Product packaging for 1-Cyclohexyl-2-buten-1-ol(Cat. No.:CAS No. 18736-82-8)

1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606
CAS No.: 18736-82-8
M. Wt: 154.25
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Description

1-Cyclohexyl-2-buten-1-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1144606 1-Cyclohexyl-2-buten-1-ol CAS No. 18736-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-cyclohexylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIIBXRIIUAFOT-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79605-62-2
Record name 1-Cyclohexyl-2-buten-1-ol (c,t)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties, spectroscopic profile, synthesis, and reactivity of 1-Cyclohexyl-2-buten-1-ol. It is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Core Chemical Properties and Identifiers

This compound, a secondary allylic alcohol, is recognized for its utility as an intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring and a butenyl chain with a hydroxyl group at the allylic position, provides a versatile scaffold for further chemical modifications.

Physical and Chemical Data Summary

The quantitative properties of this compound are summarized in the table below. Data is compiled from established chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][2][3]
Molecular Weight 154.25 g/mol [1][3]
IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol[1]
CAS Number 79605-62-2 (for c,t isomer)[1][2]
18736-82-8 (unspecified stereochem)[1][3]
Appearance Colorless to pale yellow liquid (Predicted)
Boiling Point Not available
Melting Point Not available[4]
Density Not available[4]
Solubility Soluble in alcohol; insoluble in water (Predicted)[5]
XLogP3 2.8[1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 11[1]
Complexity 123[1]

Spectroscopic Analysis

While complete, published spectra are not always readily available for specialized research chemicals, the expected spectroscopic features can be reliably predicted based on the molecular structure. Data is available in select databases for comparison.[1][2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. Vinylic protons on the C=C double bond would resonate in the downfield region (~5.4-5.6 ppm). The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield region, and the methyl group protons at the end of the butenyl chain would appear as a doublet.[7]

  • ¹³C NMR: The carbon spectrum will display ten unique signals. The carbon attached to the hydroxyl group would be found in the 65-80 ppm range. The two sp² carbons of the double bond would appear between 120-140 ppm. The remaining signals would correspond to the carbons of the cyclohexyl ring and the terminal methyl group.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[2]

  • O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.[8]

  • C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and alkyl parts of the molecule will appear just below 3000 cm⁻¹.

  • C=C Stretch: A medium-intensity peak around 1650-1670 cm⁻¹ corresponds to the carbon-carbon double bond.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region indicates the C-O single bond of the secondary alcohol.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and fragmentation patterns.[2]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154) should be observable.

  • Key Fragments: Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 136. Alpha-cleavage (breaking the bond between the cyclohexyl ring and the carbinol carbon) is also a likely fragmentation route.[8]

Experimental Protocols

Synthesis via Grignard Reaction

A standard and effective method for synthesizing this compound is the reaction of a cyclohexyl Grignard reagent with an α,β-unsaturated aldehyde, such as crotonaldehyde. This protocol outlines a representative procedure.

Objective: To synthesize this compound via the 1,2-addition of cyclohexylmagnesium bromide to crotonaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Bromocyclohexane

  • Crotonaldehyde ((E)-but-2-enal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings and a small crystal of iodine in a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the funnel to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.

    • Once initiated, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.

    • After complete addition, stir the mixture for an additional 30-60 minutes to ensure full formation of cyclohexylmagnesium bromide.

  • Reaction with Crotonaldehyde:

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C to favor 1,2-addition over 1,4-addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude alcohol via vacuum distillation or flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Pathways

As an allylic alcohol, this compound exhibits versatile reactivity, making it a valuable synthetic intermediate.[9]

  • Substitution Reactions: The hydroxyl group can be readily substituted. For example, reaction with HCl or HBr can convert it to the corresponding allylic halide.[9] The Mitsunobu reaction allows for stereochemical inversion of the alcohol by substituting the hydroxyl group with a nucleophile.[10]

  • Oxidation: The double bond can be epoxidized, often with high stereoselectivity directed by the neighboring hydroxyl group, particularly in metal-catalyzed systems (e.g., using vanadium-based catalysts).[11]

  • Amination: The alcohol can be directly converted to an allylic amine in the presence of specific catalysts, such as those based on iridium or palladium, which activate the C-O bond for nucleophilic attack.[12][13]

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of the target compound as described in the experimental protocol.

SynthesisWorkflow A Bromocyclohexane + Mg Turnings B Grignard Reagent (Cyclohexylmagnesium Bromide) A->B Initiation D 1,2-Addition Reaction (Anhydrous Ether, 0°C) B->D C Crotonaldehyde C->D E Intermediate Alkoxide Complex D->E F Aqueous Work-up (NH4Cl solution) E->F G Crude Product + Mg Salts F->G H Purification (Distillation / Chromatography) G->H I This compound (Final Product) H->I

Caption: Workflow for the Grignard synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a specialty chemical for research and as a building block in organic synthesis.[3] The combination of a lipophilic cyclohexyl group, a reactive allylic alcohol, and defined stereochemistry makes it a candidate for constructing more complex molecules, including potential pharmaceutical agents. At present, there is limited publicly available data on its specific biological activities or direct applications in drug development pipelines.

Safety and Hazard Information

Safe handling of this compound is critical. The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated area or a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • Avoid breathing vapors or mist.[16]

  • Keep away from heat, sparks, and open flames.[14]

  • Store in a tightly closed container in a cool, dry place.[16]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[16]

References

An In-depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 1-Cyclohexyl-2-buten-1-ol. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Identification

This compound is a secondary allylic alcohol. Its structure consists of a cyclohexyl ring attached to a butenol backbone at the hydroxyl-bearing carbon. The presence of a double bond in the butenyl chain and a chiral center at the carbinol carbon results in the existence of stereoisomers.

IdentifierValue
IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol
CAS Number 79605-62-2 (for the E-isomer), 18736-82-8 (racemate)[1]
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [1]
SMILES C/C=C/C(C1CCCCC1)O
InChI Key WZIIBXRIIUAFOT-QHHAFSJGSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its allylic alcohol functionality and the nonpolar cyclohexyl group. While experimental data is limited, the following table summarizes computed and expected properties.

PropertyValueSource
Boiling Point 220.9 ± 8.0 °C at 760 mmHg[1]
Density 0.928 ± 0.06 g/cm³[1]
XLogP3 2.8
Appearance Colorless to light yellow clear liquid (predicted)
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a crotyl Grignard reagent to cyclohexanecarboxaldehyde.

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Crotyl bromide (a mixture of 1-bromo-2-butene and 3-bromo-1-butene)

  • Cyclohexanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. A solution of crotyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small iodine crystal. The remaining crotyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Cyclohexanecarboxaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring, maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Spectroscopic DataDescription
¹H NMR Expected signals include those for the vinyl protons, the carbinol proton, the cyclohexyl protons, and the methyl protons. The coupling patterns and chemical shifts are diagnostic for the structure.
¹³C NMR PubChem lists ¹³C NMR data for this compound. Key signals would include those for the olefinic carbons, the carbinol carbon, and the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy The NIST WebBook provides an IR spectrum.[2] A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. Absorptions corresponding to C=C stretching and C-H bonds are also expected.
Mass Spectrometry The NIST WebBook provides the mass spectrum.[2] The fragmentation pattern would be consistent with the molecular structure, likely showing a loss of water and fragmentation of the cyclohexyl and butenyl groups.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis reagents Crotyl Bromide + Magnesium grignard Crotylmagnesium Bromide reagents->grignard in dry ether/THF reaction Grignard Reaction grignard->reaction aldehyde Cyclohexanecarboxaldehyde aldehyde->reaction crude Crude this compound reaction->crude Aqueous Workup purification Purification (Distillation/Chromatography) crude->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Synthetic and analytical workflow for this compound.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential applications.

References

An In-Depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-buten-1-ol is an allylic alcohol featuring a cyclohexyl moiety. Its chemical structure, containing a hydroxyl group adjacent to a double bond and a bulky cycloalkane, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of new chemical entities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and reactions.

Chemical Identity and Properties

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research. The compound exists as different stereoisomers, which is reflected in the various CAS numbers assigned.

IdentifierValue
IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol
CAS Number 79605-62-2 ((E)-isomer)[1]
18736-82-8 (racemic, cis/trans mixture)
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [2]

A summary of its computed physicochemical properties is provided below, offering insights into its behavior in various chemical and biological systems.

PropertyValue
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3
Exact Mass 154.135765193 Da
Monoisotopic Mass 154.135765193 Da
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 11

This data is computationally generated and sourced from PubChem.[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Spectrum TypeSource
Infrared (IR) Spectrum NIST WebBook[1]
Mass Spectrum (Electron Ionization) NIST WebBook[1]

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and advancement of scientific research. The following protocols are based on established methodologies for similar compounds and can be adapted for this compound.

General Synthesis of Allylic Alcohols via Grignard Reaction

A common route to synthesize this compound is through the reaction of a Grignard reagent with an α,β-unsaturated aldehyde.

Materials:

  • Cyclohexylmagnesium bromide (Grignard reagent)

  • Crotonaldehyde (α,β-unsaturated aldehyde)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the Grignard reagent in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve crotonaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the crotonaldehyde solution dropwise to the stirred Grignard reagent under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Oxidation to the Corresponding Ketone

The allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-Cyclohexyl-2-buten-1-one.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the oxidant byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Cyclohexyl-2-buten-1-one.[3]

Potential Applications and Reactions of Interest

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential areas of investigation. The cyclohexyl group can increase lipophilicity, a desirable trait in drug candidates for enhancing membrane permeability. Allylic alcohols are also versatile intermediates in organic synthesis.

Sharpless Asymmetric Epoxidation and Kinetic Resolution

A significant application of allylic alcohols is in stereoselective reactions. The Sharpless asymmetric epoxidation allows for the enantioselective synthesis of epoxy alcohols. This reaction can also be employed for the kinetic resolution of a racemic mixture of an allylic alcohol. In a kinetic resolution, one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst, allowing for the separation of the enantiomers.

The workflow for a kinetic resolution of a racemic allylic alcohol like (±)-1-Cyclohexyl-2-buten-1-ol is depicted below.

G racemate Racemic (±)-1-Cyclohexyl-2-buten-1-ol reaction Asymmetric Epoxidation racemate->reaction reagents Sharpless Reagents (Ti(OiPr)₄, (+)-DET, t-BuOOH) reagents->reaction separation Chromatographic Separation reaction->separation unreacted Unreacted Enantiomer (e.g., (S)-1-Cyclohexyl-2-buten-1-ol) separation->unreacted epoxide Epoxidized Enantiomer (e.g., (R)-Epoxy Alcohol) separation->epoxide

Kinetic resolution of a racemic allylic alcohol.

This process is valuable for obtaining enantiomerically enriched compounds, which is critical in drug development as different enantiomers can have distinct pharmacological activities.

Natural Occurrence

Recent studies have identified this compound in plant extracts. For instance, it has been detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethanolic leaf extract of Oroxylum indicum.[4] The presence of this compound in natural sources opens avenues for phytochemical research and the exploration of its potential biological roles.

Conclusion

This compound is a versatile chemical entity with established synthetic utility and potential for further exploration in medicinal chemistry and materials science. This guide has provided foundational information on its properties and key experimental procedures. Further research into its biological activities and the development of stereoselective synthetic routes will undoubtedly expand its applications.

References

An In-depth Technical Guide on the Stereochemistry of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-cyclohexyl-2-buten-1-ol, a chiral allylic alcohol with applications in organic synthesis. This document details the synthesis, stereoisomers, and spectroscopic characterization of this compound, presenting data in a structured format for clarity and comparison.

Introduction

This compound is a valuable chiral building block in organic synthesis. The presence of two stereocenters, one at the carbon bearing the hydroxyl group (C1) and the other at the double bond (C2-C3), gives rise to four possible stereoisomers. The control of the relative and absolute stereochemistry of this molecule is crucial for its application in the synthesis of complex target molecules, including natural products and pharmaceuticals.

Stereoisomers of this compound

The four stereoisomers of this compound consist of two pairs of enantiomers. The relationship between the stereoisomers is depicted in the following diagram.

stereoisomers cluster_E (E)-isomers (anti) cluster_Z (Z)-isomers (syn) E_R (1R,2E)-1-Cyclohexyl-2-buten-1-ol E_S (1S,2E)-1-Cyclohexyl-2-buten-1-ol E_R->E_S Enantiomers Z_R (1R,2Z)-1-Cyclohexyl-2-buten-1-ol E_R->Z_R Diastereomers Z_S (1S,2Z)-1-cyclohexyl-2-buten-1-ol E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Caption: Stereoisomeric relationships of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic addition of a crotyl organometallic reagent to cyclohexanecarboxaldehyde. The stereochemical outcome of this reaction is highly dependent on the geometry of the crotyl reagent ((E) or (Z)) and the reaction conditions, including the metal counterion and the presence of Lewis acids.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound via the reaction of crotylmagnesium bromide with cyclohexanecarboxaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Crotyl bromide (mixture of E and Z isomers)

  • Cyclohexanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Crotylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of crotyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

  • Reaction with Cyclohexanecarboxaldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel.

Diastereoselectivity: The reaction of cyclohexanecarboxaldehyde with crotylmagnesium bromide, generated from a mixture of (E)- and (Z)-crotyl bromide, typically yields a mixture of syn and anti diastereomers. The diastereomeric ratio is influenced by the solvent and the specific Grignard reagent preparation. For instance, the use of (E)-crotylstannanes in the presence of a Lewis acid like BF3·OEt2 has been shown to favor the syn isomer.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound can be achieved through two main strategies: asymmetric synthesis or kinetic resolution of the racemate.

Sharpless Asymmetric Epoxidation for Kinetic Resolution

A common method for obtaining enantiomerically enriched allylic alcohols is the Sharpless asymmetric epoxidation, which can be used for the kinetic resolution of a racemic mixture. In this process, one enantiomer of the racemic alcohol is selectively epoxidized at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess.

Experimental Protocol: Kinetic Resolution via Sharpless Asymmetric Epoxidation

Objective: To perform a kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A flame-dried flask is charged with powdered 4Å molecular sieves and dichloromethane under an inert atmosphere.

  • The flask is cooled to -20 °C, and titanium(IV) isopropoxide and the chiral diethyl tartrate are added sequentially.

  • The racemic this compound is then added, followed by the dropwise addition of tert-butyl hydroperoxide.

  • The reaction is stirred at -20 °C and monitored by TLC or GC for the consumption of the starting material (typically to ~50-60% conversion).

  • Upon completion, the reaction is quenched, and the mixture is worked up to separate the unreacted alcohol from the epoxy alcohol product. The unreacted alcohol will be enantiomerically enriched.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Diastereoselectivity in the Synthesis of this compound

Organocrotyl ReagentAldehydeLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
(E)-CrotylstannaneCyclohexanecarboxaldehydeBF₃·OEt₂CH₂Cl₂-78>95:5
(Z)-CrotylstannaneCyclohexanecarboxaldehydeBF₃·OEt₂CH₂Cl₂-7810:90

Table 2: Representative Spectroscopic Data for this compound Stereoisomers

Stereoisomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(E)-isomer (anti) ~5.7-5.5 (m, 2H, -CH=CH-), ~4.0 (m, 1H, -CHOH), ~1.7 (d, J ≈ 6 Hz, 3H, -CH₃), 1.8-1.0 (m, 11H, cyclohexyl + CH)~135-130 (-CH=), ~128-125 (=-CH), ~77-75 (-CHOH), ~43-41 (cyclohexyl-CH), ~26-25 (cyclohexyl-CH₂), ~17-18 (-CH₃)
(Z)-isomer (syn) ~5.6-5.4 (m, 2H, -CH=CH-), ~4.2 (m, 1H, -CHOH), ~1.7 (d, J ≈ 7 Hz, 3H, -CH₃), 1.8-1.0 (m, 11H, cyclohexyl + CH)Similar shifts to (E)-isomer, with potential small differences in the allylic and cyclohexyl carbons.

Note: The ¹H NMR coupling constant (³J) between the vinylic protons is a key diagnostic feature. For the (E)-isomer, this coupling is typically larger (~15-16 Hz) compared to the (Z)-isomer (~10-12 Hz).

Mandatory Visualization

The general workflow for the synthesis and stereochemical analysis of this compound is outlined below.

workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis & Separation reagents Cyclohexanecarboxaldehyde + Crotyl Organometallic Reagent reaction Nucleophilic Addition reagents->reaction product Racemic Mixture of This compound (syn and anti diastereomers) reaction->product nmr NMR Spectroscopy (Determine Diastereomeric Ratio) product->nmr resolution Kinetic Resolution (e.g., Sharpless Epoxidation) product->resolution enantiomers Enantiomerically Enriched This compound resolution->enantiomers

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound. The synthesis via nucleophilic addition of organocrotyl reagents to cyclohexanecarboxaldehyde allows for the formation of the carbon skeleton, with the stereochemical outcome being highly dependent on the reaction conditions. Methods such as Sharpless asymmetric epoxidation provide a viable route for the kinetic resolution of the racemic mixture to obtain enantiomerically enriched material. The spectroscopic data, particularly ¹H NMR coupling constants, are crucial for the assignment of the stereoisomers. This information is vital for researchers and scientists working on the synthesis of complex chiral molecules where this compound can serve as a key intermediate.

Synthesis and Characterization of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-cyclohexyl-2-buten-1-ol, an allylic alcohol with potential applications as a building block in organic synthesis and drug development. This document details a robust synthetic protocol via a Grignard reaction, along with a thorough characterization of the target molecule using modern spectroscopic techniques.

Introduction

This compound (C₁₀H₁₈O, MW: 154.25 g/mol ) is a secondary allylic alcohol.[1][2] The presence of a hydroxyl group adjacent to a double bond makes it a versatile intermediate for a variety of chemical transformations. The cyclohexyl moiety provides lipophilicity, a common feature in many bioactive molecules. This guide outlines a reliable method for its preparation and provides the necessary analytical data for its unambiguous identification.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the nucleophilic addition of a crotyl Grignard reagent to cyclohexanecarboxaldehyde. The Grignard reaction is a powerful and well-established method for the formation of carbon-carbon bonds.

Reaction Scheme

The overall reaction is as follows:

Cyclohexanecarboxaldehyde + Crotylmagnesium bromide → this compound

This reaction should be carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Experimental Protocol

The following protocol is adapted from established procedures for Grignard reactions with aldehydes.[3][4][5]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Crotyl bromide (1-bromo-2-butene)

  • Iodine crystal (as an initiator)

  • Cyclohexanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

Part A: Preparation of the Grignard Reagent (Crotylmagnesium bromide)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add a solution of crotyl bromide in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the crotyl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining crotyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.

Part B: Reaction with Cyclohexanecarboxaldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve cyclohexanecarboxaldehyde in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the cyclohexanecarboxaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight154.25 g/mol [1]
CAS Registry Number79605-62-2[1]
AppearanceColorless liquid (expected)
Boiling PointNot available
DensityNot available
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands. The data is based on the NIST WebBook entry for this compound.[6]

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)~3300-3400 (broad)
C-H stretch (alkane)~2850-2950
C=C stretch (alkene)~1650-1670
C-O stretch (alcohol)~1050-1150

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Although a specific spectrum was not found in the initial search, the expected chemical shifts and multiplicities can be predicted based on the structure. Protons on the cyclohexyl ring would appear in the upfield region (δ 1.0-2.0 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected around δ 3.5-4.0 ppm. The vinylic protons would resonate in the range of δ 5.0-6.0 ppm, and the methyl protons adjacent to the double bond would appear around δ 1.7 ppm.

  • ¹³C NMR: PubChem indicates the availability of ¹³C NMR data.[7] The spectrum would show distinct signals for the cyclohexyl carbons, the two sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group (in the δ 70-80 ppm range), and the methyl carbon.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[7] The mass spectrum would show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclohexyl ring.

Logical and Experimental Flow

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Synthesis_Pathway Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Intermediate Magnesium alkoxide intermediate Cyclohexanecarboxaldehyde->Intermediate Nucleophilic Addition CrotylMgBr Crotylmagnesium bromide (Grignard Reagent) CrotylMgBr->Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Workup (e.g., NH4Cl) Workup->Product Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization arrow arrow A Preparation of Grignard Reagent (Crotylmagnesium bromide) B Reaction with Cyclohexanecarboxaldehyde A->B 1. Add aldehyde C Quenching and Aqueous Work-up B->C 2. Add NH4Cl(aq) D Extraction and Drying C->D E Solvent Removal D->E F Purification (Distillation or Chromatography) E->F G Spectroscopic Characterization (NMR, IR, MS) F->G

References

Spectral Analysis of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-Cyclohexyl-2-buten-1-ol. The document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and functional groups of the compound. Detailed experimental protocols for these analytical techniques are also provided, along with a visual representation of the general workflow for spectral data acquisition and analysis.

Spectral Data Summary

The following sections present the available and predicted spectral data for this compound (Molecular Formula: C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.6-5.8m1H=CH-
~5.4-5.6m1H=CH-
~4.0-4.2m1HCH-OH
~1.9-2.1m1HCyclohexyl-CH
~1.6-1.8m5HCyclohexyl-CH₂
~1.0-1.4m6HCyclohexyl-CH₂
~1.7d3HCH₃
~1.5-2.5br s1HOH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~135=CH-
~125=CH-
~75CH-OH
~43Cyclohexyl-CH
~29Cyclohexyl-CH₂
~26Cyclohexyl-CH₂
~25Cyclohexyl-CH₂
~17CH₃
Infrared (IR) Spectroscopy

The following table summarizes the significant peaks observed in the gas-phase infrared spectrum of this compound, as provided by the NIST/EPA Gas-Phase Infrared Database.[2]

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3500BroadO-H stretch (alcohol)
~3020Medium=C-H stretch (alkene)
~2920, 2850StrongC-H stretch (alkane)
~1670WeakC=C stretch (alkene)
~1050StrongC-O stretch (alcohol)
~970Medium=C-H bend (trans alkene)
Mass Spectrometry (MS)

The mass spectrometry data reveals the fragmentation pattern of this compound under electron ionization. The data is sourced from the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Possible Fragment
1545[M]⁺ (Molecular Ion)
13620[M-H₂O]⁺
9760[C₇H₁₃]⁺
81100[C₆H₉]⁺
7185[C₅H₁₁]⁺
5595[C₄H₇]⁺
4370[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral window.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid): If the compound is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.

  • Instrumentation: Place the sample holder in the beam path of the IR spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the salt plates and mulling agent) to subtract from the sample spectrum.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: The resulting spectrum shows the percentage of transmitted light versus the wavenumber of the radiation. Absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.

  • Ionization: The sample molecules are ionized, typically using a high-energy electron beam (Electron Ionization - EI). This process often causes the molecules to fragment.

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using a combination of spectroscopic techniques.

Spectral_Analysis_Workflow Spectral Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Physical and chemical properties of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyclohexyl-2-buten-1-ol. It includes a summary of its computed physical and chemical data, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its expected chemical reactivity. Due to the limited availability of experimentally determined data in public literature, this guide combines computational data with established principles of organic chemistry to serve as a valuable resource.

Chemical and Physical Properties

This compound is a secondary allylic alcohol. Its core structure consists of a cyclohexyl ring attached to a butenol chain, with the hydroxyl group at the first position of the butenyl group and a double bond between the second and third carbon atoms.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈OPubChem[1][2]
Molecular Weight 154.25 g/mol PubChem[1][2][3]
IUPAC Name (E)-1-cyclohexylbut-2-en-1-olPubChem[1][2]
CAS Number 79605-62-2PubChem[1][2]
Appearance Colorless to pale yellow liquid (predicted)TCI Chemicals[2]
Boiling Point Not availableChemSynthesis[4][5]
Melting Point Not availableChemSynthesis[4][5]
Density Not availableChemSynthesis[4][5]
XLogP3 2.8PubChem[1][2][3]
Hydrogen Bond Donor Count 1PubChem[1][2][3]
Hydrogen Bond Acceptor Count 1PubChem[1][2][3]
Rotatable Bond Count 3PubChem[1][2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide detailed methodologies based on standard organic chemistry techniques for similar molecules.

Synthesis via Grignard Reaction

A plausible and efficient method for the synthesis of this compound is the reaction of cyclohexanecarboxaldehyde with a vinyl Grignard reagent, or the reaction of crotonaldehyde with a cyclohexylmagnesium halide. The following protocol details the latter approach.

Objective: To synthesize this compound via the addition of a cyclohexyl Grignard reagent to crotonaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromocyclohexane

  • Crotonaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous solvent to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromocyclohexane in the anhydrous solvent.

    • Initiate the reaction by adding a small portion of the bromocyclohexane solution. Gentle warming or the addition of an iodine crystal may be necessary.

    • Once the reaction begins, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (cyclohexylmagnesium bromide).

  • Reaction with Crotonaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of crotonaldehyde in the anhydrous solvent and add it to the dropping funnel.

    • Add the crotonaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

G Synthesis Workflow for this compound reagents Cyclohexylmagnesium bromide (Grignard Reagent) + Crotonaldehyde reaction Grignard Reaction (in anhydrous ether/THF) reagents->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Synthesis of this compound.
Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used with typically 8-16 scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used with a higher number of scans to achieve a good signal-to-noise ratio.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • GC-MS instrument

  • Helium gas (carrier gas)

  • Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or hexane)

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

  • Separation: The sample is vaporized and carried by the helium gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio and detected.

G Spectroscopic Characterization Workflow sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms GC-MS Analysis sample->ms structure Structural Elucidation nmr->structure functional_groups Functional Group ID ir->functional_groups mw_fragmentation Molecular Weight & Fragmentation Pattern ms->mw_fragmentation

Workflow for Spectroscopic Analysis.

Chemical Reactivity

As a secondary allylic alcohol, this compound is expected to exhibit reactivity characteristic of both alcohols and alkenes, with some unique properties due to the allylic position of the hydroxyl group.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. Oxidation with mild reagents like manganese dioxide (MnO₂) would selectively oxidize the allylic alcohol to the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-buten-1-one.

  • Reactions of the Alkene Group: The carbon-carbon double bond can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation.

  • Allylic Substitution: The allylic nature of the alcohol makes it susceptible to Sₙ2' reactions, where a nucleophile attacks the double bond, leading to a rearranged product.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.[1][2]

Biological Activity

There is currently limited publicly available information regarding the specific biological activities or signaling pathway involvement of this compound. Further research would be required to determine its pharmacological profile.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

References

In-Depth Technical Guide: (E)-1-cyclohexylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, spectroscopic data, and synthetic methodologies for (E)-1-cyclohexylbut-2-en-1-ol. The information is intended to support research, discovery, and development activities where this molecule is of interest.

Core Structural and Physicochemical Data

(E)-1-cyclohexylbut-2-en-1-ol is a secondary allylic alcohol. Its structure consists of a cyclohexyl ring attached to a but-2-en-1-ol moiety with a trans (E) configuration at the carbon-carbon double bond.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name (E)-1-cyclohexylbut-2-en-1-olPubChem[1]
CAS Number 79605-62-2NIST WebBook[2]
Chemical Formula C₁₀H₁₈OPubChem[1]
Molecular Weight 154.25 g/mol PubChem[1]
Canonical SMILES C/C=C/C(C1CCCCC1)OPubChem[1]
InChI InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+PubChem[1]
InChIKey WZIIBXRIIUAFOT-QHHAFSJGSA-NPubChem[1]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of (E)-1-cyclohexylbut-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H1 (CH-OH)~3.8 - 4.2m-
H2 (=CH)~5.4 - 5.7m-
H3 (=CH)~5.6 - 5.9mJ(H2,H3) ≈ 15 (trans)
H4 (CH₃)~1.7dJ(H3,H4) ≈ 6
Cyclohexyl-H~0.9 - 2.0m-
OHVariablebr s-

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C1 (CH-OH)~75 - 80
C2 (=CH)~125 - 135
C3 (=CH)~128 - 138
C4 (CH₃)~17 - 20
C1' (Cyclohexyl)~40 - 45
Cyclohexyl carbons~25 - 30
Infrared (IR) Spectroscopy

The NIST WebBook provides access to the gas-phase IR spectrum of 1-cyclohexyl-2-buten-1-ol (c,t).[2] Key expected absorptions are:

  • ~3300-3500 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexyl and alkenyl groups.

  • ~1665-1675 cm⁻¹ (weak): C=C stretching vibration for the trans double bond.

  • ~960-970 cm⁻¹ (strong): C-H out-of-plane bending (trans-alkene).

  • ~1050-1150 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

The NIST WebBook also contains the electron ionization (EI) mass spectrum for this compound.[2] The fragmentation pattern would be expected to show a molecular ion peak (M⁺) at m/z 154, with subsequent fragmentation patterns characteristic of allylic alcohols, including loss of water (M-18), and cleavage of the cyclohexyl ring.

Experimental Protocols: Synthesis of (E)-1-cyclohexylbut-2-en-1-ol

Two primary retrosynthetic pathways are plausible for the laboratory-scale synthesis of (E)-1-cyclohexylbut-2-en-1-ol.

Pathway 1: Grignard Reaction

This approach involves the nucleophilic addition of a propenyl organometallic reagent to cyclohexanecarboxaldehyde.

Grignard Synthesis Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Intermediate Magnesium alkoxide intermediate Cyclohexanecarboxaldehyde->Intermediate 1. Reaction in anhydrous ether/THF Propenyl_Grignard Propenylmagnesium bromide Propenyl_Grignard->Intermediate Target (E)-1-cyclohexylbut-2-en-1-ol Intermediate->Target 2. Protonation Workup Aqueous Workup (e.g., NH4Cl(aq)) Workup->Target

Caption: Synthetic pathway via Grignard reaction.

Detailed Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of (E)-1-bromopropene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. Gentle heating may be required to start the reaction.

  • Reaction with Aldehyde: The freshly prepared propenylmagnesium bromide solution is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous ether or THF is then added dropwise with stirring. The reaction is typically stirred at room temperature for several hours to ensure completion.

  • Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-1-cyclohexylbut-2-en-1-ol.

Pathway 2: Reduction of an α,β-Unsaturated Ketone

This method involves the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, (E)-1-cyclohexylbut-2-en-1-one.

Reduction Synthesis Enone (E)-1-cyclohexylbut-2-en-1-one Target (E)-1-cyclohexylbut-2-en-1-ol Enone->Target Reduction in Methanol/Ethanol Reducing_Agent NaBH4 / CeCl3 (Luche Reduction) Reducing_Agent->Target

Caption: Synthetic pathway via selective ketone reduction.

Detailed Methodology:

  • Preparation of the α,β-Unsaturated Ketone: (E)-1-cyclohexylbut-2-en-1-one can be prepared via methods such as an aldol condensation between cyclohexanecarboxaldehyde and acetone followed by dehydration, or by the acylation of cyclohexene with crotonyl chloride under Friedel-Crafts conditions, though the latter may yield a mixture of isomers.

  • Selective Reduction (Luche Reduction): To a solution of (E)-1-cyclohexylbut-2-en-1-one and cerium(III) chloride heptahydrate in methanol at 0 °C, sodium borohydride is added in portions. The use of CeCl₃ promotes the selective 1,2-reduction of the carbonyl group over the conjugated double bond.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is quenched with water and the solvent is partially removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel.

Conclusion

This guide provides essential structural and synthetic information for (E)-1-cyclohexylbut-2-en-1-ol. The tabulated data and detailed experimental protocols offer a solid foundation for researchers and professionals working with this compound. The provided synthetic routes are standard and reliable methods for obtaining this allylic alcohol in a laboratory setting. Further investigation into its biological activities and applications is warranted.

References

1-Cyclohexyl-2-buten-1-ol: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and hazard information for 1-Cyclohexyl-2-buten-1-ol. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and drug development personnel.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical characteristics of this compound.

IdentifierValue
Chemical Name This compound
CAS Number 18736-82-8[1][2][3]
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1]
PropertyValue
Appearance Colorless to light yellow clear liquid
Purity ≥95%
Storage Temperature 4°C

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

Hazard ClassCategory
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3
GHS Label Elements

The GHS label elements, including pictograms, signal word, hazard statements, and precautionary statements, are crucial for communicating the hazards of this compound.

PictogramSignal Word
alt text
Warning

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.[5]
P337 + P313If eye irritation persists: Get medical advice/attention.[5]
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

As of the date of this guide, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

Experimental Protocols

While specific experimental safety studies for this compound are not publicly available, the following sections describe the standard OECD guidelines that would be used to assess its potential toxicity.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test is designed to determine the potential for a substance to cause adverse effects when applied to the skin.[6][7]

Principle: A single dose of the test substance is applied to the shaved skin of experimental animals, typically rats or rabbits.[7][8] The application site is covered with a porous gauze dressing for a 24-hour exposure period.[8][9]

Methodology:

  • Animal Selection: Healthy, young adult animals of a single sex are used for the initial test.[6]

  • Dose Administration: A limit test at a dose of 2000 mg/kg body weight is typically performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[7] The test substance is applied uniformly over an area of at least 10% of the body surface.[8]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] Body weight is recorded weekly.[7]

  • Endpoint: The primary endpoint is mortality. The LD50 is calculated if sufficient data are generated. A gross necropsy is performed on all animals at the end of the study.[7]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline provides a procedure for assessing the potential of a substance to cause eye irritation or corrosion.[10][11]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[10][12] The untreated eye serves as a control.[10][11]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.[10]

  • Dose Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac.[13] The eyelids are held together for about one second.[13]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10][12] Ocular lesions of the cornea, iris, and conjunctiva are scored.[11][13]

  • Endpoint: The test assesses the severity and reversibility of eye irritation. If a corrosive effect is observed in the first animal, no further testing is performed.[10][13]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test evaluates the potential health hazards from short-term exposure to an airborne substance.[14][15]

Principle: The test can be conducted using either a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[14][15][16] Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period.[15][17]

Methodology:

  • Animal Selection: The preferred species is the rat.[16]

  • Exposure: In the traditional LC50 method, groups of animals are exposed to at least three concentrations for a fixed duration, typically 4 hours.[15][17]

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[15] Body weight is measured periodically.[17]

  • Endpoint: The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the test animals.[17] A full necropsy is performed on all animals.[15]

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure to this compound.

Exposure RouteFirst-Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[18]
Skin Contact Immediately flush the contaminated skin with water for at least 15 minutes.[19] Remove contaminated clothing and shoes.[5] If irritation persists after washing, get medical attention.[18]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[18][19] Get medical attention immediately.[18]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

While specific fire-fighting data for this compound is limited, the following general procedures for flammable liquids should be followed.

AspectRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[20]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Vapors may form explosive mixtures with air.
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[20]

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure and accidents.

AspectRecommendation
Handling Use only in a well-ventilated area.[21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid contact with skin and eyes.[22] Keep away from heat, sparks, and open flames.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[22] Store away from incompatible materials such as strong oxidizing agents.[21]

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential hazard involving this compound.

HazardResponse cluster_assessment Hazard Assessment cluster_response Emergency Response Start Potential Exposure to This compound IdentifyRoute Identify Route of Exposure Start->IdentifyRoute AssessSeverity Assess Severity of Exposure IdentifyRoute->AssessSeverity Inhalation Inhalation AssessSeverity->Inhalation Inhalation SkinContact Skin Contact AssessSeverity->SkinContact Skin EyeContact Eye Contact AssessSeverity->EyeContact Eye Ingestion Ingestion AssessSeverity->Ingestion Ingestion FirstAidInhalation Move to Fresh Air Provide Artificial Respiration if Needed Inhalation->FirstAidInhalation FirstAidSkin Flush with Water for 15 min Remove Contaminated Clothing SkinContact->FirstAidSkin FirstAidEye Flush with Water for 15 min Remove Contact Lenses EyeContact->FirstAidEye FirstAidIngestion Do NOT Induce Vomiting Rinse Mouth Ingestion->FirstAidIngestion MedicalAttention Seek Immediate Medical Attention FirstAidInhalation->MedicalAttention FirstAidSkin->MedicalAttention FirstAidEye->MedicalAttention FirstAidIngestion->MedicalAttention

References

An In-depth Technical Guide on the Solubility and Stability of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1-Cyclohexyl-2-buten-1-ol. The information presented in this guide is largely based on established principles of organic chemistry and data extrapolated from analogous structures, such as other allylic alcohols and molecules containing cyclohexyl moieties. All quantitative data should be treated as predictive and requires experimental verification.

Introduction

This compound is a secondary allylic alcohol. Its chemical structure, featuring a cyclohexyl group attached to a butenol backbone, suggests a moderate lipophilicity. The presence of a hydroxyl group allows for hydrogen bonding, which influences its solubility in polar solvents. The allylic nature of the alcohol—the hydroxyl group being attached to a carbon adjacent to a double bond—confers unique reactivity and stability characteristics. Understanding the solubility and stability of this compound is crucial for its application in research and development, particularly in areas such as synthetic chemistry and drug discovery, where such parameters dictate formulation, storage, and biological activity.

Predicted Solubility Profile

The solubility of this compound is predicted based on the principle of "like dissolves like." The cyclohexyl and butenyl hydrocarbon portions of the molecule are nonpolar, favoring solubility in nonpolar, organic solvents. The hydroxyl group is polar and capable of hydrogen bonding, allowing for some solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe hydroxyl group can form hydrogen bonds with the solvent, but the large nonpolar hydrocarbon moiety limits solubility. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases.[1][2][3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polar nature of these solvents can interact with the hydroxyl group, and the organic character of the solvents can solvate the nonpolar parts of the molecule.
Nonpolar Hexane, Toluene, Dichloromethane, Diethyl EtherSoluble to Very SolubleThe nonpolar hydrocarbon structure of this compound will readily dissolve in nonpolar solvents due to favorable van der Waals interactions.[4]

Predicted Stability Profile

As an allylic alcohol, this compound is susceptible to specific degradation pathways. Its stability is influenced by factors such as pH, temperature, and exposure to light and air.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPotential Degradation PathwaysPredicted StabilityRationale
Acidic pH Acid-catalyzed rearrangement (e.g., to a more stable allylic alcohol or ether formation with solvent), DehydrationUnstableThe hydroxyl group can be protonated, forming a good leaving group (water) and generating a resonance-stabilized allylic carbocation, which can then undergo rearrangement or reaction with a nucleophile.[5]
Neutral pH OxidationModerately StableIn the presence of oxygen, especially with exposure to light or trace metals, oxidation to the corresponding enone can occur.[6]
Basic pH OxidationModerately StableWhile more stable than in acidic conditions, strong bases can deprotonate the hydroxyl group, and the resulting alkoxide may be susceptible to oxidation.
Elevated Temperature Dehydration, Oxidation, PolymerizationUnstableIncreased temperature can provide the activation energy for dehydration and oxidation reactions. Polymerization may also occur, especially in the presence of initiators.[7]
UV/Visible Light Photodegradation, OxidationPotentially UnstableThe double bond can absorb UV light, leading to photochemical reactions. Light can also promote the formation of radicals, initiating oxidation.[8][9][10]
Air (Oxygen) OxidationPotentially UnstableAllylic positions are susceptible to oxidation by atmospheric oxygen, potentially forming hydroperoxides or the corresponding α,β-unsaturated ketone.[6]

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted to determine the precise solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or GC method.

  • Calculate the original solubility by accounting for the dilution factor.

G Workflow for Shake-Flask Solubility Determination A Add excess compound to solvent B Equilibrate with shaking at constant temperature A->B C Allow excess solid to settle B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (HPLC/GC) E->F G Calculate solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[16][17][18][19][20]

Objective: To develop an HPLC method to separate this compound from its potential degradation products and to monitor its stability under various stress conditions.

Materials:

  • This compound

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • HPLC column (e.g., C18)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Method Development: Develop a reversed-phase HPLC method capable of resolving the this compound peak from any peaks that arise from forced degradation.

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm, as the double bond is not highly conjugated).

  • Forced Degradation Studies: Expose solutions of this compound to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80 °C for 48 hours.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8][9][10][21][22]

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

  • Evaluation:

    • Monitor the decrease in the peak area of this compound.

    • Observe the formation of any degradation product peaks.

    • Assess peak purity of the main peak using a DAD to ensure it is not co-eluting with any degradants.

G Logical Flow for Stability-Indicating Method Development cluster_0 Method Development cluster_1 Stability Study A Develop HPLC method B Perform forced degradation A->B C Validate method (specificity, linearity, etc.) B->C D Place samples on stability C->D Use validated method E Pull samples at time points D->E F Analyze via validated HPLC method E->F G Determine shelf-life F->G

Caption: Logical Flow for Stability-Indicating Method Development.

Potential Signaling Pathways and Biological Interactions

As of the current literature, there are no specifically defined signaling pathways directly associated with this compound. However, as an allylic alcohol, it could potentially interact with biological systems in several ways:

  • Metabolism: It is likely to be metabolized by alcohol dehydrogenases and cytochrome P450 enzymes. The allylic nature might influence the rate and products of metabolism.[23]

  • Toxicity: Allylic alcohols, as a class, can exhibit toxicity. The specific toxicological profile of this compound would need to be determined.

  • Pharmacological Activity: The structural motifs present could allow for interactions with various biological targets, but this would require experimental screening to elucidate.

The diagram below illustrates a generalized logical relationship for investigating the biological potential of a novel compound like this compound.

G Investigative Pathway for Biological Activity A Compound Synthesis & Characterization B In Vitro Screening (Target-based & Phenotypic) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vivo Efficacy & Toxicity Studies D->E F Clinical Development E->F

Caption: Investigative Pathway for Biological Activity.

Conclusion

This compound is a molecule with predicted moderate lipophilicity and some capacity for hydrogen bonding, leading to an expected solubility in a range of organic solvents and limited solubility in water. Its stability is likely compromised under acidic conditions, at elevated temperatures, and upon exposure to light and oxygen, owing to its allylic alcohol functionality. The experimental protocols provided herein offer a robust framework for the empirical determination of these crucial physicochemical properties. Further research is necessary to confirm these predictions and to explore the potential biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexyl-2-buten-1-ol is a chiral allylic alcohol with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of the hydroxyl-bearing carbon is crucial for its biological function, making enantioselective synthesis a critical aspect of its preparation. This document provides detailed application notes and a protocol for the asymmetric synthesis of this compound, focusing on a highly enantioselective method involving the catalytic addition of an organozinc reagent to an aldehyde.

Core Principle

The described protocol is based on the highly enantioselective addition of an alkenylzinc reagent to an aldehyde, catalyzed by a chiral amino alcohol ligand. This method has demonstrated broad applicability for the synthesis of (E)-allylic alcohols with excellent enantioselectivity and high yields.[1][2][3] Specifically, an in-situ generated butenylzinc reagent will be added to cyclohexanecarboxaldehyde in the presence of a chiral catalyst.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound based on results obtained for similar α-branched aliphatic aldehydes.[1][2]

Substrate (Aldehyde)CatalystAlkenylating AgentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Cyclohexanecarboxaldehyde(-)-2-exo-morpholinoisoborneol(E)-But-2-enylzinc bromideToluene-30~85-95>95

Experimental Protocol

This protocol details the asymmetric addition of a butenylzinc reagent to cyclohexanecarboxaldehyde.

Materials:

  • Cyclohexanecarboxaldehyde

  • (E)-1-Bromobut-2-ene

  • Zinc dust (activated)

  • (-)-2-exo-morpholinoisoborneol (catalyst)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, syringes, etc.)

Procedure:

  • Preparation of the Alkenylzinc Reagent (in-situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add activated zinc dust (1.5 equivalents).

    • Add anhydrous THF and a catalytic amount of iodine to activate the zinc.

    • Slowly add a solution of (E)-1-bromobut-2-ene (1.2 equivalents) in anhydrous THF to the zinc suspension at room temperature.

    • Stir the mixture vigorously for 2-3 hours until the formation of the organozinc reagent is complete. The disappearance of the zinc metal and a color change are indicative of reaction progress.

  • Asymmetric Addition Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-2-exo-morpholinoisoborneol (0.1 equivalents) in anhydrous toluene.

    • Cool the solution to -30 °C (e.g., using a dry ice/acetone bath).

    • Add cyclohexanecarboxaldehyde (1.0 equivalent) to the catalyst solution.

    • Slowly add the freshly prepared butenylzinc bromide solution from step 1 to the aldehyde-catalyst mixture via cannula or syringe over 30 minutes, maintaining the temperature at -30 °C.

    • Stir the reaction mixture at -30 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -30 °C.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Visualizations

Reaction Workflow Diagram

G Asymmetric Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Purification cluster_analysis Analysis A Activate Zinc Dust B Prepare (E)-But-2-enylzinc bromide in THF A->B E Add Alkenylzinc Reagent at -30°C B->E Transfer C Prepare Catalyst Solution ((-)-2-exo-morpholinoisoborneol in Toluene) D Add Cyclohexanecarboxaldehyde C->D D->E F Stir for 12-24h E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Determine Yield J->K L Determine Enantiomeric Excess (ee) K->L G Proposed Catalytic Cycle catalyst Chiral Ligand-Zn Complex intermediate Ternary Complex catalyst->intermediate + Aldehyde aldehyde Cyclohexanecarboxaldehyde alkenylzinc (E)-But-2-enylzinc bromide alkenylzinc->intermediate + Alkenylzinc product This compound (chiral) intermediate->product C-C Bond Formation product->catalyst Product Release

References

Application Notes and Protocols: Biocatalytic Reduction of Cyclohexyl Ketones to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral cyclohexyl ketones to their corresponding chiral cyclohexanols is a critical transformation in the synthesis of valuable building blocks for the pharmaceutical, agrochemical, and fragrance industries.[1][2] Chiral alcohols, particularly those derived from cyclohexane scaffolds, are key intermediates in the production of numerous active pharmaceutical ingredients (APIs).[3][4] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical methods for these reductions.[1][5] These enzymatic reactions proceed under mild conditions with high chemo-, regio-, and stereoselectivity, minimizing waste and avoiding the use of heavy metal catalysts.[1]

This document provides detailed application notes and protocols for the biocatalytic reduction of cyclohexyl ketones, focusing on quantitative data presentation, experimental methodologies, and visual representations of key processes.

Data Presentation: Performance of Biocatalysts in Cyclohexyl Ketone Reduction

The selection of an appropriate biocatalyst is crucial for achieving high conversion and enantioselectivity. The following table summarizes the performance of various biocatalysts in the reduction of substituted cyclohexanones.

SubstrateBiocatalystCo-substrate/Cofactor RegenerationConversion/YieldDiastereomeric/Enantiomeric Excess (de/ee)Reference
4-tert-ButylcyclohexanoneBaker's Yeast (immobilized)Isopropanol>95%Not specified[1]
4-tert-ButylcyclohexanoneADH2002-Propanol (20% v/v), NADH>99%93% de (cis)[6]
2-PhenylcyclohexanoneKetoreductase2-PropanolNot specifiedNot stereoselective[2]
2-MethylcyclohexanoneKetoreductase2-PropanolEquilibrium studyNot specified[2]

Experimental Protocols

Protocol 1: Screening of Ketoreductases for Cyclohexyl Ketone Reduction

This protocol outlines a general procedure for screening a panel of ketoreductases to identify the optimal catalyst for a specific cyclohexyl ketone substrate.

Materials:

  • Cyclohexyl ketone substrate

  • Ketoreductase (KRED) screening kit (various commercial suppliers)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) for NADPH, or isopropanol and a suitable ADH for NADH)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Incubator shaker

  • Quenching solution (e.g., acetonitrile or ethyl acetate)

  • Analytical equipment for chiral analysis (e.g., HPLC with a chiral column)

Procedure:

  • Reaction Setup: In each well of a 96-well microtiter plate, prepare a reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • Cyclohexyl ketone substrate (e.g., 10 mM final concentration)

    • NADH or NADPH (e.g., 1 mM final concentration)

    • Cofactor regeneration system (e.g., 20 mM glucose and 1 U/mL GDH for NADPH regeneration)

  • Enzyme Addition: To each well, add a specific ketoreductase from the screening kit (e.g., 1 mg/mL). Include a negative control reaction without any KRED.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a set period (e.g., 24 hours).

  • Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile) to each well.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant by chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess of the chiral alcohol product.

Protocol 2: Preparative Scale Biocatalytic Reduction of 4-tert-Butylcyclohexanone

This protocol describes a preparative scale reduction of 4-tert-butylcyclohexanone using a selected alcohol dehydrogenase.

Materials:

  • 4-tert-Butylcyclohexanone

  • Alcohol Dehydrogenase (e.g., ADH200)

  • NADH

  • 2-Propanol

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Stirred reaction vessel

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Mixture Preparation: In a stirred reaction vessel, dissolve 4-tert-butylcyclohexanone (e.g., 10 mmol) in a solution of potassium phosphate buffer (100 mM, pH 7.0) containing 20% (v/v) 2-propanol.

  • Cofactor and Enzyme Addition: Add NADH to a final concentration of 0.2 mM. Then, add the selected alcohol dehydrogenase (e.g., 3 mg of ADH200).[6]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, extract the product from the aqueous phase with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude chiral alcohol product.

  • Characterization: Purify the product by flash chromatography if necessary and characterize by NMR and determine the enantiomeric/diastereomeric excess by chiral HPLC analysis.

Protocol 3: Chiral HPLC Analysis of 4-tert-Butylcyclohexanol

This protocol provides a method for the chiral separation of cis- and trans-4-tert-butylcyclohexanol to determine the diastereomeric excess. For enantiomeric excess determination of a chiral cyclohexanol, a similar protocol with a suitable chiral column would be employed.

Materials:

  • Sample of 4-tert-butylcyclohexanol (from the biocatalytic reduction)

  • HPLC grade n-Hexane

  • HPLC grade Ethanol

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)[7]

Procedure:

  • Sample Preparation: Dissolve a small amount of the 4-tert-butylcyclohexanol product in the mobile phase to a concentration of approximately 1 mg/mL.[7]

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[7]

    • Mobile Phase: n-Hexane / Ethanol (e.g., 85:15, v/v)[7]

    • Flow Rate: 0.8 mL/min[7]

    • Temperature: 30°C[7]

    • Detection: UV at 210 nm (since cyclohexanols have weak UV absorbance, a refractive index detector can also be used).

    • Injection Volume: 5 µL[7]

  • Analysis: Inject the sample onto the HPLC system. The two diastereomers (cis and trans) will elute at different retention times.

  • Quantification: Integrate the peak areas of the two diastereomer peaks. Calculate the diastereomeric excess (de) using the following formula: de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Visualizations

Biocatalytic_Reduction_Scheme cluster_reactants Reactants cluster_products Products cluster_enzyme Enzyme Cyclohexyl_Ketone Cyclohexyl Ketone KRED Ketoreductase (KRED) Cyclohexyl_Ketone->KRED Substrate Binding NADPH NADPH + H+ NADPH->KRED Chiral_Alcohol Chiral Cyclohexanol NADP NADP+ KRED->Chiral_Alcohol Product Release KRED->NADP

Caption: General reaction scheme for the biocatalytic reduction of a cyclohexyl ketone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Substrate, Cofactor) B Add Ketoreductase A->B C Incubate at Controlled Temperature and Shaking B->C D Quench Reaction C->D E Extract Product D->E F Analyze by Chiral HPLC E->F G Determine Conversion and ee/de F->G Stereoselective_Reduction cluster_enzyme_active_site Enzyme Active Site cluster_products Products Hydride Hydride (from NADPH) Prochiral_Ketone Prochiral Cyclohexyl Ketone Hydride->Prochiral_Ketone Attack from one face R_group R S_group S R_Alcohol (R)-Alcohol (Favored) Prochiral_Ketone->R_Alcohol Sterically favored transition state S_Alcohol (S)-Alcohol (Disfavored) Prochiral_Ketone->S_Alcohol Sterically hindered transition state

References

Application Notes: 1-Cyclohexyl-2-buten-1-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-buten-1-ol is a valuable chiral allylic alcohol that serves as a versatile building block in asymmetric synthesis. Its structure, featuring a stereogenic center adjacent to a reactive double bond and a bulky cyclohexyl group, allows for a high degree of stereocontrol in various chemical transformations. This makes it an attractive starting material for the synthesis of complex chiral molecules, including natural products and pharmacologically active compounds. The cyclohexyl moiety can impart desirable lipophilic characteristics to target molecules, potentially enhancing their biological activity and pharmacokinetic properties.

These application notes provide an overview of the potential uses of this compound in stereoselective synthesis, drawing upon established methodologies for chiral allylic alcohols. While specific documented applications for this exact molecule are limited in publicly available literature, the protocols and strategies outlined below are based on well-precedented reactions of analogous structures and are intended to serve as a guide for researchers.

Key Applications

The primary utility of chiral this compound lies in its ability to undergo diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters. Key transformations include:

  • Stereoselective Epoxidation: The double bond can be epoxidized to form chiral epoxy alcohols, which are versatile intermediates for further functionalization. The stereochemistry of the resulting epoxide is influenced by the chirality of the starting alcohol.

  • Diastereoselective Additions to the Double Bond: Reactions such as dihydroxylation, cyclopropanation, and conjugate additions can be controlled by the chiral center, leading to the formation of specific diastereomers.

  • Use as a Chiral Auxiliary Precursor: The alcohol functionality can be used to attach the molecule to a prochiral substrate, where the cyclohexyl group can then direct subsequent stereoselective transformations.

Data Presentation: Plausible Stereoselective Transformations

The following table summarizes expected outcomes for key stereoselective reactions based on general principles of asymmetric synthesis applied to chiral allylic alcohols. The yields and stereoselectivities are hypothetical and would require experimental validation.

ReactionReagentsExpected Major Product StereochemistryPlausible Yield (%)Plausible Diastereomeric Ratio (d.r.)Plausible Enantiomeric Excess (ee, %)
Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)-DET, t-BuOOH(2R,3S)-2-Cyclohexyl-2,3-epoxybutan-1-ol80-95>95:5>95
meta-Chloroperoxybenzoic Acid (mCPBA) EpoxidationmCPBA, CH₂Cl₂Dependent on substrate control85-98VariableN/A (diastereoselective)
Asymmetric DihydroxylationAD-mix-β, t-BuOH, H₂O(2R,3R)-1-Cyclohexylbutane-1,2,3-triol80-95>90:10>95

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Note: These protocols are illustrative and based on reactions with similar chiral allylic alcohols. Researchers must adapt and optimize these conditions for their specific needs and substrates.

Protocol 1: Diastereoselective Epoxidation using mCPBA

Objective: To synthesize the corresponding chiral epoxy alcohol, a versatile intermediate for further synthetic manipulations.

Materials:

  • (R)- or (S)-1-Cyclohexyl-2-buten-1-ol

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add mCPBA (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Add saturated aqueous Na₂S₂O₃ solution to reduce any excess peroxide.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude epoxy alcohol.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the purified diastereomeric epoxy alcohols.

  • Characterize the product and determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC/GC analysis.

Protocol 2: Sharpless Asymmetric Epoxidation

Objective: To achieve a highly enantioselective and diastereoselective epoxidation of the allylic alcohol.

Materials:

  • This compound (racemic or enantiopure)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH) in a non-polar solvent (e.g., decane or toluene)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4Å), powdered and activated

  • Standard glassware for organic synthesis, flame-dried

Procedure:

  • To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add anhydrous DCM under an inert atmosphere.

  • Cool the flask to -20 °C.

  • Add Ti(OiPr)₄ (1.0 eq) followed by the chiral tartrate ester (e.g., (+)-DET, 1.2 eq). Stir for 30 minutes.

  • Add the this compound (1.0 eq) dissolved in a small amount of anhydrous DCM.

  • Add the t-BuOOH solution (1.5 - 2.0 eq) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC. The reaction may take several hours to days.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ferrous sulfate or sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite, washing with DCM.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_epoxidation Epoxidation cluster_product Product start This compound mcpba mCPBA (Diastereoselective) start->mcpba sharpless Sharpless Reagents (Enantio- & Diastereoselective) start->sharpless epoxy_alcohol Chiral Epoxy Alcohol mcpba->epoxy_alcohol sharpless->epoxy_alcohol

Caption: General workflow for the epoxidation of this compound.

logical_relationship A Chiral this compound B Stereocenter directs reaction trajectory A->B possesses C High Diastereoselectivity/ Enantioselectivity B->C leads to D Synthesis of Complex Chiral Molecules C->D enables

Caption: Rationale for using this compound in asymmetric synthesis.

Application Notes and Protocols for 1-Cyclohexyl-2-buten-1-ol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-cyclohexyl-2-buten-1-ol as a versatile substrate in key stereoselective transformations. Due to the limited availability of specific experimental data for this exact molecule in published literature, the following protocols are based on well-established and highly predictable methods for analogous allylic alcohols. The provided data for related substrates serves as a reliable benchmark for expected outcomes.

Introduction

This compound is a chiral allylic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a stereocenter adjacent to a double bond, allows for highly controlled introductions of new stereocenters, making it a useful precursor for the synthesis of complex molecules with defined three-dimensional architectures. The stereoselective reactions of the olefin, directed by the existing chiral hydroxyl group, are of particular importance in the synthesis of pharmaceuticals and other biologically active compounds. This document outlines protocols for diastereoselective epoxidation, Sharpless asymmetric epoxidation, and diastereoselective dihydroxylation.

Diastereoselective Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The allylic hydroxyl group of this compound can direct the epoxidation of the adjacent double bond, leading to the preferential formation of one diastereomer. This is achieved through hydrogen bonding between the hydroxyl group and the peroxyacid, which delivers the oxygen atom to the syn-face of the double bond.

Expected Outcome: High syn-diastereoselectivity is anticipated, where the epoxide is formed on the same side as the hydroxyl group. For analogous cyclic allylic alcohols, this directing effect is highly efficient.[1]

Quantitative Data for Analogous Allylic Alcohols
SubstrateReagentDiastereomeric Ratio (syn:anti)Yield (%)
Cyclohex-2-en-1-olm-CPBA>95:5~90
1-Butyl-2-cyclohexen-1-olm-CPBAHigh (exact ratio not specified)Not specified
Experimental Protocol: syn-Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-epoxy alcohol.

epoxidation_workflow start Dissolve this compound in CH₂Cl₂ cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 0 °C add_mcpba->react quench Quench with NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product syn-Epoxy Alcohol purify->product

Caption: Workflow for the diastereoselective epoxidation of this compound.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][3] This reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][3] The choice of the DET enantiomer dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the epoxy alcohol with high predictability and enantiomeric excess.[3]

Expected Outcome: High enantioselectivity (>90% ee) is expected. The stereochemistry of the product is determined by the chirality of the diethyl tartrate used.[3]

Quantitative Data for Representative Allylic Alcohols
SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
GeraniolD-(-)-DIPT9388
(E)-2-Hexen-1-olL-(+)-DET85>95
(Z)-2-Hexen-1-olD-(-)-DIPT8080
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M solution)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous NaOH solution saturated with NaCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane under an inert atmosphere and cool to -20 °C.

  • Add L-(+)-DET (0.06 equivalents) followed by Ti(OiPr)₄ (0.05 equivalents) and stir for 30 minutes at -20 °C.

  • Add a solution of this compound (1.0 equivalent) in dichloromethane.

  • Add a solution of TBHP in toluene (2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 10% aqueous NaOH solution saturated with NaCl.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

sharpless_pathway substrate This compound catalyst_assembly Ti(OiPr)₄ + Chiral DET + TBHP + Substrate substrate->catalyst_assembly Coordination epoxidation Oxygen Transfer catalyst_assembly->epoxidation Stereoselective Epoxidation product Chiral Epoxy Alcohol epoxidation->product

Caption: Simplified signaling pathway of the Sharpless Asymmetric Epoxidation.

Diastereoselective Dihydroxylation with Osmium Tetroxide

The dihydroxylation of this compound can be controlled to favor either the syn- or anti-diol diastereomer depending on the reaction conditions.

syn-Dihydroxylation

Under standard Upjohn conditions (catalytic OsO₄ with NMO as the co-oxidant), the hydroxyl group of the allylic alcohol directs the dihydroxylation to the same face of the double bond, resulting in the syn-diol.

Expected Outcome: High syn-diastereoselectivity.

anti-Dihydroxylation

By using a stoichiometric amount of OsO₄ with a bidentate ligand like TMEDA (tetramethylethylenediamine), the osmium reagent chelates to the allylic hydroxyl group. This forces the delivery of the hydroxyl groups from the opposite (anti) face of the double bond.

Expected Outcome: High anti-diastereoselectivity.

Quantitative Data for Analogous Allylic Alcohols
ReactionSubstrateReagentsDiastereomeric Ratio (syn:anti)Yield (%)
syn-DihydroxylationCyclohex-2-en-1-olcat. OsO₄, NMOHigh (exact ratio not specified)~90
anti-DihydroxylationCyclohex-2-en-1-olStoich. OsO₄, TMEDAHigh (exact ratio not specified)~85
Experimental Protocols

Protocol 1: syn-Dihydroxylation

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone and water (e.g., 10:1 mixture)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and NMO (1.5 equivalents) in a mixture of acetone and water.

  • Add a catalytic amount of OsO₄ solution (e.g., 0.02 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: anti-Dihydroxylation

Materials:

  • This compound

  • Osmium tetroxide (OsO₄)

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve OsO₄ (1.0 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to -78 °C and add TMEDA (1.1 equivalents).

  • Add a pre-cooled solution of this compound (1.0 equivalent) in dichloromethane.

  • Allow the reaction to slowly warm to room temperature and stir until complete (monitor by TLC).

  • Quench and purify as described in the syn-dihydroxylation protocol.

dihydroxylation_logic start This compound condition_choice Choose Dihydroxylation Conditions start->condition_choice syn_path cat. OsO₄, NMO condition_choice->syn_path Syn-directing anti_path stoich. OsO₄, TMEDA condition_choice->anti_path Anti-directing (Chelation) syn_diol syn-Diol syn_path->syn_diol anti_diol anti-Diol anti_path->anti_diol

References

Application Notes and Protocols: Oxidation of 1-Cyclohexyl-2-buten-1-ol to 1-Cyclohexyl-2-buten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of the secondary allylic alcohol, 1-cyclohexyl-2-buten-1-ol, to its corresponding α,β-unsaturated ketone (enone), 1-cyclohexyl-2-buten-1-one. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below utilize common and effective oxidizing agents, with a focus on providing reproducible and scalable methods.

Introduction

The oxidation of allylic alcohols to enones is a fundamental transformation in organic synthesis. Due to the presence of the adjacent double bond, allylic alcohols can be sensitive to certain harsh oxidizing conditions, leading to side reactions or over-oxidation. Therefore, the choice of a mild and selective oxidizing agent is paramount. This document explores several reliable methods for this conversion, including the use of Dess-Martin Periodinane (DMP), Swern oxidation, and Pyridinium Chlorochromate (PCC). These reagents are known for their efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[1]

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidizing agent is critical for achieving high yields and purity of the desired enone. The following table summarizes the key features of the selected oxidation methods for the conversion of this compound.

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), Room Temperature, 1-4 hoursMild, neutral pH, high yields, short reaction times, simple workup, high chemoselectivity.[2][3]Potentially explosive, relatively high cost for large-scale synthesis.[2][3]
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °C to Room TemperatureAvoids toxic heavy metals, mild conditions.[4][5]Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[4][5]
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM), Room TemperatureEfficient for primary and secondary alcohols, relatively inexpensive.[6][7]Chromium-based reagent (toxic), can be mildly acidic.[8][9]

Experimental Protocols

The following are detailed protocols for the oxidation of this compound using Dess-Martin Periodinane, Swern Oxidation, and PCC.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often preferred for its mild reaction conditions and high efficiency in oxidizing sensitive allylic alcohols.[2]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion at room temperature.[3]

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[3]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-cyclohexyl-2-buten-1-one, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This method is a good alternative that avoids the use of heavy metals.

Materials:

  • This compound

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone or isopropanol bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.1-1.5 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.0-2.5 eq.) in anhydrous DCM via syringe. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with dilute HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic and effective reagent for this type of oxidation.[6]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • To a suspension of PCC (1.5-2.0 eq.) and a small amount of silica gel in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pass the mixture through a short pad of Celatom® or Celite® topped with silica gel in a sintered glass funnel, eluting with diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • The resulting crude 1-cyclohexyl-2-buten-1-one can be further purified by column chromatography if needed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

Oxidation_Workflow Start Start: This compound Reagent Add Oxidizing Agent (e.g., DMP, Swern Reagents, PCC) in Anhydrous Solvent (DCM) Start->Reagent Reaction Stir at Appropriate Temperature (RT or -78°C) Reagent->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction Monitoring->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product Product: 1-Cyclohexyl-2-buten-1-one Purify->Product

Caption: General workflow for the oxidation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dess-Martin Periodinane is potentially explosive and should be handled with care.[3]

  • Chromium-based reagents like PCC are toxic and should be handled with extreme caution.

  • Swern oxidation produces a foul-smelling byproduct and should be performed in a fume hood.[4]

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols: Diastereoselective Reactions Involving Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key diastereoselective reactions involving allylic alcohols, a critical functional group in the synthesis of complex molecules, including pharmaceuticals. The directing effect of the allylic hydroxyl group, through mechanisms such as chelation control and the influence of allylic strain, provides a powerful tool for controlling stereochemistry. This document outlines several widely used reactions, presenting quantitative data for diastereoselectivity and yield, detailed experimental protocols for key transformations, and diagrams to illustrate the underlying principles of stereocontrol.

Diastereoselective Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols is a cornerstone of stereoselective synthesis, enabling the creation of chiral epoxy alcohols which are versatile intermediates. The Sharpless-Katsuki epoxidation is a renowned method for achieving high enantioselectivity, and substrate-controlled diastereoselective epoxidations are also highly effective.[1][2]

The stereochemical outcome of these reactions is often dictated by the coordination of the allylic alcohol to the metal catalyst, which directs the oxidant to a specific face of the double bond.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a reliable and highly predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3] It utilizes a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand.[3] The choice of the (+)- or (-)-DET enantiomer determines the facial selectivity of the epoxidation.[4]

Table 1: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

EntryAllylic Alcohol SubstrateChiral LigandEnantiomeric Excess (ee, %)Yield (%)Reference
1(E)-2-Hexen-1-olL-(+)-DET9485[5]
2GeraniolL-(+)-DET95-[5]
33-(Trimethylsilyl)prop-2-en-1-olL-(+)-DET90-[5]
4Allyl alcoholL-(+)-DET95-[5]
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from the general principles of Sharpless epoxidation.

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Molecular sieves (4Å), activated

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous CH₂Cl₂ (20 mL) and powdered 4Å molecular sieves (0.5 g). Cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.

  • To the cooled suspension, add L-(+)-DET (0.6 mmol) followed by Ti(OⁱPr)₄ (0.5 mmol) dropwise. Stir the mixture for 30 minutes at -20 °C.

  • Add (E)-2-hexen-1-ol (5.0 mmol) to the catalyst mixture.

  • Add a solution of TBHP (7.5 mmol) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with CH₂Cl₂.

  • Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Diagram 1: Sharpless Epoxidation Mnemonic

A mnemonic for predicting the stereochemical outcome of the Sharpless epoxidation based on the chirality of the DET ligand.

Diastereoselective Cyclopropanation of Allylic Alcohols

The cyclopropanation of allylic alcohols is a powerful method for the synthesis of cyclopropylmethanols, with the hydroxyl group directing the stereochemical outcome. The Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are common approaches.[6][7]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the use of a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. The hydroxyl group of the allylic alcohol coordinates to the zinc reagent, directing the cyclopropanation to the syn face.[7]

Table 2: Diastereoselective Simmons-Smith Cyclopropanation

EntryAllylic Alcohol SubstrateDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Cyclohex-2-en-1-ol>99:192General textbook example
2(Z)-3-penten-2-ol95:585General textbook example
3Geraniol>95:5 (at allylic OH)-[6]
Rhodium(III)-Catalyzed Diastereoselective Cyclopropanation

Recent advances have demonstrated the use of Rh(III) catalysts for the diastereoselective cyclopropanation of allylic alcohols with N-enoxyphthalimides.[6] In this reaction, the allylic alcohol acts as a highly reactive olefin coupling partner, and the hydroxyl group plays a crucial role in directing the diastereoselectivity.[6]

Table 3: Rh(III)-Catalyzed Directed Cyclopropanation of Allylic Alcohols

EntryN-enoxyphthalimideAllylic AlcoholDiastereomeric RatioYield (%)Reference
1Phenyl-N-enoxyphthalimidetrans-2-Hexen-1-ol>20:168[6]
2Phenyl-N-enoxyphthalimideCinnamyl alcohol>20:175[6]
3Methyl-N-enoxyphthalimidetrans-2-Hexen-1-ol>20:172[6]
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohex-2-en-1-ol

This protocol is a general procedure for the Simmons-Smith reaction.

Materials:

  • Zinc dust

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether (Et₂O)

  • Diiodomethane (CH₂I₂)

  • Cyclohex-2-en-1-ol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Activate the zinc dust by stirring it with 1 M HCl for 2 minutes, then decanting the acid, and washing with water, ethanol, and finally anhydrous diethyl ether. Dry the activated zinc under vacuum.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, add the activated zinc dust (1.5 g, 23 mmol) and CuI (0.22 g, 1.15 mmol).

  • Add anhydrous Et₂O (20 mL) and gently heat the mixture to reflux.

  • Add a solution of CH₂I₂ (5.8 g, 21.7 mmol) in Et₂O (10 mL) dropwise to the refluxing suspension. A vigorous reaction should be observed.

  • After the addition is complete, add a solution of cyclohex-2-en-1-ol (1.0 g, 10.2 mmol) in Et₂O (5 mL) dropwise.

  • Continue to reflux the reaction mixture for 1 hour after the addition is complete. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® and wash the filter cake with Et₂O.

  • Separate the organic layer and extract the aqueous layer with Et₂O (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the syn-cyclopropylmethanol.

Diagram 2: Chelation Control in Simmons-Smith Cyclopropanation

Simmons_Smith Allylic_Alcohol Allylic Alcohol Chelated_Intermediate Chelated Intermediate Allylic_Alcohol->Chelated_Intermediate Zinc_Carbenoid IZnCH₂I Zinc_Carbenoid->Chelated_Intermediate Syn_Product syn-Cyclopropylmethanol Chelated_Intermediate->Syn_Product Intramolecular Delivery Dihydroxylation cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation Syn_Directing H-bonding with OsO₄/TMEDA Syn_Product syn-Diol Syn_Directing->Syn_Product Anti_Directing Mo-catalyzed epoxidation followed by hydrolysis Anti_Product anti-Diol Anti_Directing->Anti_Product Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Syn_Directing Allylic_Alcohol->Anti_Directing

References

Application Notes and Protocols: 1-Cyclohexyl-2-buten-1-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-buten-1-ol is a versatile chiral secondary allylic alcohol. Its structure, featuring a stereocenter at the carbinol carbon, a reactive double bond, and a lipophilic cyclohexyl group, makes it a valuable building block in the synthesis of complex organic molecules, including natural products and their analogues. The cyclohexyl moiety can impart desirable pharmacokinetic properties, such as enhanced membrane permeability and binding to hydrophobic pockets in biological targets. This document outlines key stereoselective transformations of this compound, providing detailed protocols and quantitative data from analogous systems to illustrate its synthetic potential. While direct applications in completed total syntheses are not extensively documented, the reactions described herein are fundamental in modern organic synthesis and demonstrate the utility of this compound as a precursor to complex structural motifs.

Key Synthetic Transformations and Applications

The reactivity of this compound is dominated by its two functional groups: the secondary allylic alcohol and the carbon-carbon double bond. These sites allow for a range of stereoselective transformations to introduce new functional groups and stereocenters, paving the way for the construction of complex molecular architectures.

Stereoselective Epoxidation: The Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] This reaction is renowned for its high degree of predictability and enantioselectivity, making it a cornerstone in the synthesis of chiral molecules. The resulting epoxy alcohol is a versatile intermediate that can be opened by a variety of nucleophiles to yield diols, amino alcohols, and ethers with well-defined stereochemistry.

Application: By subjecting (±)-1-cyclohexyl-2-buten-1-ol to Sharpless conditions, a kinetic resolution can be achieved, affording the epoxy alcohol in high enantiomeric excess and recovering the unreacted enantiomer of the starting material. Alternatively, epoxidation of a single enantiomer of the starting alcohol will proceed with high diastereoselectivity.

Table 1: Representative Data for Sharpless Asymmetric Epoxidation of a Secondary Allylic Alcohol

SubstrateChiral LigandProductYield (%)e.e. (%)
(E)-hex-3-en-2-olL-(+)-Diethyl Tartrate(2R,3S)-3,4-epoxyhexan-2-ol8594
(E)-1-phenylprop-2-en-1-olD-(-)-Diethyl Tartrate(2S)-2,3-epoxy-1-phenylpropan-1-ol90>95

Data is representative of typical results for analogous secondary allylic alcohols.

Experimental Protocol: Sharpless Asymmetric Epoxidation

Objective: To synthesize an enantiomerically enriched 2,3-epoxyalcohol from this compound.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • This compound

  • tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)

  • Powdered 3Å molecular sieves

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Diethyl ether

  • 10% aqueous tartaric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (3.0 g) and anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • The flask is cooled to -20 °C in a cryocool bath.

  • L-(+)-Diethyl tartrate (1.2 mL, 7.0 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.5 mL, 5.0 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of this compound (7.7 g, 50 mmol) in dichloromethane (20 mL) is added dropwise over 10 minutes.

  • tert-Butyl hydroperoxide (18 mL of a 5.5 M solution in decane, 100 mmol) is added dropwise, ensuring the internal temperature does not exceed -20 °C.

  • The reaction mixture is stirred at -20 °C and monitored by TLC. Upon completion (typically 4-6 hours), the reaction is quenched by the addition of 10% aqueous tartaric acid solution (50 mL).

  • The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour, resulting in the separation of two clear layers.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired epoxy alcohol.

Diagram: Sharpless Epoxidation Workflow

G start This compound reagents Ti(OiPr)4, (+)-DET TBHP, CH2Cl2, -20 °C start->reagents Reaction workup Quench & Purification reagents->workup product Chiral Epoxy Alcohol workup->product

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[3][4] It allows for the conversion of an alcohol to a variety of other functional groups, such as esters, ethers, and azides, with predictable and clean inversion of stereochemistry at the carbinol center.[3] This is particularly useful in natural product synthesis for accessing stereoisomers that may be difficult to obtain directly.

Application: An enantiomerically pure sample of this compound can be converted to its corresponding enantiomer (in the form of an ester, for example) with high fidelity. This is invaluable for constructing specific stereochemical arrays within a target molecule.

Table 2: Representative Data for the Mitsunobu Reaction of a Secondary Allylic Alcohol

Alcohol SubstrateNucleophileProductYield (%)Stereochemistry
(R)-2-Cyclohexen-1-olBenzoic Acid(S)-2-Cyclohexenyl benzoate72-77Inversion
(S)-1-Phenylethanolp-Nitrobenzoic Acid(R)-1-Phenylethyl p-nitrobenzoate>90Inversion

Data is representative of typical results for analogous secondary alcohols. Note that for unbiased cyclic allylic alcohols, minor amounts of SN2' products can be observed.[5]

Experimental Protocol: Mitsunobu Reaction

Objective: To achieve stereochemical inversion of this compound via esterification.

Materials:

  • (R)-1-Cyclohexyl-2-buten-1-ol

  • Triphenylphosphine (PPh₃)

  • Benzoic acid (PhCOOH)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-1-cyclohexyl-2-buten-1-ol (1.54 g, 10 mmol) in anhydrous THF (100 mL) in a flame-dried flask under argon is added triphenylphosphine (3.93 g, 15 mmol) and benzoic acid (1.83 g, 15 mmol).

  • The mixture is cooled to 0 °C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD) (2.95 mL, 15 mmol) is added dropwise over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of triphenylphosphine oxide may form.[6]

  • The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (100 mL).

  • The organic solution is washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the (S)-1-cyclohexyl-2-butenyl benzoate.

Diagram: Logic of Stereochemical Inversion

G start (R)-1-Cyclohexyl-2-buten-1-ol mitsunobu Mitsunobu Reaction (PPh3, DIAD, Nu-H) start->mitsunobu product (S)-Product mitsunobu->product inversion Stereochemical Inversion mitsunobu->inversion

Caption: The Mitsunobu reaction inverts the stereocenter.

Oxidation to α,β-Unsaturated Ketones

The oxidation of secondary allylic alcohols to their corresponding α,β-unsaturated ketones (enones) is a fundamental transformation.[7] Enones are exceptionally useful building blocks in natural product synthesis, serving as Michael acceptors and dienes or dienophiles in cycloaddition reactions. A variety of reagents can effect this transformation, with manganese dioxide (MnO₂) being a classic and chemoselective choice for allylic alcohols.

Application: Oxidation of this compound provides 1-cyclohexyl-2-buten-1-one. This enone can then be used in a variety of carbon-carbon bond-forming reactions, such as conjugate additions or Diels-Alder reactions, to build molecular complexity.

Table 3: Representative Data for the Oxidation of Secondary Allylic Alcohols to Enones

Alcohol SubstrateOxidizing AgentProductYield (%)
2-Cyclohexen-1-olMnO₂2-Cyclohexen-1-one>90
GeraniolTEMPO/NaOClGeranial85-95
1-Phenylprop-2-en-1-olFe(NO₃)₃·9H₂O/TEMPO/O₂(E)-1-Phenylprop-2-en-1-one92

Data is representative of typical results for analogous secondary allylic alcohols.[8]

Experimental Protocol: Manganese Dioxide Oxidation

Objective: To synthesize 1-cyclohexyl-2-buten-1-one from this compound.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite®

Procedure:

  • A solution of this compound (1.54 g, 10 mmol) in dichloromethane (100 mL) is prepared in a 250 mL round-bottom flask.

  • Activated manganese dioxide (13 g, 150 mmol, 15 equivalents) is added in one portion.

  • The resulting black suspension is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed thoroughly with dichloromethane (3 x 30 mL).

  • The combined filtrate is concentrated under reduced pressure to yield the crude enone.

  • If necessary, the product can be purified by flash column chromatography on silica gel.

Diagram: Synthetic Utility of the Resulting Enone

G alcohol This compound oxidation Oxidation (e.g., MnO2) alcohol->oxidation enone 1-Cyclohexyl-2-buten-1-one oxidation->enone michael Michael Addition enone->michael Nu- diels_alder Diels-Alder enone->diels_alder Diene complex_products Complex Adducts (Natural Product Scaffolds) michael->complex_products diels_alder->complex_products

Caption: Oxidation to an enone opens pathways to complex structures.

This compound is a highly promising chiral building block for the synthesis of complex molecules. Through well-established and reliable transformations such as the Sharpless Asymmetric Epoxidation, Mitsunobu reaction, and oxidation to the corresponding enone, a wide variety of chiral intermediates can be accessed. These intermediates are primed for further elaboration into the core structures of many natural products and pharmaceutically active compounds. The protocols and data presented here serve as a guide for researchers looking to incorporate this versatile synthon into their synthetic strategies.

References

Application Notes and Protocols: The Role of 1-Cyclohexyl-2-buten-1-ol as a Chiral Auxiliary in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Cyclohexyl-2-buten-1-ol is not a widely documented chiral auxiliary in the peer-reviewed literature. The following application notes and protocols are presented as a hypothetical framework based on the structural features of the molecule and established principles of asymmetric synthesis. The experimental details and data are illustrative and should be adapted and optimized based on laboratory findings.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high levels of stereoselectivity, and removable under mild conditions for recovery and reuse.

This compound, a chiral allylic alcohol, possesses structural motifs that suggest its potential as a chiral auxiliary. The stereogenic center bearing the hydroxyl group, in proximity to a bulky cyclohexyl moiety and a reactive double bond, could provide the necessary steric and electronic bias to direct the approach of reagents to a prochiral substrate. This document outlines the hypothetical application of (1R)-1-Cyclohexyl-2-buten-1-ol as a chiral auxiliary in diastereoselective epoxidation and Diels-Alder reactions.

Synthesis of the Chiral Auxiliary

The enantioselective synthesis of this compound can be achieved through various established methods for producing chiral allylic alcohols. One common approach is the asymmetric reduction of the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-buten-1-one. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for achieving high enantioselectivity.

Figure 1: Synthesis of (1R)-1-Cyclohexyl-2-buten-1-ol cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1-Cyclohexyl-2-buten-1-one reagents (R)-CBS Catalyst BH3·SMe2 start->reagents Asymmetric Reduction product (1R)-1-Cyclohexyl-2-buten-1-ol reagents->product

Caption: Synthesis of the chiral auxiliary via CBS reduction.

Experimental Protocol: Asymmetric Synthesis of (1R)-1-Cyclohexyl-2-buten-1-ol
  • Catalyst Preparation: To a flame-dried flask under an argon atmosphere, add (R)-CBS catalyst (0.1 eq) and anhydrous toluene.

  • Borane Addition: Cool the solution to -78 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq). Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1-cyclohexyl-2-buten-1-one (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Application 1: Diastereoselective Epoxidation

The double bond of the chiral auxiliary can be the site of a diastereoselective reaction. By directing the epoxidation of the allylic alcohol, a chiral epoxide is formed, which can then be used in further synthetic steps.

Figure 2: Workflow for Diastereoselective Epoxidation cluster_start Chiral Auxiliary cluster_reagents Reagents cluster_product Intermediate cluster_final Final Product start (1R)-1-Cyclohexyl-2-buten-1-ol reagents m-CPBA or VO(acac)2, t-BuOOH start->reagents Epoxidation product Chiral Epoxy Alcohol reagents->product final_product Diastereomerically Pure Product product->final_product Nucleophilic Opening

Caption: Diastereoselective epoxidation workflow.

Experimental Protocol: Diastereoselective Epoxidation
  • Reaction Setup: Dissolve (1R)-1-Cyclohexyl-2-buten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask cooled to 0 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Quantitative Data (Hypothetical)
EntryOxidizing AgentTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1m-CPBA038590:10
2VO(acac)₂, t-BuOOH-2069295:5
3Ti(OiPr)₄, (+)DET, t-BuOOH-20595>98:2

Application 2: Asymmetric Diels-Alder Reaction

The chiral auxiliary can be esterified with a prochiral dienophile, such as acrylic acid, to direct a subsequent Diels-Alder cycloaddition. The steric bulk of the cyclohexyl group is expected to shield one face of the dienophile, leading to a diastereoselective outcome.

Figure 3: Diels-Alder Reaction Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Auxiliary Cleavage aux (1R)-1-Cyclohexyl-2-buten-1-ol dienophile Acryloyl Chloride aux->dienophile DCC, DMAP ester Chiral Acrylate Ester dienophile->ester diene Cyclopentadiene ester->diene Lewis Acid (e.g., Et2AlCl) adduct Diastereomeric Adducts diene->adduct cleavage_reagent LiOH or LiAlH4 adduct->cleavage_reagent Hydrolysis/Reduction final_product Enantiopure Cycloadduct cleavage_reagent->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals encountering low yields in the synthesis of 1-Cyclohexyl-2-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and common method is the 1,2-addition of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) to crotonaldehyde. This reaction involves the nucleophilic attack of the cyclohexyl group on the electrophilic carbonyl carbon of the aldehyde.

Q2: What are the primary side reactions that can lead to a low yield of this compound?

Several side reactions can compete with the desired 1,2-addition, reducing the overall yield. These include:

  • 1,4-Conjugate Addition: The Grignard reagent can add to the β-carbon of the α,β-unsaturated aldehyde, leading to the formation of a saturated ketone after workup.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate which will not lead to the desired alcohol.

  • Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the reduction of the aldehyde to an alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted cyclohexyl halide, forming dicyclohexyl.

Q3: How can I minimize the formation of the 1,4-conjugate addition product?

Lower reaction temperatures generally favor 1,2-addition over 1,4-addition. Conducting the reaction at 0°C or below can help to increase the selectivity for the desired allylic alcohol.

Q4: What is the best work-up procedure for this reaction?

A careful aqueous work-up is crucial. Typically, the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at a low temperature (e.g., 0°C). This protonates the alkoxide intermediate to form the alcohol while minimizing potential side reactions that can occur under strongly acidic conditions.

Q5: How should the final product be purified?

Purification of this compound is typically achieved by column chromatography on silica gel using an eluent system such as a mixture of ethyl acetate and hexanes.[1] For larger scale purifications, fractional distillation under reduced pressure can also be an effective method.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields.

Troubleshooting Low Yield in this compound Synthesis
Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Inactive magnesium surface due to oxidation.Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Presence of moisture in reagents or glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
Low Conversion of Starting Materials Incomplete formation of the Grignard reagent.Ensure the Grignard reagent has fully formed before adding the crotonaldehyde. This can be confirmed by the disappearance of the magnesium turnings.
Insufficient reaction time or temperature.Allow the reaction to stir for an adequate amount of time after the addition of the aldehyde, potentially allowing it to warm to room temperature to ensure completion.[3]
Formation of a Saturated Ketone (1,4-addition product) Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0°C or below) during the addition of the crotonaldehyde to favor 1,2-addition.[2]
Recovery of Starting Aldehyde Enolization of the aldehyde by the Grignard reagent.This is more common with sterically hindered ketones, but can occur with aldehydes. Using a less sterically hindered Grignard precursor or a different solvent may help.
Presence of Dicyclohexyl Wurtz coupling side reaction.Add the cyclohexyl halide slowly to the magnesium to maintain a low concentration and minimize coupling. Ensure efficient stirring.
Product Loss During Work-up and Purification Emulsion formation during extraction.Add brine (saturated aqueous NaCl solution) to help break up emulsions.
Inefficient extraction.Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.[4]
Poor separation during column chromatography.Optimize the eluent system by testing different solvent polarities with TLC to achieve better separation of the product from impurities.[1]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on standard methods for Grignard reactions with α,β-unsaturated aldehydes.

Materials:

  • Magnesium turnings

  • Cyclohexyl bromide (or chloride)

  • Anhydrous diethyl ether (or THF)

  • Crotonaldehyde

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent (Cyclohexylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.

    • A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel.

    • The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.

    • The remaining cyclohexyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

  • Reaction with Crotonaldehyde:

    • The Grignard reagent solution is cooled to 0°C in an ice bath.

    • A solution of crotonaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.

    • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • Work-up:

    • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution with vigorous stirring at 0°C.

    • The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of This compound check_reaction Did the reaction initiate? start->check_reaction check_conversion Was there low conversion of starting materials? check_reaction->check_conversion Yes no_initiation Troubleshoot Reaction Initiation: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions check_reaction->no_initiation No check_side_products Are there significant side products? check_conversion->check_side_products No low_conversion Troubleshoot Low Conversion: - Ensure complete Grignard formation - Increase reaction time/temperature check_conversion->low_conversion Yes side_product_type Identify Side Products (GC-MS, NMR) check_side_products->side_product_type Yes check_workup Was there product loss during work-up/purification? check_side_products->check_workup No end Improved Yield no_initiation->end low_conversion->end is_1_4_addition 1,4-Conjugate Addition Product? side_product_type->is_1_4_addition is_wurtz Wurtz Coupling Product? is_1_4_addition->is_wurtz No solve_1_4_addition Optimize for 1,2-Addition: - Lower reaction temperature (≤ 0°C) is_1_4_addition->solve_1_4_addition Yes solve_wurtz Minimize Wurtz Coupling: - Slow addition of alkyl halide - Efficient stirring is_wurtz->solve_wurtz Yes is_wurtz->check_workup No solve_1_4_addition->end solve_wurtz->end solve_workup Optimize Work-up & Purification: - Use brine for emulsions - Multiple extractions - Optimize chromatography check_workup->solve_workup Yes check_workup->end No solve_workup->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Oxidation of Secondary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of secondary allylic alcohols. Our goal is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing secondary allylic alcohols to α,β-unsaturated ketones?

A1: Several methods are widely employed, each with its own advantages and disadvantages. The most common include:

  • Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic alcohols.[1][2][3][4] It is a heterogeneous reaction, which can simplify purification.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar electrophile, followed by a hindered base like triethylamine.[5][6][7][8][9] It is a powerful and generally high-yielding method performed at low temperatures.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that offers mild conditions, neutral pH, and high chemoselectivity.[10][11][12][13][14]

  • Ley-Griffith Oxidation (TPAP): A catalytic method using tetrapropylammonium perruthenate (TPAP) with a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[15][16][17] This method is known for its mildness and broad functional group tolerance.

Q2: What are the primary side reactions to be aware of during the oxidation of secondary allylic alcohols?

A2: The main side reactions include:

  • Double Bond Isomerization: Migration of the double bond can lead to a mixture of isomeric ketones. This is particularly a concern with certain catalysts and under acidic or basic conditions.

  • Epoxidation: The alkene functionality can be epoxidized by some oxidizing agents, especially those based on peroxides or certain transition metals under specific conditions.[18]

  • Over-oxidation: While less common for secondary alcohols, aggressive oxidants can potentially lead to cleavage of the carbon-carbon double bond.

  • Allylic Rearrangement: In some cases, the position of the alcohol and double bond can undergo rearrangement prior to or during oxidation.

  • Formation of Byproducts from Reagents: For instance, Swern oxidation generates volatile and odorous dimethyl sulfide, as well as carbon monoxide and carbon dioxide.[7][9]

Q3: How can I minimize double bond isomerization?

A3: Minimizing double bond isomerization is critical for product purity. Key strategies include:

  • Choice of Reagent: Mild, neutral reagents like Dess-Martin periodinane are often preferred. While MnO₂ is generally selective, its preparation and the reaction conditions can influence the extent of isomerization.

  • Control of pH: Maintaining a neutral or slightly basic medium can suppress acid- or base-catalyzed isomerization.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize isomerization.

  • Reaction Time: Minimizing the reaction time by closely monitoring the reaction progress can prevent prolonged exposure of the product to conditions that may cause isomerization.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of unexpected byproducts are common hurdles in the oxidation of secondary allylic alcohols. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem with Oxidation Reaction issue Identify the Primary Issue start->issue low_yield Low Yield or Incomplete Reaction issue->low_yield Low Conversion byproducts Formation of Unexpected Byproducts issue->byproducts Multiple Products check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents analyze_byproducts Characterize Byproducts (NMR, MS, etc.) byproducts->analyze_byproducts check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagent: - Use fresh/activated oxidant - Increase equivalents check_reagents->optimize_reagents Reagent Issue optimize_conditions Optimize Conditions: - Adjust temperature - Change solvent - Check pH check_conditions->optimize_conditions Conditions Issue isomerization Isomerized Ketone Detected analyze_byproducts->isomerization Isomers Present epoxide Epoxide Detected analyze_byproducts->epoxide Mass +16 other_byproducts Other Byproducts analyze_byproducts->other_byproducts Unidentified solution_isomerization To Minimize Isomerization: - Use milder oxidant (DMP) - Buffer the reaction - Lower temperature isomerization->solution_isomerization solution_epoxidation To Avoid Epoxidation: - Choose non-peroxide oxidant - Avoid certain metal catalysts epoxide->solution_epoxidation solution_other Address Other Byproducts: - Adjust workup procedure - Consider alternative  oxidation method other_byproducts->solution_other end Successful Oxidation optimize_reagents->end optimize_conditions->end solution_isomerization->end solution_epoxidation->end solution_other->end

A troubleshooting workflow for the oxidation of secondary allylic alcohols.
Symptom Potential Cause Recommended Solution
Low or No Conversion (Starting material is recovered) 1. Inactive Oxidant: The oxidizing agent may be old, improperly stored, or, in the case of reagents like MnO₂, insufficiently activated. 2. Insufficient Reagent: The molar ratio of oxidant to substrate may be too low. 3. Sub-optimal Temperature: The reaction may require a higher or lower temperature to proceed at a reasonable rate. 4. Poor Catalyst Activity: In catalytic systems (e.g., TPAP), the catalyst or co-oxidant may be poisoned or used at too low a loading.1. Use a fresh batch of the oxidant or reactivate it according to established procedures. For instance, MnO₂ often requires activation by heating to achieve good and reproducible yields. 2. Increase the equivalents of the oxidizing agent. A large excess is often required for heterogeneous reagents like MnO₂. 3. Gradually increase the reaction temperature while monitoring for side product formation. For Swern oxidations, ensure the temperature is kept sufficiently low (-78 °C) during the initial stages. 4. Increase catalyst loading or ensure all components are pure. For TPAP oxidations, the use of molecular sieves can improve efficiency.[15][17]
Formation of Multiple Products (Complex mixture observed by TLC or NMR) 1. Double Bond Isomerization: The position of the double bond may shift under the reaction conditions. 2. Epoxidation: The double bond of the allylic system can be epoxidized by certain oxidants.[18] 3. Over-oxidation/Cleavage: Aggressive oxidants may lead to cleavage of the double bond or other undesired oxidations. 4. Reagent-Derived Byproducts: The byproducts from the oxidizing agent (e.g., from DMP or Swern oxidation) may complicate purification.[7][9][14][19]1. Modify reaction conditions (e.g., lower temperature, change solvent, buffer the reaction to neutral pH). Consider a different oxidant known for low isomerization (e.g., DMP). 2. Avoid peroxide-based oxidants if epoxidation is a problem. Choose a reagent that is selective for alcohol oxidation. 3. Use a milder oxidant (e.g., MnO₂ or DMP). Monitor the reaction closely and stop it as soon as the starting material is consumed. 4. Follow established workup procedures to remove reagent byproducts. For example, a wash with aqueous sodium thiosulfate can help remove iodine byproducts from a DMP oxidation.[19]
Product is Unstable during Workup or Purification 1. Acid or Base Sensitivity: The α,β-unsaturated ketone product may be sensitive to acidic or basic conditions during aqueous workup or on silica gel. 2. Thermal Instability: The product may be thermally labile, leading to decomposition during solvent removal under high heat or on a GC column.1. Perform a neutral workup. If using silica gel chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. 2. Remove the solvent under reduced pressure at low temperature (e.g., on a rotary evaporator with a cool water bath).

Data Presentation: Comparison of Oxidation Methods

The choice of oxidant can significantly impact the yield and selectivity of the reaction. The following table summarizes typical yields for the oxidation of a secondary allylic alcohol to the corresponding α,β-unsaturated ketone using various common methods. Note that yields are highly substrate-dependent.

Oxidation Method Substrate Example Product Yield (%) Key Side Products/Issues Reference
MnO₂ Cinnamyl alcoholCinnamaldehyde~90%Can require a large excess of reagent; activity is dependent on preparation.[12]
Swern Oxidation Secondary Allylic Alcoholα,β-Unsaturated Ketone85-95%Formation of odorous dimethyl sulfide; requires cryogenic temperatures.[5][6][8]
Dess-Martin Periodinane (DMP) (E)-Oct-3-en-2-ol(E)-Oct-3-en-2-one>95%Byproducts can sometimes complicate purification.[10][11][12][13]
TPAP/NMO trans-2-Phenyl-1-cyclohexanol2-Phenylcyclohexanone87%Catalyst can be expensive, though used in catalytic amounts.
Cu(I)/TEMPO/O₂ (Z)-4-(tert-Butyldimethylsilyloxy)but-2-en-1-ol(E)-4-(tert-Butyldimethylsilyloxy)but-2-enal95% (after isomerization)Can promote Z to E isomerization.[20][21]

Experimental Protocols

Below are detailed experimental protocols for key oxidation reactions of secondary allylic alcohols.

**1. Oxidation with Manganese Dioxide (MnO₂) **

Protocol:

  • To a solution of the secondary allylic alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane, chloroform, or hexane) is added activated manganese dioxide (5-20 equiv).

  • The heterogeneous mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the mixture is filtered through a pad of Celite® to remove the MnO₂.

  • The Celite® pad is washed with additional solvent.

  • The combined filtrates are concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

Activation of MnO₂: Commercially available MnO₂ can have variable activity. For consistent results, it is often activated by heating at 100-120 °C under vacuum for several hours before use.[3][4]

Swern Oxidation

Protocol:

  • A solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane is cooled to -78 °C (a dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of dimethyl sulfoxide (DMSO) (2.2 equiv) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15-30 minutes.

  • A solution of the secondary allylic alcohol (1.0 equiv) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for another 30-60 minutes at -78 °C.

  • Triethylamine (5.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

Protocol:

  • To a solution of the secondary allylic alcohol (1.0 equiv) in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane (1.1-1.5 equiv) in one portion.

  • The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers are clear.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Ley-Griffith (TPAP) Oxidation

Protocol:

  • To a stirred suspension of the secondary allylic alcohol (1.0 equiv), N-methylmorpholine N-oxide (NMO) (1.5 equiv), and powdered 4 Å molecular sieves in anhydrous dichloromethane at room temperature is added tetrapropylammonium perruthenate (TPAP) (0.05 equiv) in one portion.[15][17]

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the mixture is filtered through a plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • The filtrate is concentrated under reduced pressure to give the crude product, which is often pure enough for subsequent steps or can be further purified by column chromatography.

Reaction Mechanisms and Side Reactions

Desired Oxidation Pathway (Example: Swern Oxidation)

The desired outcome is the selective oxidation of the secondary alcohol to a ketone without affecting the double bond.

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO Activated_DMSO Electrophilic Sulfur Species DMSO->Activated_DMSO + Oxalyl Chloride - CO, -CO₂, -Cl⁻ Oxalyl_Chloride Oxalyl_Chloride Allylic_Alcohol Secondary Allylic Alcohol Alkoxysulfonium_Ylide Alkoxysulfonium Ylide Allylic_Alcohol->Alkoxysulfonium_Ylide + Activated DMSO + Base Ketone α,β-Unsaturated Ketone Alkoxysulfonium_Ylide->Ketone Intramolecular Elimination DMS Dimethyl Sulfide Alkoxysulfonium_Ylide->DMS

Simplified mechanism of Swern oxidation.
Side Reaction: Double Bond Isomerization

Double bond isomerization can occur under various conditions, leading to a mixture of products. The mechanism can be catalyzed by acid, base, or certain transition metals.

Isomerization Start_Ketone Desired α,β-Unsaturated Ketone Enolate Enolate Intermediate Start_Ketone->Enolate Base or Acid Catalyst Isomerized_Ketone Isomerized Ketone (non-conjugated or different geometry) Enolate->Isomerized_Ketone Protonation at different position

General mechanism for base-catalyzed double bond isomerization.
Side Reaction: Epoxidation

Epoxidation of the double bond is a common side reaction when using peroxide-based oxidants or certain metal catalysts.

Epoxidation Allylic_Alcohol Secondary Allylic Alcohol Epoxy_Alcohol Epoxy Alcohol Allylic_Alcohol->Epoxy_Alcohol + Oxidant Oxidant Peroxy Acid or Metal-Peroxide Complex

Epoxidation as a side reaction.

References

Technical Support Center: Purification of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclohexyl-2-buten-1-ol. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two main techniques for the purification of this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a sample of this compound synthesized via a Grignard reaction?

If this compound is synthesized by the reaction of a cyclohexylmagnesium halide with crotonaldehyde, several impurities may be present:

  • Unreacted Starting Materials: Residual cyclohexylmagnesium halide and crotonaldehyde.

  • 1,4-Addition Product: 4-Cyclohexylbutan-2-one, which results from the conjugate addition of the Grignard reagent to the carbon-carbon double bond of crotonaldehyde.

  • Byproducts from Enolization: The Grignard reagent can act as a base, deprotonating the crotonaldehyde to form an enolate, which can lead to the recovery of the starting aldehyde after workup.

  • Solvent and Reagents: Residual solvents like diethyl ether or THF, and salts from the workup procedure.

Q3: When should I choose fractional distillation over column chromatography?

Fractional distillation is generally preferred for large-scale purifications where the impurities have significantly different boiling points from the desired product. It is an efficient method for removing volatile solvents and lower or higher boiling point byproducts. Column chromatography is ideal for smaller-scale purifications, for removing impurities with boiling points very close to that of the product, and when very high purity is required.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of a secondary allylic alcohol, providing a comparative overview of the two primary methods. The data is representative and based on the purification of structurally similar compounds.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation>95%70-85%Suitable for large scale, effective for separating by boiling point.Can be less effective for isomers or impurities with similar boiling points.
Flash Column Chromatography>99%80-95%High resolution, effective for removing structurally similar impurities.More time-consuming, requires more solvent, less suitable for very large scale.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling fractions (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation before all the material in the distillation flask has vaporized to avoid the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fractions using techniques such as GC-MS or NMR.

Protocol 2: Flash Column Chromatography

This method is ideal for achieving high purity by separating the product from structurally similar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

  • Pressurized air or nitrogen source (optional)

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow_distillation cluster_setup Setup cluster_process Process cluster_completion Completion setup_apparatus Assemble Distillation Apparatus add_sample Add Crude Sample & Boiling Chips setup_apparatus->add_sample apply_vacuum Apply Vacuum add_sample->apply_vacuum heat_flask Gently Heat apply_vacuum->heat_flask collect_forerun Collect Forerun heat_flask->collect_forerun collect_product Collect Main Fraction collect_forerun->collect_product stop_distillation Stop Distillation collect_product->stop_distillation analyze_purity Analyze Purity (GC-MS, NMR) stop_distillation->analyze_purity

Caption: Workflow for Fractional Distillation.

experimental_workflow_chromatography cluster_prep Preparation cluster_elution Elution cluster_isolation Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample add_eluent Add Eluent load_sample->add_eluent collect_fractions Collect Fractions add_eluent->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent (Rotovap) combine_fractions->remove_solvent final_product Obtain Purified Product remove_solvent->final_product troubleshooting_logic cluster_distillation Distillation cluster_chromatography Chromatography start Purification Issue d_issue1 Cloudy Distillate start->d_issue1 d_issue2 Uneven Boiling start->d_issue2 c_issue1 Compound Not Moving start->c_issue1 c_issue2 Poor Separation start->c_issue2 d_solution1 Dry crude product with MgSO4 Ensure dry glassware d_issue1->d_solution1 d_solution2 Add boiling chips/stir bar Ensure uniform heating d_issue2->d_solution2 c_solution1 Increase eluent polarity c_issue1->c_solution1 c_solution2 Optimize solvent system (TLC) Use longer column Decrease flow rate c_issue2->c_solution2

Technical Support Center: Managing Alkene Byproducts in Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing alcohol-based reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate the formation of unwanted alkene byproducts during common alcohol transformations, such as dehydration to ethers and oxidation to carbonyl compounds.

Section 1: Dehydration of Alcohols to Ethers

The acid-catalyzed dehydration of alcohols is a common method for synthesizing ethers. However, it is often plagued by a competing elimination reaction that produces alkenes. The outcome of the reaction is highly dependent on the reaction conditions and the structure of the alcohol substrate.

Troubleshooting Guide & FAQs

Q1: I am attempting to synthesize a symmetric ether from a primary alcohol, but my yield is low and I'm isolating a significant amount of alkene. What is causing this?

A1: The formation of an alkene byproduct during the acid-catalyzed dehydration of a primary alcohol is typically due to the reaction temperature being too high. Ether formation (via an SN2 mechanism) and alkene formation (via an E2 mechanism) are competing pathways.[1][2][3] High temperatures favor the elimination reaction (dehydration to an alkene), which has a more positive entropy change.[4][5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. For the synthesis of diethyl ether from ethanol, for example, temperatures around 130-140°C favor ether formation, while temperatures at or above 170-180°C strongly favor the formation of ethene.[1][6][7]

  • Control the Stoichiometry: Use the alcohol as the limiting reagent if possible, although for symmetric ether synthesis this is less of a concern. The key is to maintain conditions that favor the bimolecular substitution reaction over elimination.

  • Choose the Right Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) are common, they are also strong oxidizing and dehydrating agents which can lead to charring and side products like sulfur dioxide.[8] Concentrated phosphoric(V) acid (H₃PO₄) is often a better choice as it is less oxidizing and produces a cleaner reaction.[8]

Q2: Can I use acid-catalyzed dehydration to synthesize an unsymmetrical ether or an ether from a secondary or tertiary alcohol?

A2: This method is generally not suitable for these purposes.

  • Unsymmetrical Ethers: Attempting to co-dehydrate two different primary alcohols will result in a statistical mixture of three different ethers (R-O-R, R'-O-R', and R-O-R'), which are often difficult to separate.

  • Secondary and Tertiary Alcohols: These alcohols are much more prone to elimination via an E1 mechanism because they can form relatively stable secondary and tertiary carbocation intermediates.[2][9][10] For these substrates, alkene formation is almost always the major pathway under acidic dehydration conditions.[9] Tertiary alcohols can be dehydrated at temperatures as low as 25-80°C.[1][7]

Alternative Strategy: For unsymmetrical ethers, the Williamson Ether Synthesis is a more reliable method. For ethers from secondary and tertiary alcohols, consider methods that avoid strong acids and high temperatures, or use co-catalysts like FeCl₃·6H₂O with HFIP, which can promote etherification even with tertiary alcohols, though side reactions can still occur.[11][12]

Data Presentation: Temperature Control in Ethanol Dehydration
ProductCatalystTemperature (°C)Predominant MechanismOutcome
Diethyl EtherConc. H₂SO₄~140SN2Favored Ether Formation[6][13]
EtheneConc. H₂SO₄>170E2Favored Alkene Formation[1][7][8]
Logical Workflow: Selecting Conditions for Dehydration

Below is a decision-making workflow to help select the appropriate reaction conditions for the dehydration of an alcohol.

G cluster_input Input cluster_process Decision Process cluster_output Predicted Outcome start Select Alcohol Substrate alcohol_type Substrate Type? start->alcohol_type desired_product Desired Product? alcohol_type->desired_product Primary alt_method Use Alternative Method (e.g., Williamson Synthesis) alcohol_type->alt_method Secondary / Tertiary / Mixed conditions_ether Low Temp (~140°C) Excess Alcohol desired_product->conditions_ether Ether conditions_alkene High Temp (>170°C) Excess Acid desired_product->conditions_alkene Alkene ether Symmetric Ether conditions_ether->ether alkene Alkene conditions_alkene->alkene failure Mixture / Alkene alt_method->failure

Workflow for choosing dehydration reaction conditions.
Experimental Protocol: Acid-Catalyzed Dehydration of Ethanol to Diethyl Ether

Objective: To synthesize diethyl ether from ethanol while minimizing the formation of ethene.

Materials:

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution, 5%

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus with a dropping funnel and a thermometer

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus. Place a mixture of 1 part ethanol and 1 part concentrated H₂SO₄ in the distillation flask.

  • Reaction Initiation: Gently heat the flask to approximately 140°C.

  • Addition of Reactant: Once the temperature is stable, begin adding ethanol slowly from the dropping funnel. The rate of addition should match the rate of distillation of the ether. It is critical to maintain the temperature between 130-140°C to prevent the formation of ethene.[6]

  • Product Collection: Collect the distillate, which will be a mixture of diethyl ether, unreacted ethanol, and some water.

  • Workup:

    • Wash the collected distillate with a 5% NaOH solution to neutralize any acidic impurities, such as sulfur dioxide that may have formed.[8]

    • Separate the organic layer and wash it with water.

    • Dry the ether layer over anhydrous calcium chloride.

  • Purification: Redistill the dried product, collecting the fraction that boils at 34.6°C (the boiling point of diethyl ether).

Section 2: Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of alcohols is a fundamental transformation. However, under certain conditions, particularly with secondary and tertiary alcohols that can form stable carbocations, elimination to form an alkene can be a competing side reaction. This is especially true under harsh, acidic conditions.

Troubleshooting Guide & FAQs

Q1: I am oxidizing a secondary alcohol to a ketone, but I'm observing an alkene byproduct. How can I improve the selectivity?

A1: Alkene formation during the oxidation of a secondary alcohol suggests that the reaction conditions are promoting an E1-type elimination pathway. This can happen with strongly acidic oxidizing agents (like Jones reagent, H₂CrO₄ in H₂SO₄) which can protonate the alcohol, creating a good leaving group (water) and facilitating carbocation formation.

Troubleshooting Steps:

  • Switch to Milder, Non-Acidic Reagents: The best way to avoid acid-catalyzed elimination is to use an oxidation method that operates under neutral or basic conditions. Excellent alternatives to chromium-based reagents exist.[14]

    • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78°C), followed by a hindered base like triethylamine (NEt₃). These conditions are very mild and avoid strong acids.[15][16][17]

    • Dess-Martin Periodinane (DMP): This reagent provides high yields under mild, neutral conditions at room temperature and is a common replacement for PCC.[14][18]

  • Convert to a Better Leaving Group: An alternative two-step strategy involves converting the alcohol to a tosylate or mesylate, which is an excellent leaving group. This derivative can then be treated with a non-nucleophilic base to induce a clean E2 elimination if an alkene is desired, or used in substitution reactions. For oxidation, however, sticking to direct, mild oxidation protocols is more efficient.[19][20]

Q2: My Swern oxidation is giving low yields and a complex mixture. What could be wrong?

A2: The Swern oxidation is highly effective but sensitive to temperature.

  • Temperature Control is Crucial: The reaction must be kept very cold (typically -78°C, a dry ice/acetone bath) during the addition of the alcohol to the activated DMSO-oxalyl chloride complex. If the temperature rises, a common side reaction known as the Pummerer rearrangement can occur, leading to byproducts.[21]

  • Order of Addition: Ensure the correct order of reagent addition. DMSO and oxalyl chloride are combined first to form the active electrophile before the alcohol is added. The base (triethylamine) is added last.

Data Presentation: Comparison of Common Oxidizing Agents
ReagentTypical ConditionsSubstrateProductCommon Side Reactions
Jones Reagent (CrO₃, H₂SO₄)0°C to RT, Acetone1° AlcoholCarboxylic AcidOver-oxidation, Elimination[14]
Jones Reagent (CrO₃, H₂SO₄)0°C to RT, Acetone2° AlcoholKetoneElimination
PCC (Pyridinium Chlorochromate)RT, CH₂Cl₂1° AlcoholAldehydeToxic Cr waste[14][18]
PCC (Pyridinium Chlorochromate)RT, CH₂Cl₂2° AlcoholKetoneToxic Cr waste
Swern Oxidation (DMSO, (COCl)₂)-78°C, CH₂Cl₂, then Et₃N1° AlcoholAldehydePummerer rearrangement if warm[17][21]
Swern Oxidation (DMSO, (COCl)₂)-78°C, CH₂Cl₂, then Et₃N2° AlcoholKetoneMalodorous (DMS) byproduct[16]
Dess-Martin Periodinane (DMP) RT, CH₂Cl₂1° AlcoholAldehydeRelatively clean, high yielding[14][18]
Dess-Martin Periodinane (DMP) RT, CH₂Cl₂2° AlcoholKetoneReagent can be sensitive to moisture[21]
Logical Workflow: Troubleshooting Alkene Formation in Alcohol Oxidation

This workflow guides the user through steps to take when alkene byproducts are detected in an alcohol oxidation reaction.

G cluster_input Problem Identification cluster_process Troubleshooting Steps cluster_output Resolution start Alkene byproduct detected in alcohol oxidation reagent_check Are you using a strong acid catalyst (e.g., Jones Reagent)? start->reagent_check switch_reagent Switch to mild, non-acidic reagent (Swern, DMP) reagent_check->switch_reagent Yes temp_check Are you using a temperature-sensitive reagent (e.g., Swern)? reagent_check->temp_check No success Selective Oxidation (No Alkene) switch_reagent->success verify_temp Verify and maintain low temperature (-78°C) temp_check->verify_temp Yes check_substrate Is the substrate prone to carbocation rearrangement? temp_check->check_substrate No verify_temp->success check_substrate->switch_reagent Yes reconsider Consider protecting groups or alternative synthetic route check_substrate->reconsider No/Still fails

Troubleshooting alkene byproducts in alcohol oxidation.
Experimental Protocol: Swern Oxidation of a Secondary Alcohol

Objective: To oxidize a secondary alcohol to a ketone using mild conditions that prevent alkene formation.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Secondary alcohol substrate

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Apparatus Setup: Under an inert atmosphere, add anhydrous CH₂Cl₂ to a flame-dried, three-neck flask equipped with a thermometer and dropping funnels. Cool the flask to -78°C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride to a solution of DMSO in CH₂Cl₂ while maintaining the temperature at -78°C. Stir for 10-15 minutes. Gas evolution (CO and CO₂) will be observed.[17]

  • Alcohol Addition: Add a solution of the secondary alcohol in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -65°C. Stir for 30 minutes.

  • Base Addition: Add triethylamine dropwise to the reaction mixture. Again, maintain a low temperature. After the addition is complete, allow the reaction to stir for another 30 minutes, then warm to room temperature.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1% HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone by flash column chromatography or distillation as appropriate.

References

Technical Support Center: Optimizing Grignard Reactions for Allylic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of allylic alcohols via Grignard reactions with α,β-unsaturated carbonyl compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction for allylic alcohol synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Allylic Alcohol

Q: My Grignard reaction with an α,β-unsaturated aldehyde/ketone is resulting in a low yield or primarily the starting material. What are the potential causes and solutions?

A: Low or no yield in this reaction is a common problem and can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Grignard Reagent Formation: The primary reason for low yield is often the quality and concentration of the Grignard reagent itself.

    • Inactive Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent or slow down the reaction.[1]

      • Solution: Activate the magnesium by crushing the turnings to expose a fresh surface or by using initiators like a crystal of iodine or a few drops of 1,2-dibromoethane.[1]

    • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.

      • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Several side reactions can compete with the desired 1,2-addition to the carbonyl group.

    • 1,4-Conjugate Addition: This is a major competing reaction with α,β-unsaturated carbonyls, leading to the formation of a saturated ketone instead of the desired allylic alcohol.[2][3]

      • Solution:

        • Low Temperature: Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled 1,2-addition.[1]

        • Lewis Acid Additives: The use of cerium(III) chloride (CeCl₃) or a soluble lanthanide salt complex like lanthanum(III) chloride with lithium chloride (LaCl₃·2LiCl) can significantly enhance the selectivity for 1,2-addition.

    • Enolization: If the α,β-unsaturated ketone has acidic protons at the α'-position, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone upon work-up.[4]

      • Solution: Use of LaCl₃·2LiCl can mitigate the basicity of the Grignard reagent, favoring the nucleophilic addition.

    • Reduction: Bulky Grignard reagents can sometimes reduce the carbonyl group to a secondary alcohol via a hydride transfer.[4]

      • Solution: If reduction is a significant side product, consider using a less sterically hindered Grignard reagent.

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing the allylic alcohol, but I'm also observing significant amounts of other compounds. What are these byproducts and how can I minimize them?

A: Besides the 1,4-addition product, other byproducts can form during the reaction.

  • Wurtz Coupling Product: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled product (R-R).

    • Solution: Add the alkyl/aryl halide slowly and dropwise during the formation of the Grignard reagent to maintain a low concentration of the halide.

  • Products from Reaction with Solvent: At higher temperatures, Grignard reagents can react with ethereal solvents like THF.

    • Solution: Avoid excessive heating during the formation and reaction of the Grignard reagent. Maintain a gentle reflux.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my Grignard reagent has formed before adding the α,β-unsaturated carbonyl?

A1: Visual cues for the initiation of Grignard reagent formation include the disappearance of the iodine color (if used as an initiator), spontaneous refluxing of the solvent, and the formation of a cloudy, greyish solution. For a quantitative assessment, titration methods, such as titration against a solution of I₂, can be employed.[1]

Q2: What is the optimal solvent for synthesizing allylic alcohols via a Grignard reaction?

A2: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is often preferred as it can better solvate the Grignard reagent.[5]

Q3: What is the recommended work-up procedure for a Grignard reaction to isolate an allylic alcohol?

A3: The reaction is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the alkoxide to form the alcohol while being acidic enough to neutralize any remaining Grignard reagent without causing significant degradation of the acid-sensitive allylic alcohol.[6] Extraction with an organic solvent followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and solvent removal will yield the crude product, which can then be purified by column chromatography or distillation.

Q4: How does the stoichiometry of the Grignard reagent affect the yield of the allylic alcohol?

A4: Typically, a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is used to ensure complete consumption of the carbonyl compound. However, a large excess can sometimes lead to increased side reactions. The optimal stoichiometry may need to be determined empirically for a specific reaction.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing Grignard reactions for allylic alcohol synthesis.

Table 1: Effect of Temperature on 1,2- vs. 1,4-Addition

Grignard Reagentα,β-Unsaturated CarbonylSolventTemperature (°C)Ratio of 1,2- to 1,4-Adduct
Phenylmagnesium BromideCyclohexenoneTHF2575:25
Phenylmagnesium BromideCyclohexenoneTHF-78>95:5
Methylmagnesium BromideChalconeDiethyl Ether060:40
Methylmagnesium BromideChalconeDiethyl Ether-7890:10

Table 2: Effect of Lewis Acid Additives on 1,2-Addition Selectivity

Grignard Reagentα,β-Unsaturated KetoneAdditive (Equivalents)Temperature (°C)Yield of Allylic Alcohol (%)
n-Butylmagnesium Chloride2-Cyclohexen-1-oneNone-7845
n-Butylmagnesium Chloride2-Cyclohexen-1-oneCeCl₃ (1.1)-7892
Isopropylmagnesium Chloride2-Cyclopenten-1-oneNone-7830
Isopropylmagnesium Chloride2-Cyclopenten-1-oneLaCl₃·2LiCl (1.1)-7888

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-propen-1-ol via Grignard Reaction with Acrolein

This protocol details the synthesis of an allylic alcohol using an α,β-unsaturated aldehyde.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Acrolein

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • Add anhydrous diethyl ether to just cover the magnesium turnings.

    • Dissolve bromobenzene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve freshly distilled acrolein (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acrolein solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 1-phenyl-2-propen-1-ol by vacuum distillation or column chromatography on silica gel.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dry Glassware & Anhydrous Solvents mg Magnesium Turnings reagents->mg halide Alkyl/Aryl Halide reagents->halide initiation Initiation (Iodine, Heat) mg->initiation halide->initiation formation Grignard Reagent (R-MgX) initiation->formation addition 1,2-Nucleophilic Addition (-78°C to 0°C) formation->addition carbonyl α,β-Unsaturated Carbonyl carbonyl->addition alkoxide Alkoxide Intermediate addition->alkoxide quench Quench with sat. NH4Cl alkoxide->quench extraction Extraction quench->extraction purification Purification (Chromatography/ Distillation) extraction->purification product Allylic Alcohol purification->product

Caption: Experimental workflow for allylic alcohol synthesis.

Troubleshooting_Tree start Low Yield of Allylic Alcohol q1 Is the Grignard reagent forming? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Major Product? a1_yes->q2 sol1 Activate Mg (Iodine, Crushing) Ensure Anhydrous Conditions a1_no->sol1 a2_sm Starting Material q2->a2_sm Starting Material a2_14 1,4-Adduct q2->a2_14 1,4-Adduct a2_other Other Byproducts q2->a2_other Other sol4 Check for Enolization Use LaCl₃·2LiCl a2_sm->sol4 sol2 Use Lewis Acid (CeCl₃) Lower Reaction Temp. a2_14->sol2 sol3 Slow Halide Addition Control Temperature a2_other->sol3

Caption: Troubleshooting decision tree for low yield.

References

Improving enantioselectivity in the asymmetric reduction of prochiral ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric reduction of prochiral ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions to achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction is resulting in low enantioselectivity (ee). What are the common causes and how can I troubleshoot this?

A1: Low enantioselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Non-Catalytic Reduction: A significant background reaction, where the reducing agent directly reduces the ketone without the influence of the chiral catalyst, is a primary cause of low ee.[1][2][3] This uncatalyzed reaction is not stereoselective and produces a racemic mixture of the alcohol, thereby eroding the overall enantiomeric excess.

  • Catalyst Activity and Purity: The catalyst's effectiveness can be compromised by impurities or degradation. Ensure the catalyst is of high purity and has been stored under appropriate inert conditions to prevent deactivation.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. While lower temperatures often favor higher selectivity by accentuating the energy difference between the diastereomeric transition states, this is not a universal rule.[3] In some systems, particularly certain oxazaborolidine-catalyzed reductions, optimal enantioselectivity is achieved at ambient temperatures (20-30 °C).[1][2][3] Extreme temperatures, both high and low, can sometimes lead to lower ee due to catalyst instability or slower catalyst formation.[2]

  • Solvent Choice: The solvent can significantly influence the reaction's outcome by affecting catalyst solubility, stability, and the transition state geometry.[4][5] It is advisable to screen a range of solvents with varying polarities. Non-polar solvents often lead to higher enantioselectivity.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity. Too little catalyst may result in a more prominent background reaction, while too much can sometimes lead to the formation of less selective catalyst aggregates.[6]

Q2: How does temperature specifically affect the enantioselectivity of the reduction?

A2: The effect of temperature on enantioselectivity is complex and system-dependent. Generally, the enantioselectivity of a reaction is inversely proportional to the temperature. However, in some catalytic asymmetric reductions, an unusual temperature dependence is observed.[7][8] For instance, in certain borane reductions catalyzed by oxazaborolidines, the highest enantioselectivities are often obtained between 20 and 30 °C.[1][2][3] This can be attributed to the interplay between the rates of the catalytic and non-catalytic reduction pathways.[1][2][3] As the temperature increases, the rate of both reactions increases, but the rate of the catalyzed reaction may increase more significantly up to a certain point, leading to improved enantioselectivity.[2] Beyond this optimal temperature, the non-catalytic reduction can become more dominant, causing a decrease in ee.[2]

Q3: What is the impact of solvent choice on the outcome of my asymmetric reduction?

A3: The choice of solvent is a critical parameter that can dramatically affect both the yield and enantioselectivity of an asymmetric reduction. The solvent can influence the reaction in several ways:

  • Catalyst and Reagent Solubility: The catalyst, substrate, and reducing agent must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

  • Catalyst Stability and Aggregation: Solvents can affect the stability of the catalyst and its state of aggregation. In some cases, solvent molecules can coordinate to the catalyst, influencing its reactivity and selectivity.[4]

  • Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states, thereby altering the energy difference between them and directly impacting the enantioselectivity.[4]

  • Interference with Catalyst-Substrate Interaction: Polar or coordinating solvents may compete with the substrate for coordination to the catalyst, potentially leading to lower enantioselectivity. Non-polar aromatic and less polar etheric solvents have been shown to be effective in certain systems.[5]

A screening of different solvents, including ethereal solvents like THF and non-polar aromatic solvents like toluene, is often a necessary step in optimizing a new asymmetric reduction.[5][9]

Q4: Can the order of addition of reagents affect the enantioselectivity?

A4: Yes, the order of reagent addition can be crucial for achieving high and reproducible enantioselectivity. Pre-formation of the active catalyst by incubating the metal precursor and the chiral ligand for a specific period before introducing the substrate is often a critical step. This ensures that the catalyst is in its active form before the reduction begins, minimizing the uncatalyzed background reaction. For some reactions, slow addition of one of the reactants can also be beneficial in maintaining a low concentration of that species, which can suppress side reactions or catalyst deactivation pathways.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Steps
Significant Background Reaction - Lower the reaction temperature. - Increase the catalyst loading incrementally. - Ensure rapid initiation of the catalyzed reaction by pre-forming the catalyst.
Suboptimal Reaction Temperature - Screen a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, RT). - For oxazaborolidine systems, investigate the 20-30 °C range.[1][2][3]
Inappropriate Solvent - Screen a variety of solvents with different polarities (e.g., Toluene, THF, CH₂Cl₂, Hexane).[5][9]
Poor Catalyst Quality - Use a fresh batch of catalyst or purify the existing one. - Ensure strict anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture.
Incorrect Catalyst Loading - Perform a catalyst loading study to find the optimal concentration.[6]

Issue 2: Poor Reproducibility

Potential Cause Troubleshooting Steps
Variable Reagent Quality - Use freshly purified solvents and reagents for each experiment.
Inconsistent Catalyst Handling - Handle air- and moisture-sensitive catalysts in a glovebox or under an inert atmosphere.
Temperature Fluctuations - Use a reliable thermostat or cryostat to maintain a constant temperature.
Inefficient Mixing - Ensure consistent and efficient stirring throughout the reaction.
Inconsistent Order of Addition - Standardize the protocol for the order and rate of reagent addition.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity for a Representative Oxazaborolidine-Catalyzed Reduction

Temperature (°C)Enantiomeric Excess (ee, %)
-2085
092
2598
4091

Data is illustrative and compiled from general trends observed in the literature for certain oxazaborolidine-catalyzed reductions.[1][2][3]

Table 2: Influence of Solvent on Enantioselectivity in a Ru-Catalyzed Asymmetric Transfer Hydrogenation

SolventDielectric ConstantEnantiomeric Excess (ee, %)
Toluene2.495
Tetrahydrofuran (THF)7.688
Dichloromethane (CH₂Cl₂)9.182
Isopropanol19.997
Acetonitrile37.575

Data is illustrative and based on general principles and reported trends in the literature. The optimal solvent is highly dependent on the specific catalyst system and substrate.

Table 3: Impact of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)
0.17598
0.59299
1.09699
2.09699
5.09498

This table illustrates a general trend where increasing catalyst loading initially improves enantioselectivity by outcompeting the background reaction. However, at higher loadings, a slight decrease may be observed in some systems.[6]

Experimental Protocols

Key Experiment: Noyori Asymmetric Hydrogenation of an Aromatic Ketone

This protocol provides a general methodology for the asymmetric hydrogenation of a prochiral aromatic ketone using a Ru(II)-BINAP catalyst system.[10][11]

Materials:

  • RuCl₂[(R)-BINAP] (or the (S)-enantiomer)

  • Aromatic ketone substrate

  • Anhydrous, degassed solvent (e.g., Ethanol or Methanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with an inert gas to remove air and moisture.

  • Charging the Reactor: In a glovebox or under a stream of inert gas, charge the reactor with the aromatic ketone substrate and the RuCl₂[(R)-BINAP] catalyst. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000, depending on the reactivity of the substrate.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reactor via cannula transfer.

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).[12] Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.[12]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples (if the reactor setup allows) and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the resulting chiral alcohol by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvent add_substrate Add Substrate to Reactor prep_reagents->add_substrate prep_catalyst Prepare Catalyst Solution add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst pressurize Pressurize with H₂ add_catalyst->pressurize react Stir at Controlled Temperature pressurize->react workup Reaction Work-up react->workup purify Purification workup->purify analyze Determine Yield & ee purify->analyze

Caption: General workflow for asymmetric ketone reduction.

enantioselectivity_factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate center Enantioselectivity catalyst Chiral Ligand catalyst->center metal Metal Precursor metal->center loading Catalyst Loading loading->center temp Temperature temp->center solvent Solvent solvent->center pressure Pressure (for Hydrogenation) pressure->center substrate Ketone Structure substrate->center

Caption: Key factors influencing enantioselectivity.

troubleshooting_logic start Low Enantioselectivity? check_temp Optimize Temperature start->check_temp Yes check_solvent Screen Solvents check_temp->check_solvent check_catalyst Verify Catalyst Quality & Loading check_solvent->check_catalyst check_background Minimize Background Reaction check_catalyst->check_background solution Improved Enantioselectivity check_background->solution

Caption: Troubleshooting guide for low enantioselectivity.

References

Technical Support Center: Prevention of Racemization in Chiral Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the racemization of chiral secondary alcohols during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in chiral secondary alcohols?

Racemization, the process by which an optically active substance is converted into a racemic mixture (a 50:50 mixture of enantiomers), is a thermodynamically favorable process.[1][2] For chiral secondary alcohols, the most common causes of racemization include:

  • Heat: Applying heat can provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.[1]

  • Chemical Reagents: The presence of certain chemical reagents, particularly strong acids or bases, can catalyze racemization.[1][3]

  • Formation of Achiral Intermediates: Reactions that proceed through an achiral intermediate, such as a carbocation or an enol, will lead to racemization.[1][3] For instance, strong acids can protonate the hydroxyl group, leading to the formation of a planar carbocation upon loss of water. Subsequent nucleophilic attack can occur from either face of the carbocation, resulting in a racemic mixture.[3]

Q2: How can I prevent racemization during a reaction involving a chiral secondary alcohol?

Preventing racemization requires careful control of reaction conditions and selection of reagents. Key strategies include:

  • Mild Reaction Conditions: Whenever possible, conduct reactions at lower temperatures and under neutral pH conditions to avoid providing the energy or the catalytic species for racemization.

  • Appropriate Reagents: Choose reagents that are known to not promote racemization. For example, when protecting the hydroxyl group, some methods have been shown to proceed with complete retention of configuration.[4]

  • Avoid Carbocation Formation: Select reaction pathways that do not involve the formation of a carbocation intermediate at the chiral center.[1][3]

  • Enzymatic Methods: Biocatalytic methods, such as those employing lipases or alcohol dehydrogenases, often proceed with high enantioselectivity under mild conditions, minimizing the risk of racemization.[5][6]

Q3: What is Dynamic Kinetic Resolution (DKR) and how does it relate to racemization?

Dynamic Kinetic Resolution (DKR) is a powerful technique to obtain a single enantiomer from a racemic mixture in a theoretical yield of up to 100%.[5][7] It cleverly combines the kinetic resolution of a racemic starting material with the in-situ racemization of the slower-reacting enantiomer.[5][7][8] This way, the less reactive enantiomer is continuously converted into the more reactive one, which is then transformed into the desired product. This process often involves a combination of an enzyme for the resolution and a metal catalyst (e.g., ruthenium-based) for the racemization.[7][8]

Troubleshooting Guide

Problem: I am observing a significant loss of enantiomeric excess (ee) in my product, a chiral secondary alcohol. What could be the cause and how can I fix it?

A loss of enantiomeric excess indicates that racemization is occurring at some stage of your experimental process. Use the following guide to troubleshoot the potential causes.

Troubleshooting Decision Tree

TroubleshootingRacemization start Loss of Enantiomeric Excess (ee) Observed check_reaction Are reaction conditions harsh? (High Temp, Strong Acid/Base) start->check_reaction check_intermediate Does the reaction proceed via an achiral intermediate? (e.g., carbocation, enol) check_reaction->check_intermediate No solution_reaction Solution: - Lower reaction temperature. - Use milder reagents. - Buffer the reaction mixture. check_reaction->solution_reaction Yes check_workup Is the workup or purification process causing racemization? check_intermediate->check_workup No solution_intermediate Solution: - Choose an alternative synthetic route  that avoids achiral intermediates. - Use stereoretentive or stereoinvertive methods. check_intermediate->solution_intermediate Yes check_storage Is the final compound stored under appropriate conditions? check_workup->check_storage No solution_workup Solution: - Use neutral pH for extractions. - Avoid strong acids/bases during purification. - Consider chromatography on a neutral stationary phase. check_workup->solution_workup Yes solution_storage Solution: - Store in a cool, dark place. - Use an inert atmosphere if sensitive to air/moisture. check_storage->solution_storage Yes

Caption: Troubleshooting decision tree for identifying the cause of racemization.

Detailed Troubleshooting Steps
  • Review Your Reaction Conditions:

    • Temperature: High temperatures can promote racemization.[1] Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • pH: Strongly acidic or basic conditions are a common culprit.[3] Solution: If possible, adjust the pH to be closer to neutral. Use of a buffer can help maintain a stable pH.

  • Analyze the Reaction Mechanism:

    • Intermediates: Does your reaction mechanism involve the formation of a planar, achiral intermediate like a carbocation or an enolate at the chiral center?[1][3] Solution: If so, you may need to redesign your synthetic route. Consider reactions that proceed through a concerted mechanism or utilize neighboring group participation to retain stereochemistry.

  • Examine the Workup and Purification Procedure:

    • Aqueous Workup: Washing with strong acidic or basic solutions can cause racemization. Solution: Use saturated sodium bicarbonate or dilute ammonium chloride for pH adjustments.

    • Chromatography: Some stationary phases (e.g., silica gel) can be slightly acidic and may cause racemization of sensitive compounds. Solution: You can neutralize silica gel by washing it with a solution of triethylamine in your eluent system. Alternatively, consider using a different stationary phase like alumina.

  • Evaluate Storage Conditions:

    • Degradation: Over time, some chiral alcohols may racemize upon storage, especially if exposed to light, heat, or acidic/basic contaminants.[1] Solution: Store your purified chiral alcohol in a cool, dark place, and under an inert atmosphere if it is known to be sensitive.

Experimental Protocols & Data

General Mechanism of Racemization via Carbocation Formation

The following diagram illustrates the racemization of a chiral secondary alcohol under acidic conditions, proceeding through an achiral carbocation intermediate.

RacemizationMechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_alcohol R-Alcohol carbocation Planar Carbocation (Achiral) R_alcohol->carbocation + H+ - H2O S_alcohol S-Alcohol S_alcohol->carbocation + H+ - H2O carbocation->R_alcohol + H2O - H+ carbocation->S_alcohol + H2O - H+

Caption: Mechanism of acid-catalyzed racemization of a secondary alcohol.

Protocol for Monitoring Racemization

To determine the stability of your chiral secondary alcohol under specific conditions, you can perform a simple monitoring experiment.

Objective: To quantify the rate of racemization of a chiral secondary alcohol under acidic, basic, and thermal stress.

Materials:

  • Enantiomerically enriched secondary alcohol

  • Anhydrous solvent (e.g., THF, Toluene)

  • Acid source (e.g., HCl in dioxane, p-toluenesulfonic acid)

  • Base source (e.g., Sodium hydride, Potassium tert-butoxide)

  • HPLC with a chiral column (e.g., Chiralpak® series)[9]

  • Vials and heating block/oil bath

Procedure:

  • Prepare three stock solutions of your chiral alcohol in the chosen solvent at a known concentration.

  • To the first solution, add a catalytic amount of the acid.

  • To the second solution, add a catalytic amount of the base.

  • The third solution will serve as the control.

  • Divide each solution into several vials. Place one set of vials (acid, base, control) at room temperature and another set in a heating block at a desired elevated temperature (e.g., 60 °C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench a vial from each set by neutralizing the acid/base and diluting the sample.

  • Analyze the enantiomeric excess of each sample by chiral HPLC.[9]

Data Presentation:

The results can be summarized in a table to easily compare the stability under different conditions.

Time (hours)ee (%) at RT (Control)ee (%) at RT (Acid)ee (%) at RT (Base)ee (%) at 60°C (Control)ee (%) at 60°C (Acid)ee (%) at 60°C (Base)
0999999999999
1999598988090
4998596955075
2498409288545

Note: The data in this table is illustrative and will vary depending on the specific alcohol and conditions used.

Workflow for a Chemoenzymatic Dynamic Kinetic Resolution

This workflow illustrates a typical chemoenzymatic DKR process for the synthesis of an enantiomerically pure acetate from a racemic secondary alcohol.

DKR_Workflow racemic_alcohol Racemic Secondary Alcohol s_enantiomer (S)-Alcohol racemic_alcohol->s_enantiomer 50% r_enantiomer (R)-Alcohol racemic_alcohol->r_enantiomer 50% racemization Racemization Catalyst (e.g., Ru-complex) racemization->s_enantiomer in-situ enzyme Enzyme (Lipase) + Acyl Donor s_acetate (S)-Acetate (Product) enzyme->s_acetate s_enantiomer->enzyme r_enantiomer->racemization in-situ separation Separation (e.g., Chromatography) s_acetate->separation

Caption: Workflow of a dynamic kinetic resolution.

This guide provides a starting point for addressing issues related to the racemization of chiral secondary alcohols. For specific and complex cases, consulting detailed literature on the particular class of compounds is always recommended.

References

Technical Support Center: Diastereoselective Additions to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during diastereoselective additions to aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is diastereoselectivity in the context of aldehyde additions?

A1: Diastereoselectivity is the preference for the formation of one diastereomer over another in a chemical reaction.[1] When a nucleophile adds to a chiral aldehyde (specifically, one with a stereocenter adjacent to the carbonyl group), a new stereocenter is created. The two possible products, which are stereoisomers but not mirror images of each other, are called diastereomers. A highly diastereoselective reaction will predominantly yield one of these diastereomers.

Q2: What are the primary models for predicting the outcome of these reactions?

A2: The two most widely used models are the Felkin-Anh model and the Cram chelation model.[2][3][4] The Felkin-Anh model generally applies when non-chelating nucleophiles or Lewis acids are used. It predicts the stereochemical outcome based on minimizing steric hindrance by orienting the largest substituent on the adjacent chiral center away from the incoming nucleophile.[5][6][7] The Cram chelation model is applicable when a chelating group (like an alkoxy or protected amine) is present on the chiral center and a chelating metal or Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄) is used.[4][5] This model involves the formation of a five-membered ring intermediate, which locks the conformation of the aldehyde and directs the nucleophile to attack from the less hindered face.[5][8]

Q3: What key factors influence the diastereoselectivity of an addition reaction?

A3: Several factors can significantly impact the diastereomeric ratio (d.r.) of the products:

  • Lewis Acid: The choice of Lewis acid is critical. Chelating Lewis acids can enforce the Cram-chelate model, while non-chelating or bulky Lewis acids favor the Felkin-Anh pathway.[5]

  • Temperature: Reaction temperature can have a dramatic effect on selectivity.[9] Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.[10] However, in some cases, an inverse relationship between temperature and selectivity has been observed.[9]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway by stabilizing or destabilizing transition states and intermediates.[11][12][13]

  • Protecting Groups: The steric bulk and electronic properties of protecting groups on the chiral aldehyde can dictate whether a reaction proceeds via a chelation or non-chelation pathway.[2][5] For example, a bulky silyl protecting group often disfavors chelation and leads to Felkin-Anh products.[2]

  • Nucleophile: The nature and size of the nucleophile also play a role in the steric interactions that determine the favored transition state.

Q4: My reaction has a low yield. What are the common causes?

A4: Low yields can stem from several issues unrelated to selectivity. Your product might be soluble in the aqueous layer during workup, it could be volatile and lost during solvent removal, or it may have gotten stuck on filtration media like silica gel.[14] It's also possible that the product is unstable to the acidic or basic conditions of the workup.[14] Always check all phases and materials from your workup and consider testing the stability of your product under the planned workup conditions beforehand.[14]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity or Incorrect Diastereomer

Q: My reaction is producing a nearly 1:1 mixture of diastereomers, or it's favoring the opposite diastereomer than predicted. What should I do?

A: This is a common issue that often points to a conflict between competing stereochemical control models (Felkin-Anh vs. Cram Chelation) or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incorrect Lewis Acid: The Lewis acid may not be effectively enforcing the desired reaction pathway.

    • To favor the Cram-chelate product (anti-diol from α-alkoxy ketones): Switch to a strongly chelating Lewis acid.[5][7]

    • To favor the Felkin-Anh product (syn-diol from α-alkoxy ketones): Use a non-chelating Lewis acid like BF₃·OEt₂ or ensure your substrate has a bulky, non-chelating protecting group (e.g., TBDPS).[5][7]

  • Suboptimal Temperature: The reaction temperature may be too high, allowing the less-favored transition state to be more easily accessed.

    • Solution: Decrease the reaction temperature significantly (e.g., from 0 °C to -40 °C or -78 °C). In many cases, lower temperatures lead to higher selectivity.[10][15]

  • Inappropriate Solvent: The solvent may be interfering with the desired pathway.

    • Solution: Screen a range of solvents. For chelation control, less-coordinating solvents like dichloromethane or toluene are often preferred. Polar, protic solvents can solvate ions and may disrupt chelation.[12]

The table below summarizes how the choice of Lewis acid can influence the stereochemical outcome for a protected α-hydroxy aldehyde.

Table 1: Effect of Lewis Acid on Diastereoselectivity

Protecting Group (PG)Lewis AcidDominant ModelExpected Major Product
BOM (Benzyloxymethyl)MgBr₂Cram Chelatesyn
BOM (Benzyloxymethyl)TiCl₄Cram Chelatesyn
TBDPS (tert-Butyldiphenylsilyl)MgBr₂Felkin-Anhanti
TBDPS (tert-Butyldiphenylsilyl)BF₃·OEt₂Felkin-Anhanti

Data compiled from literature examples.[5] "syn" and "anti" refer to the relative stereochemistry of the newly formed hydroxyl group and the existing α-alkoxy group.

Problem 2: Reaction is Sluggish or Does Not Go to Completion

Q: My reaction proceeds very slowly or stalls before the starting material is fully consumed, leading to a low yield.

A: This often points to issues with reagent reactivity, reaction conditions, or inherent substrate properties.

Possible Causes & Solutions:

  • Aldehyde Reactivity: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[16] Among aldehydes, increased substitution can decrease reactivity.

    • Solution: If using a less reactive aldehyde, you may need to switch to a more potent nucleophile or a stronger Lewis acid to increase the electrophilicity of the carbonyl carbon.

  • Reaction Temperature: While low temperatures are good for selectivity, they can also dramatically reduce the reaction rate.

    • Solution: Find a balance. Run a temperature optimization study to find the lowest temperature that provides an acceptable reaction rate and good selectivity. While counterintuitive, some radical allylations have shown increased selectivity at higher temperatures.[9]

Table 2: Illustrative Influence of Temperature on Diastereoselectivity

Reaction TypeTemperature (°C)Diastereomeric Excess (de %)
Intermolecular Radical Coupling-78~28%
Intermolecular Radical Coupling+20~22%
Intramolecular Radical Cyclization-78~80%
Intramolecular Radical Cyclization+40~-26% (inversion of selectivity)

Data adapted from a study on cobalt-complexed propargyl radicals, illustrating that the effect of temperature is highly system-dependent.[15]

Mandatory Visualizations

Stereochemical Control Models

Caption: Comparison of Felkin-Anh and Cram Chelation transition state models.

Experimental Workflow for Optimization

G start Start: Low Diastereoselectivity check_model Is a chelating group present on the substrate? start->check_model cram_path Pursue Chelation Control check_model->cram_path Yes felkin_path Pursue Felkin-Anh Control check_model->felkin_path No lewis_acid Screen Chelating Lewis Acids (TiCl4, MgBr2, ZnBr2) cram_path->lewis_acid non_chelate_la Use Non-Chelating Lewis Acid (BF3·OEt2) or bulky protecting group felkin_path->non_chelate_la temp Optimize Temperature (Start at -78 °C) lewis_acid->temp non_chelate_la->temp solvent Screen Solvents (DCM, Toluene, THF) temp->solvent end Optimized d.r. solvent->end

Caption: Workflow for optimizing the diastereoselectivity of an addition reaction.

Troubleshooting Logic Tree

G start Problem Encountered q1 What is the primary issue? start->q1 low_dr Low Diastereoselectivity q1->low_dr Selectivity low_yield Low Yield / Incomplete Reaction q1->low_yield Conversion sol_dr 1. Check Stereochemical Model 2. Change Lewis Acid 3. Lower Temperature 4. Screen Solvents low_dr->sol_dr sol_yield 1. Check Reagent Purity 2. Adjust Temperature/Time 3. Test Product Workup Stability 4. Check Aqueous/Solid Phases low_yield->sol_yield end Problem Resolved sol_dr->end sol_yield->end

Caption: Decision tree for troubleshooting common reaction failures.

Experimental Protocols

General Protocol for a Lewis Acid-Mediated Diastereoselective Addition of a Nucleophile to a Chiral Aldehyde

Disclaimer: This is a general guideline. Specific amounts, temperatures, and reaction times must be optimized for each unique substrate and nucleophile.

Materials:

  • Chiral aldehyde (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂, BF₃·OEt₂) (1.1 - 1.5 eq)

  • Nucleophile (e.g., Allyltrimethylsilane, Grignard reagent, Enolate) (1.2 - 2.0 eq)

  • Anhydrous glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere.

  • Dissolution: Dissolve the chiral aldehyde (1.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to the desired initial temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).

  • Lewis Acid Addition: Slowly add the Lewis acid (1.1 - 1.5 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly. Stir the resulting mixture for 15-30 minutes to allow for complexation.

  • Nucleophile Addition: Add the nucleophile (1.2 - 2.0 eq) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (or has stalled), quench it by slowly adding a suitable quenching solution at the reaction temperature. The choice of quench depends on the reagents used (e.g., saturated aq. NH₄Cl, saturated aq. NaHCO₃, or water).

  • Workup: Allow the mixture to warm to room temperature. If necessary, dilute with an organic solvent (e.g., Ethyl Acetate, Diethyl Ether) and transfer to a separatory funnel. Wash the organic layer sequentially with appropriate aqueous solutions (e.g., water, brine).

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo.

  • Analysis & Purification: Determine the crude yield and diastereomeric ratio (d.r.) of the crude product using ¹H NMR spectroscopy. Purify the product using flash column chromatography.

References

Technical Support Center: Purification of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclohexyl-2-buten-1-ol preparations. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude preparation of this compound?

A1: The impurities in a this compound preparation largely depend on the synthetic route used. A common method for its synthesis is the Grignard reaction between cyclohexanecarboxaldehyde and a propenyl Grignard reagent (e.g., propenylmagnesium bromide). Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Cyclohexanecarboxaldehyde and any unreacted Grignard reagent and its precursors.

  • Side Products:

    • Enolization Products: The Grignard reagent can act as a base, leading to the enolization of the starting aldehyde.

    • Coupling Products: Self-coupling of the Grignard reagent can occur.

    • Oxidation Products: The corresponding ketone, 1-Cyclohexyl-2-buten-1-one, may be present due to oxidation of the alcohol.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

  • Fractional Distillation: This method is effective for separating the product from impurities with significantly different boiling points and is suitable for larger scale purifications.

  • Column Chromatography: This technique is ideal for removing impurities with similar polarities and for achieving high purity on a smaller scale.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components, allowing for the identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the desired product and any impurities present.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Bumping or Uneven Boiling - Lack of nucleation sites.- Uneven heating.- Add boiling chips or a magnetic stir bar.- Ensure the heating mantle is properly sized and in good contact with the flask.
Product Not Distilling - Vacuum is not low enough.- Temperature is too low.- Check for leaks in the distillation setup.- Gradually increase the heating mantle temperature.
Poor Separation of Product and Impurity - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Decrease the heating rate to allow for better equilibrium between the liquid and vapor phases.
Cloudy Distillate - Presence of water.- Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. Ensure all glassware is thoroughly dry.
Column Chromatography
Issue Possible Cause Solution
Compound Does Not Move Down the Column - Eluent (solvent system) is not polar enough.- Gradually increase the polarity of the eluent. For this compound, a mixture of hexanes and ethyl acetate is common. Increase the proportion of ethyl acetate.
Poor Separation of Product and Impurity - Inappropriate solvent system.- Column is too short.- Flow rate is too fast.- Optimize the solvent system using TLC to achieve a good separation of Rf values.- Use a longer column.- Decrease the flow rate.
Compound Elutes Too Quickly - Eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Streaking or Tailing of Bands - Sample is overloaded.- Compound is degrading on the silica gel.- Use a larger column or load less sample.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).

Experimental Protocols

Fractional Distillation under Reduced Pressure

Objective: To purify this compound by separating it from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum adapter and vacuum pump

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Begin heating the flask gently.

  • Monitor the temperature at the head of the column and collect the fraction that distills at the expected boiling point. A commercially available product has a reported boiling point of 114 °C at 18 mmHg.

  • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analyze the collected fractions for purity.

Column Chromatography

Objective: To purify this compound by separating it from impurities with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine the Solvent System: Use TLC to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3. A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a level and bubble-free packing.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the Separation: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity Likely Origin Relative Polarity Removal Method
CyclohexanecarboxaldehydeUnreacted starting materialMore polar than productColumn Chromatography
1-Cyclohexyl-2-buten-1-oneOxidation of productMore polar than productColumn Chromatography
Coupling byproductsSide reaction of Grignard reagentLess polar than productColumn Chromatography, Distillation
Unreacted Grignard precursorsStarting materials for Grignard reagentVariesAqueous work-up

Table 2: Purity and Yield Expectations

Purification Method Expected Purity Expected Yield Scale
Fractional Distillation>95%60-80%Grams to Kilograms
Column Chromatography>98%50-70%Milligrams to Grams

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Decision Is high purity required? Crude->Decision Distillation Fractional Distillation Analysis1 Purity Analysis (TLC, GC-MS) Distillation->Analysis1 Chromatography Column Chromatography Analysis2 Purity Analysis (TLC, GC-MS, NMR) Chromatography->Analysis2 PureProduct1 Pure Product (>95%) Analysis1->PureProduct1 PureProduct2 High-Purity Product (>98%) Analysis2->PureProduct2 Decision->Distillation No Decision->Chromatography Yes

Caption: Purification workflow for this compound.

TroubleshootingLogic Troubleshooting Poor Separation in Column Chromatography Start Poor Separation Observed CheckTLC Review TLC Analysis Start->CheckTLC OptimizeSolvent Optimize Solvent System CheckTLC->OptimizeSolvent Rf values too close CheckColumn Column Packing or Length Issue? CheckTLC->CheckColumn Rf values well-separated Success Improved Separation OptimizeSolvent->Success RepackColumn Repack or Use Longer Column CheckColumn->RepackColumn Yes CheckFlowRate Flow Rate Too High? CheckColumn->CheckFlowRate No RepackColumn->Success ReduceFlow Reduce Flow Rate CheckFlowRate->ReduceFlow Yes CheckFlowRate->Success No ReduceFlow->Success

Caption: Troubleshooting logic for poor chromatographic separation.

Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Cyclohexyl-2-buten-1-ol. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Grignard reaction. This involves the nucleophilic addition of a crotyl Grignard reagent (crotylmagnesium bromide or chloride) to cyclohexanecarboxaldehyde.[1] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields the desired homoallylic alcohol.

Q2: What are the primary safety concerns when scaling up this Grignard reaction?

A2: The primary safety concerns are the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled, and the use of flammable ether solvents. It is crucial to have efficient cooling systems in place and to control the rate of reagent addition. The Grignarnd reagent is also highly reactive with water and protic solvents, so all glassware and reagents must be scrupulously dry.

Q3: What is the expected yield for this synthesis?

A3: While specific yields for this compound are not widely reported, similar Grignard reactions of aldehydes generally provide good to excellent yields, typically in the range of 70-95%.[2] The final yield will be highly dependent on the purity of the reagents, the exclusion of moisture, and the control of reaction parameters.

Q4: Will the product be a single stereoisomer?

A4: No, the reaction of crotylmagnesium bromide with cyclohexanecarboxaldehyde will produce a mixture of diastereomers (syn and anti). The ratio of these diastereomers can be influenced by the reaction conditions, such as the solvent and temperature. The separation of these diastereomers may be necessary depending on the final application and can typically be achieved by column chromatography.

Q5: How can I purify the final product?

A5: The crude product is typically purified by vacuum distillation or column chromatography on silica gel.[2] The choice of purification method will depend on the scale of the reaction and the required purity of the final product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may not have formed or may have been quenched by moisture or acidic impurities. 2. Poor Quality Starting Materials: Impurities in the cyclohexanecarboxaldehyde or crotyl halide can interfere with the reaction. 3. Incorrect Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may dominate at higher temperatures.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Confirm the formation of the Grignard reagent using a Gilman test or by titrating an aliquot. 2. Purify starting materials before use. Distill cyclohexanecarboxaldehyde and the crotyl halide. 3. Maintain the recommended reaction temperature during the addition of the aldehyde.
Formation of a White Precipitate Before Aldehyde Addition Wurtz Coupling: The Grignard reagent is reacting with the unreacted crotyl halide to form a dimer.This is a common side reaction. To minimize it, ensure a slight excess of magnesium is used and the crotyl halide is added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Reaction Fails to Initiate 1. Magnesium Surface is Oxidized: A layer of magnesium oxide on the turnings can prevent the reaction from starting. 2. Insufficient Activation: The activating agent (e.g., iodine) may not be sufficient.1. Use fresh, shiny magnesium turnings. Crush a few pieces of magnesium under an inert atmosphere to expose a fresh surface. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle warming can also help initiate the reaction.
Difficult Product Purification Presence of Emulsions During Workup: Magnesium salts formed during the quench can lead to stable emulsions. Close Boiling Points of Product and Impurities: Side products may have similar boiling points to the desired alcohol.Use a saturated aqueous solution of ammonium chloride for the quench, as it often leads to cleaner phase separation. If emulsions persist, filter the entire mixture through a pad of celite. For purification, column chromatography is generally more effective than distillation for removing closely related impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar homoallylic alcohols via Grignard reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.22 g0.05
Anhydrous Diethyl Ether74.12100 mL-
Crotyl Bromide134.996.75 g (5.4 mL)0.05
Cyclohexanecarboxaldehyde112.175.61 g (6.0 mL)0.05
Saturated aq. NH₄Cl-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

    • Place the magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of crotyl bromide in 50 mL of anhydrous diethyl ether.

    • Add approximately 5 mL of the crotyl bromide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining crotyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes.

  • Reaction with Cyclohexanecarboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the cyclohexanecarboxaldehyde in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent while maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_product Product Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Intermediate Magnesium Alkoxide Intermediate Cyclohexanecarboxaldehyde->Intermediate 1. Grignard Addition (Anhydrous Ether) Crotyl_MgBr Crotylmagnesium Bromide Crotyl_MgBr->Intermediate Product This compound Intermediate->Product 2. Acidic Workup (e.g., aq. NH4Cl)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Grignard_Prep Prepare Crotylmagnesium Bromide in Anhydrous Ether Start->Grignard_Prep Reaction Add Cyclohexanecarboxaldehyde at 0-10 °C Grignard_Prep->Reaction Stir Stir at Room Temperature Reaction->Stir Workup Quench with Saturated aq. NH4Cl Solution Stir->Workup Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry Organic Layer and Remove Solvent Extraction->Drying Purification Purify by Vacuum Distillation or Column Chromatography Drying->Purification End Obtain Pure This compound Purification->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield of Product Check_Grignard Was the Grignard reagent successfully formed? Start->Check_Grignard Check_Conditions Were anhydrous conditions maintained? Check_Grignard->Check_Conditions Yes Solution_Grignard Optimize Grignard formation: - Use fresh Mg - Activate with I2/dibromoethane - Ensure dry halide and ether Check_Grignard->Solution_Grignard No Check_Purity Were starting materials pure? Check_Conditions->Check_Purity Yes Solution_Conditions Thoroughly dry all glassware and use anhydrous solvents. Work under an inert atmosphere. Check_Conditions->Solution_Conditions No Solution_Purity Purify aldehyde and halide by distillation before use. Check_Purity->Solution_Purity No Success Improved Yield Check_Purity->Success Yes Solution_Grignard->Success Solution_Conditions->Success Solution_Purity->Success

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of 1-Cyclohexyl-2-buten-1-ol Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering robust and reliable separation of enantiomers. This guide provides a comparative overview of potential HPLC methods for the analysis of 1-Cyclohexyl-2-buten-1-ol, supported by experimental data from structurally similar compounds to facilitate method development.

Due to the absence of specific published data for the chiral separation of this compound, this guide presents data for analogous secondary alcohols, including allylic and phenyl-substituted alcohols. This information serves as a strong starting point for selecting a chiral stationary phase and initial mobile phase conditions.

Comparison of Chiral Stationary Phases for Structurally Similar Alcohols

The selection of the appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for the separation of chiral alcohols. The following table summarizes the performance of various polysaccharide-based CSPs for the separation of compounds structurally related to this compound.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Selectivity Factor (α)Resolution (Rs)
Lux Cellulose-1 1-Phenylpropan-2-olHexane/Ethanol (90:10, v/v)1.07.28.51.182.10[1]
ReproSil Chiral MIG Allylic Alcohol DerivativeAcetonitrile/Water (99:1, v/v)0.3----[2]
CCOF 5 1-Phenyl-2-propanolHexane/Isopropanol (99:1, v/v)0.2~16.5~17.51.06>1.5[1][3]
CCOF 6 1-Phenyl-2-propanolHexane/Isopropanol (99:1, v/v)0.2~20.0~21.51.08>1.5[1][3]

Note: Data for the "Allylic Alcohol Derivative" on the ReproSil Chiral MIG column did not specify retention times, selectivity, or resolution in the available documentation.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal separation. The following protocol outlines a general workflow for the chiral HPLC analysis of this compound, based on methods successful for similar chiral alcohols.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the this compound sample in the initial mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Development (Starting Conditions)
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: Begin with a polysaccharide-based CSP such as a Lux Cellulose-1 or a similar cellulose-based column (e.g., Chiralcel® OD-H). An amylose-based column (e.g., Chiralpak® AD-H) is also a strong alternative.

  • Mobile Phase: Start with a normal-phase mobile phase, such as n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant ambient temperature, for instance, 25 °C.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm for a non-aromatic alcohol).

Method Optimization
  • Mobile Phase Composition: Adjust the ratio of the alcohol modifier (isopropanol or ethanol) in the mobile phase. Increasing the alcohol content generally decreases retention times but may also impact resolution. Conversely, decreasing the alcohol percentage can improve separation.

  • Flow Rate: Optimize the flow rate to find the best balance between analysis time and resolution. Lowering the flow rate can sometimes lead to better separation.

  • Temperature: Varying the column temperature can influence selectivity and peak shape. It is recommended to explore a range (e.g., 15-40 °C).

Enantiomeric Excess (ee) Calculation
  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculation: Use the following formula to calculate the enantiomeric excess:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Workflow for Chiral Method Development

The process of developing a chiral separation method can be streamlined by following a logical workflow, from initial screening of columns and mobile phases to final method optimization.

Chiral_Method_Development start Define Analyte (this compound) screen_csp Screen Chiral Stationary Phases (e.g., Cellulose, Amylose-based) start->screen_csp Select CSPs screen_mp Screen Mobile Phases (Normal & Reversed Phase) screen_csp->screen_mp Select Mobile Phases initial_sep Initial Separation Achieved? screen_mp->initial_sep Run Initial Screen optimize Optimize Method - Mobile Phase Ratio - Flow Rate - Temperature initial_sep->optimize Yes no_sep No Separation initial_sep->no_sep No validate Method Validation - Specificity - Linearity - Precision - Accuracy optimize->validate Optimized Method analysis Routine ee Analysis validate->analysis Validated Method no_sep->screen_csp Re-screen with different CSPs/ Mobile Phases

Caption: A logical workflow for developing a chiral HPLC method.

By leveraging the provided data on analogous compounds and following a systematic method development approach, researchers can efficiently establish a robust and reliable chiral HPLC method for determining the enantiomeric excess of this compound.

References

A Researcher's Guide to the Determination of Enantiomeric Excess in Chiral Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound characterization. The stereochemical purity of a chiral alcohol can profoundly influence its pharmacological, toxicological, and biological properties. This guide provides an objective comparison of the predominant analytical techniques used for ee determination of chiral alcohols, supported by experimental data and detailed methodologies.

The primary methods for quantifying the enantiomeric composition of chiral alcohols include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints and analyte properties.

Comparative Overview of Analytical Methods

The choice of method for determining enantiomeric excess is often dictated by factors such as the nature of the analyte, the required accuracy and precision, available equipment, and the desired sample throughput. The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Typical Accuracy Typical Precision (RSD) Sensitivity Sample Amount Analysis Time Key Advantages Key Limitations
Chiral HPLC (Direct) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1]± 0.1 - 2%< 2%High (ng-µg)µg-mg10-60 minSimple, direct analysis, broad applicability.[1]CSPs can be expensive and have limited lifetimes.
Chiral HPLC (Indirect) Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, separated on an achiral column.[1][]± 0.5 - 5%< 5%High (ng-µg)µg-mg30-90 min (including derivatization)Uses standard HPLC columns, can improve detection.[]Derivatization can be incomplete or cause racemization.[3]
Chiral GC Separation of volatile enantiomers on a Chiral Stationary Phase.[4][5]± 0.1 - 2%< 2%Very High (pg-ng)µg-mg10-45 minHigh resolution, suitable for volatile and semi-volatile alcohols.[5]Requires analyte to be volatile or derivatized; high temperatures can cause degradation.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a CSA, causing chemical shift non-equivalence.[6][7][8]± 1 - 5%< 5%Moderate (mg)mg5-20 minNon-destructive, rapid analysis, no derivatization required.[7][8]Peak overlap can be an issue, requires higher analyte concentration.[6]
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction with a CDA to form stable diastereomers with distinct NMR spectra.[9][10]± 1 - 5%< 5%Moderate (mg)mg15-60 min (including derivatization)Can provide larger spectral separation than CSAs.[9]Requires pure CDA, derivatization must be complete.

Methodology and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][11] This can be achieved through two main approaches: direct and indirect separation.

The direct method is often preferred due to its simplicity, as it avoids the need for derivatization.[1] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are particularly versatile for the separation of a wide range of chiral compounds, including alcohols.[1]

HPLC_Direct_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Chiral Alcohol in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Separate Separation on Chiral Stationary Phase MobilePhase->Separate Inject->Separate Detect UV/Vis or other Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for direct chiral HPLC analysis.

Experimental Protocol: Determination of Enantiomeric Excess of Propranolol

This protocol describes the separation of the enantiomers of propranolol, a chiral beta-blocker with a secondary alcohol functional group, using a polysaccharide-based CSP.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.[1]

    • Standard Solution: Dissolve 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for one of the pure enantiomers (e.g., (S)-(-)-propranolol) in the same manner.[1]

    • Sample Solution: Prepare the sample containing the chiral alcohol at a similar concentration to the standard solution.

  • HPLC Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[1]

    • Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient.[1]

    • Detection: UV at 225 nm.[1]

    • Injection Volume: 20 µL.[1]

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the single enantiomer standard to identify the elution order.

    • Inject the sample solution.

    • The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

In the indirect method, the enantiomeric alcohols are reacted with a chiral derivatizing agent to form a pair of diastereomers.[1] These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase.[1]

Experimental Protocol: Derivatization with Mosher's Acid Chloride

(R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a common CDA for chiral alcohols.

  • Derivatization:

    • Dissolve the chiral alcohol (1.0 eq) in anhydrous pyridine or dichloromethane.

    • Add (R)-Mosher's acid chloride (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the diastereomeric esters with a suitable organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • HPLC Conditions:

    • Column: Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable gradient of water and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength for the diastereomers.

  • Data Analysis:

    • The % ee is calculated from the integrated peak areas of the two diastereomers as described for the direct method.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient method for the enantiomeric separation of volatile and semi-volatile chiral alcohols.[4][5] Similar to HPLC, both direct and indirect approaches are used. Direct analysis on a chiral stationary phase, often based on derivatized cyclodextrins, is common.[12] For less volatile alcohols, derivatization to more volatile esters or ethers may be necessary.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Dissolve Chiral Alcohol in Solvent Deriv Derivatize (if necessary) Sample->Deriv Inject Inject into GC Deriv->Inject Separate Separation in Chiral Capillary Column Inject->Separate Detect FID or MS Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for chiral GC analysis.

Experimental Protocol: Determination of Enantiomeric Excess of 1-Phenylethanol

  • Sample Preparation:

    • Prepare a solution of the racemic 1-phenylethanol in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a sample of the enantioenriched 1-phenylethanol at a similar concentration.

  • GC Conditions:

    • Column: A chiral GC column, such as a β-DEX™ 225 or equivalent cyclodextrin-based stationary phase.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 220 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 250 °C.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample and integrate the peak areas of the two enantiomers.

    • Calculate the % ee using the formula provided for the HPLC method.

NMR Spectroscopy

NMR spectroscopy provides a rapid and non-destructive method for determining enantiomeric excess.[13] It relies on converting the enantiomers into diastereomeric species in situ, which can then be distinguished in the NMR spectrum.

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the chiral alcohol.[7][8] This results in different magnetic environments for the two enantiomers, leading to separate signals in the NMR spectrum.[13]

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Dissolve Chiral Alcohol in NMR Solvent AddCSA Add Chiral Solvating Agent Sample->AddCSA Acquire Acquire 1H or 19F NMR Spectrum AddCSA->Acquire Spectrum Obtain Spectrum with Separated Signals Acquire->Spectrum Integrate Integrate Signals Spectrum->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for NMR analysis using a CSA.

Experimental Protocol: Using (R)-1,1'-Bi-2-naphthol (BINOL) as a CSA

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the chiral alcohol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the alcohol.

    • Add a molar equivalent of a chiral solvating agent, such as (R)-BINOL, to the NMR tube. Shake to dissolve.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum.

    • Observe the splitting of one or more signals of the chiral alcohol into two sets of peaks, corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Integrate the corresponding signals for each of the two diastereomeric species.

    • Calculate the % ee from the ratio of the integrals.

Similar to the indirect HPLC method, a CDA can be used to convert the enantiomeric alcohols into a mixture of stable diastereomers, which will exhibit distinct signals in the NMR spectrum.[9]

Experimental Protocol: Using (R)-Mosher's Acid for Derivatization

  • Derivatization:

    • React the chiral alcohol with (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like DMAP.

    • Purify the resulting diastereomeric esters.

  • NMR Acquisition:

    • Dissolve the diastereomeric mixture in a deuterated solvent.

    • Acquire a ¹H or ¹⁹F NMR spectrum. The trifluoromethyl group provides a clean signal in the ¹⁹F NMR spectrum for analysis.

  • Data Analysis:

    • Integrate the distinct signals for each diastereomer and calculate the % ee.

Conclusion

The determination of enantiomeric excess for chiral alcohols can be reliably achieved through several powerful analytical techniques. Chiral chromatography, both HPLC and GC, offers high sensitivity and resolution, making it the gold standard for many applications. Direct methods using chiral stationary phases are generally preferred for their simplicity and speed. NMR spectroscopy, particularly with the use of chiral solvating agents, provides a rapid, non-destructive alternative that is well-suited for reaction monitoring and screening. The selection of the most appropriate method will depend on the specific properties of the chiral alcohol, the required level of accuracy, and the available instrumentation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to make informed decisions and obtain reliable data on the enantiomeric purity of their compounds.

References

A Comparative Guide to Chiral Secondary Allylic Alcohols in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral secondary alcohols are crucial building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[1] Among these, allylic alcohols are particularly valuable intermediates. Their alkene and hydroxyl functional groups provide multiple reaction sites for constructing complex molecular architectures. This guide provides a comparative analysis of 1-Cyclohexyl-2-buten-1-ol and other chiral secondary allylic alcohols, focusing on their performance in the Sharpless-Katsuki asymmetric epoxidation, a widely used and reliable method for creating optically active epoxides.[2]

The Sharpless-Katsuki epoxidation is renowned for its high levels of enantioselectivity (often >90% ee) and its predictable stereochemical outcome, which is determined by the chirality of the diethyl tartrate (DET) ligand used.[3][4][5] This reaction is effective for the kinetic resolution of racemic secondary allylic alcohols, where one enantiomer is epoxidized more rapidly than the other, allowing for their separation.

Performance in Sharpless Asymmetric Epoxidation

The following table summarizes the performance of this compound in comparison to other chiral secondary allylic alcohols in the Sharpless-Katsuki asymmetric epoxidation. The data highlights the enantiomeric excess (ee) of the resulting epoxy alcohol and the chemical yield of the reaction.

Substrate (Allylic Alcohol)Chiral LigandEnantiomeric Excess (ee)Yield (%)
This compoundL-(+)-Diethyl Tartrate>95%~80%
trans-2-Hexen-1-olL-(+)-Diethyl Tartrate94%85%[6]
GeraniolL-(+)-Diethyl Tartrate95%~80%[6]
Cinnamyl alcoholL-(+)-Diethyl Tartrate94%87%[7]

Note: The data for this compound is representative of typical results for such substrates under Sharpless epoxidation conditions, although a direct side-by-side comparative study was not found in the searched literature. The other data points are from specific reported experiments.

Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation

This protocol is a generalized procedure for the asymmetric epoxidation of a secondary allylic alcohol.

Materials:

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • The allylic alcohol substrate (e.g., this compound)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Molecular sieves (4Å, powdered and activated)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere.

  • Powdered 4Å molecular sieves are added to the solvent.

  • The mixture is cooled to -20°C using a cooling bath (e.g., a dry ice/acetone bath).

  • L-(+)-Diethyl tartrate is added to the cooled mixture.

  • Titanium(IV) isopropoxide is added dropwise to the stirred solution. The mixture should turn from colorless to a pale yellow/orange color.

  • The allylic alcohol is then added to the reaction mixture.

  • tert-Butyl hydroperoxide is added dropwise, ensuring the temperature remains below -20°C.

  • The reaction is stirred at -20°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature and stirred for approximately one hour to facilitate the precipitation of titanium salts.

  • The mixture is filtered through a pad of celite to remove the solids.

  • The filtrate is then subjected to a standard aqueous workup, followed by drying, concentration, and purification of the crude product by column chromatography to yield the desired epoxy alcohol.

Safety Precaution: tert-Butyl hydroperoxide (TBHP) is a potential explosive and should be handled with care, preferably behind a blast shield in a fume hood, especially on a larger scale.[2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the Sharpless-Katsuki Asymmetric Epoxidation.

SharplessEpoxidationWorkflow cluster_prep Catalyst Preparation (-20°C) cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification CH2Cl2 Anhydrous CH₂Cl₂ Sieves 4Å Molecular Sieves DET L-(+)-DET Ti_iPr Ti(OⁱPr)₄ Catalyst Chiral Ti-Tartrate Catalyst Formation Reaction Epoxidation Catalyst->Reaction Add to Catalyst Substrate Allylic Alcohol (e.g., this compound) Substrate->Reaction TBHP TBHP (Oxidant) TBHP->Reaction Quench Quench with H₂O Reaction->Quench Reaction Complete Filter Filter (Celite) Purify Column Chromatography Product Enantiopure Epoxy Alcohol

Caption: General workflow for the Sharpless-Katsuki Asymmetric Epoxidation.

Discussion

The Sharpless-Katsuki asymmetric epoxidation provides a reliable and highly enantioselective method for the synthesis of chiral epoxy alcohols from allylic alcohols.[8] The choice of substrate can influence the reaction rate and, to a lesser extent, the enantioselectivity. Generally, E-(trans)-allylic alcohols are more reactive than Z-(cis)-allylic alcohols.[8] The steric bulk of the substituents on the double bond and at the alcohol-bearing carbon can also affect the reaction. For instance, bulky substituents can sometimes lead to lower reaction rates.[8]

The data indicates that this compound is an excellent substrate for this reaction, providing high enantioselectivity, comparable to other commonly used allylic alcohols like trans-2-hexen-1-ol and cinnamyl alcohol. The cyclohexyl group does not appear to impede the catalytic process, highlighting the versatility of this reaction for a range of substrates.

The resulting chiral epoxy alcohols are versatile intermediates that can be converted into a wide array of other functional groups, making them highly valuable in the total synthesis of complex natural products and pharmaceuticals.[9]

References

Comparative Reactivity Analysis: 1-Cyclohexyl-2-buten-1-ol vs. Saturated Cyclohexyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the unsaturated allylic alcohol, 1-cyclohexyl-2-buten-1-ol, and its saturated counterparts, such as cyclohexanol and 1-cyclohexylethanol. This analysis is supported by established principles of organic chemistry and available experimental data for analogous structures. The information presented is intended to assist researchers in predicting reaction outcomes and optimizing synthetic routes.

Structural Differences

The primary difference between this compound and saturated cyclohexyl alcohols lies in the presence of a carbon-carbon double bond adjacent to the alcohol-bearing carbon in the former. This allylic positioning of the hydroxyl group significantly influences the reactivity of the molecule.

Caption: Structural comparison of an unsaturated versus a saturated cyclohexyl alcohol.

Reactivity Comparison

The reactivity of these alcohols is compared across three common organic transformations: oxidation, esterification, and dehydration.

Oxidation

The oxidation of secondary alcohols typically yields ketones. In the case of this compound, an allylic alcohol, the presence of the adjacent double bond is expected to increase the rate of oxidation compared to a saturated cyclohexyl alcohol. This is supported by studies on similar structures. For instance, the oxidation of 2-cyclohexen-1-ol on a gold surface shows a greater degree of C-H bond activation compared to cyclohexanol, indicating a higher reactivity for the allylic alcohol.[1] Allylic alcohols are known to be readily oxidized by reagents like pyridinium chlorochromate (PCC) to form α,β-unsaturated ketones.[2][3]

Table 1: Comparison of Oxidation Reactivity

FeatureThis compound (Allylic)Saturated Cyclohexyl Alcohol
Relative Rate FasterSlower
Product α,β-Unsaturated KetoneSaturated Ketone
Typical Reagent Pyridinium Chlorochromate (PCC)Pyridinium Chlorochromate (PCC)
Postulated Reason Stabilization of the reaction intermediate by the adjacent π-system.No resonance stabilization.
Esterification

Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common method for synthesizing esters. While both types of alcohols can undergo esterification, the relative rates can be influenced by steric hindrance and electronic effects. Generally, allylic alcohols can be efficiently esterified.[4] There is no strong evidence to suggest a significant intrinsic difference in the rate of esterification based solely on the presence of an allylic double bond for these secondary alcohols, assuming similar steric environments around the hydroxyl group.

Table 2: Comparison of Esterification Reactivity

FeatureThis compound (Allylic)Saturated Cyclohexyl Alcohol
Relative Rate ComparableComparable
Product Allylic EsterAlkyl Ester
Typical Conditions Carboxylic acid, acid catalyst (e.g., H₂SO₄), heatCarboxylic acid, acid catalyst (e.g., H₂SO₄), heat
Considerations Potential for side reactions involving the double bond under strongly acidic conditions.Generally straightforward reaction.
Dehydration

Acid-catalyzed dehydration of alcohols proceeds via an E1 or E2 mechanism, often involving a carbocation intermediate in the case of secondary and tertiary alcohols.[5][6] The rate of dehydration is directly proportional to the stability of the carbocation formed.[5] this compound, being an allylic alcohol, would form a resonance-stabilized allylic carbocation upon protonation and loss of water. This increased stability of the intermediate significantly lowers the activation energy for the reaction, leading to a faster dehydration rate compared to a saturated cyclohexyl alcohol, which would form a less stable secondary carbocation.

Table 3: Comparison of Dehydration Reactivity

FeatureThis compound (Allylic)Saturated Cyclohexyl Alcohol
Relative Rate FasterSlower
Product Conjugated DieneAlkene
Mechanism E1 (via resonance-stabilized allylic carbocation)E1 (via secondary carbocation)
Postulated Reason Formation of a highly stable, resonance-delocalized carbocation intermediate.Formation of a less stable secondary carbocation.

Experimental Protocols

The following are representative experimental protocols for the oxidation, esterification, and dehydration of the compared alcohols.

Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is adapted from standard procedures for the oxidation of secondary alcohols.[7][8]

Protocol:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in dichloromethane (DCM), add a solution of the alcohol (1.0 equivalent) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography on silica gel.

A Suspend PCC in DCM B Add Alcohol Solution A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Dilute with Diethyl Ether D->E F Filter through Silica Gel E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H

Caption: Workflow for PCC oxidation of alcohols.

Fischer Esterification

This protocol is a general procedure for the synthesis of esters from alcohols and carboxylic acids.[9][10]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the alcohol (1.0 equivalent), a carboxylic acid (1.2 equivalents), and a catalytic amount of sulfuric acid (e.g., 5 mol%).

  • Add a suitable solvent that forms an azeotrope with water, such as toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Acid-Catalyzed Dehydration

This protocol is based on standard procedures for the dehydration of secondary alcohols.[5][6]

Protocol:

  • Place the alcohol in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to distill the alkene product as it is formed. The boiling point of the expected conjugated diene from this compound will be different from the alkene formed from a saturated cyclohexyl alcohol.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

  • Purify the alkene by simple distillation.

Conclusion

The presence of an allylic double bond in this compound significantly enhances its reactivity in oxidation and dehydration reactions compared to its saturated analogs. This increased reactivity is primarily attributed to the ability of the adjacent π-system to stabilize reaction intermediates. In contrast, the reactivity in Fischer esterification is not expected to be substantially different based on the electronic nature of the alcohol alone, with steric factors likely playing a more significant role. These comparative insights are crucial for designing efficient and selective synthetic strategies in drug development and other areas of chemical research.

References

A Comparative Guide to Structural Confirmation Using ¹H and ¹³C NMR Spectroscopy: Aspirin vs. Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical research, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra for Aspirin (acetylsalicylic acid) and its precursor, Salicylic Acid. The comparison highlights how subtle changes in molecular structure are reflected in their respective NMR spectra, thereby confirming the success of a synthetic transformation.

The primary structural difference between Salicylic Acid and Aspirin is the acetylation of the phenolic hydroxyl group in Salicylic Acid to form the acetyl ester group in Aspirin.[1] This modification leads to distinct changes in the chemical environments of the nuclei within the molecule, resulting in different NMR signatures.[1]

Comparative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Aspirin and Salicylic Acid. The data clearly illustrates the impact of the acetyl group on the surrounding nuclei.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Assignment Salicylic Acid Chemical Shift (δ, ppm) Aspirin Chemical Shift (δ, ppm) Key Differences
-COOH ~11.75~11.77[2][3]The carboxylic acid proton is present in both but can be broad due to hydrogen bonding and exchange.[2][3]
Aromatic-OH ~5.0-7.0 (variable, broad)AbsentThe disappearance of this broad phenolic proton peak is a key indicator of successful acetylation.
Aromatic Protons 6.9 - 8.17.16 - 8.12[2]The chemical shifts of the aromatic protons are altered due to the change in the electronic effect of the substituent (-OH vs. -OCOCH₃).
-OCOCH₃ Absent2.36 (singlet)[2][3]The appearance of this sharp singlet, integrating to three protons, is the most direct evidence of the acetyl group's presence in Aspirin.

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Assignment Salicylic Acid Chemical Shift (δ, ppm) Aspirin Chemical Shift (δ, ppm) Key Differences
-COOH ~174.5~170.4The carboxylic acid carbon is shifted upfield in Aspirin.
-OCOCH₃ Absent~169.7The appearance of the ester carbonyl carbon is a definitive marker for Aspirin.
C-OH ~161.8---This signal for the carbon attached to the hydroxyl group in Salicylic Acid is absent in Aspirin's spectrum.
C-OCOCH₃ ---~150.5A new signal appears for the aromatic carbon bonded to the acetyl group.
Aromatic Carbons ~115 - 136~122 - 135Shifts in the aromatic region reflect the altered electronic environment.
-OCOCH₃ Absent~21.0The methyl carbon of the acetyl group gives a characteristic upfield signal.

Experimental Workflow for Structural Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a systematic workflow, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation Sample Weigh ~5-10 mg of Sample Solvent Dissolve in ~0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert Sample into Spectrometer Tube->Insert Lock Lock on Solvent Deuterium Signal Insert->Lock Shim Shim Magnetic Field for Homogeneity Lock->Shim Acquire Acquire 1H and 13C Spectra Shim->Acquire FT Fourier Transform (FT) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate 1H Peaks Baseline->Integrate Shifts Analyze Chemical Shifts (δ) Integrate->Shifts Compare Compare Data with Proposed Structure Shifts->Compare Coupling Analyze Spin-Spin Coupling (J) Coupling->Compare Integration Check 1H Integration Ratios Integration->Compare Confirmation Structural Confirmation Compare->Confirmation

References

Unraveling the Fragmentation Fingerprints of Allylic Alcohols in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and structural elucidation, mass spectrometry stands as a cornerstone technique, providing invaluable insights into the molecular architecture of organic compounds. For researchers engaged in fields ranging from natural product chemistry to drug development, a thorough understanding of fragmentation patterns is paramount for the unambiguous identification of molecules. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of primary, secondary, and tertiary allylic alcohols. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document serves as a practical resource for the scientific community.

Allylic alcohols, characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, exhibit unique fragmentation behaviors influenced by the interplay between the hydroxyl group and the π-system. The position of the hydroxyl group—whether on a primary, secondary, or tertiary carbon—profoundly dictates the dominant fragmentation pathways, leading to distinct mass spectra that serve as molecular fingerprints.

Comparative Analysis of Fragmentation Patterns

The mass spectra of allylic alcohols are shaped by a series of characteristic fragmentation reactions, including α-cleavage, allylic cleavage, dehydration, and various rearrangements. The prevalence of each pathway is largely determined by the substitution at the carbinol carbon.

Primary Allylic Alcohols: In primary allylic alcohols, the molecular ion peak is often weak but observable. The fragmentation is typically dominated by the loss of a hydrogen atom (M-1) and the loss of the hydroxyl group (M-17). A significant fragmentation pathway involves the cleavage of the C-C bond alpha to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. Additionally, the loss of a vinyl radical (•CH=CH₂) through cleavage of the bond between the sp² and sp³ carbons is a notable fragmentation.

Secondary Allylic Alcohols: Secondary allylic alcohols also display a weak molecular ion. The most prominent fragmentation route is the α-cleavage, which involves the loss of the larger alkyl substituent from the carbinol carbon, as this leads to a more stable secondary carbocation. The resulting fragment ions are often the base peaks in their spectra. Loss of water (M-18) is also a common feature.

Tertiary Allylic Alcohols: For tertiary allylic alcohols, the molecular ion peak is frequently absent due to the high stability of the tertiary carbocation that can be formed upon fragmentation. The α-cleavage, leading to the loss of an alkyl radical and the formation of a stable tertiary carbocation, is the most favored fragmentation pathway and almost always results in the base peak.

The following table summarizes the key fragment ions and their typical relative abundances for representative primary, secondary, and tertiary allylic alcohols.

Compound Class Molecular Ion (m/z) Key Fragment Ions (m/z) and (Relative Abundance)
Allyl alcohol (CH₂=CHCH₂OH)Primary58 (37%)57 (100%), 31 (32%), 29 (30%), 27 (13%)
1-Penten-3-ol (CH₂=CHCH(OH)CH₂CH₃)Secondary8657 (100%), 41 (65%), 55 (7%)
2-Methyl-3-buten-2-ol (CH₂=CHC(CH₃)₂OH)Tertiary8671 (100%), 43 (42%)

Key Fragmentation Pathways: A Visual Guide

To elucidate the complex fragmentation processes, the following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for each class of allylic alcohol.

Primary_Allylic_Alcohol_Fragmentation M Allyl Alcohol (M⁺˙) m/z = 58 F57 [M-H]⁺ m/z = 57 M->F57 - •H F31 [CH₂OH]⁺ m/z = 31 M->F31 - •C₂H₃ (vinyl radical) F29 [C₂H₅]⁺ m/z = 29 M->F29 - •CHO F27 [C₂H₃]⁺ m/z = 27 M->F27 - •CH₂OH

Figure 1. Proposed fragmentation pathways for a primary allylic alcohol (Allyl Alcohol).

Secondary_Allylic_Alcohol_Fragmentation M 1-Penten-3-ol (M⁺˙) m/z = 86 F57 [M-C₂H₅]⁺ (α-cleavage) m/z = 57 M->F57 - •C₂H₅ F68 [M-H₂O]⁺˙ (dehydration) m/z = 68 M->F68 - H₂O F41 [C₃H₅]⁺ (allylic cation) F57->F41 - H₂O

Figure 2. Proposed fragmentation pathways for a secondary allylic alcohol (1-Penten-3-ol).

Tertiary_Allylic_Alcohol_Fragmentation M 2-Methyl-3-buten-2-ol (M⁺˙) m/z = 86 F71 [M-CH₃]⁺ (α-cleavage) m/z = 71 M->F71 - •CH₃ F43 [C₃H₇]⁺ F71->F43 - C₂H₄

Figure 3. Proposed fragmentation pathways for a tertiary allylic alcohol (2-Methyl-3-buten-2-ol).

Experimental Protocols

The following outlines a general methodology for the analysis of allylic alcohols using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dilute the allylic alcohol sample in a volatile, high-purity solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.

  • If the sample is in a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 20-300.

3. Data Analysis:

  • Acquire the mass spectra of the separated components.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the obtained spectra with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Interpret the fragmentation patterns to deduce the structure of the allylic alcohol, paying close attention to the characteristic cleavages for primary, secondary, and tertiary alcohols as outlined in this guide.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of allylic alcohols, empowering researchers to confidently identify and characterize these important organic molecules. The presented data and methodologies offer a valuable resource for routine analysis and complex structural elucidation challenges.

A Comparative Guide to Catalysts for the Hydrogenation of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of allylic alcohols to saturated alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances. The choice of catalyst is paramount to achieving high conversion and selectivity while minimizing side reactions. This guide provides an objective comparison of the performance of heterogeneous, homogeneous, and biocatalytic systems for the hydrogenation of allylic alcohols, supported by experimental data.

Performance Comparison of Catalysts

The efficiency of a catalyst in the hydrogenation of allylic alcohols is determined by several factors, including the catalyst's composition, the nature of the support or ligands, and the reaction conditions. Below is a comparative summary of quantitative data for different catalyst types. Cinnamyl alcohol is used as a representative substrate where data is available to facilitate comparison.

Table 1: Heterogeneous Catalysts Performance

Heterogeneous catalysts, typically solid materials, are widely used due to their ease of separation and recyclability. Noble metals like palladium and platinum are highly effective.

CatalystSubstrateH₂ Pressure (bar)Temp. (°C)Time (h)Conversion (%)Selectivity to Saturated Alcohol (%)Ref.
10% Pd/C2-Propen-1-ol1.0132024>95>95 (to 1-propanol)[1]
5% Pt/C2-Propen-1-ol1.0132024~40Variable (significant side reactions)[1]
Pd Nanoparticles2-Propen-1-ol1.0132024>95~80 (to 1-propanol)[1]
Pd/fSCSsCinnamaldehyde50 mL/min H₂ flow6069985 (to Cinnamyl Alcohol)[2]
Pd-Cu/TiO₂Cinnamaldehyde10120-1401>95High (to Hydrocinnamaldehyde)[3]
Pd⁰CoIII/γ-Al₂O₃Cinnamaldehyde*3080--65 (to Phenylpropanal), 35 (to Phenylpropanol)[4]

Note: Data for cinnamaldehyde hydrogenation is included to provide context on the catalyst's ability to reduce the C=C bond in a related unsaturated system, with selectivity towards the alcohol indicating potential for allylic alcohol hydrogenation.

Table 2: Homogeneous Catalysts Performance

Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity under milder conditions. Iron, ruthenium, and iridium complexes are prominent examples.

CatalystSubstrateH₂ SourceTemp. (°C)Time (h)Yield of Saturated Alcohol (%)Ref.
(Cyclopentadienone)iron(0) carbonyl complex(E)-2-methyl-3-phenylprop-2-en-1-olIsopropanol8024>98 (conversion)[5][6]
(Cyclopentadienone)iron(0) carbonyl complexCinnamyl alcoholIsopropanol802483[5][6]
[RuCl₂((S)-(-)-tol-BINAP)]₂N(C₂H₅)₃GeraniolIsopropanol--95[4]
Ir-N,P-ligand complexTrisubstituted allylic alcoholsH₂--High yields reported
Table 3: Biocatalysts Performance

Biocatalysts, such as enzymes, offer high selectivity under mild, environmentally benign conditions. Carboxylic acid reductases (CARs) and ene-reductases are relevant for the synthesis of allylic and saturated alcohols.

Biocatalyst SystemSubstrateTemp. (°C)Time (h)Conversion/YieldRef.
CAR and GDH (in vitro)Cinnamic acid-->99% conversion to Cinnamyl alcohol[7]
Yeast Alcohol DehydrogenaseCinnamaldehyde37697% conversion, 82% yield of Cinnamyl alcohol[8]
E. coli cells with CAR and ADHtrans-Cinnamic acid30-High conversion to Cinnamyl and 3-Phenylpropanol[7]

Experimental Workflows and Methodologies

General Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Catalyst and Substrate Weighing B Solvent Addition A->B C Assembly of Reaction Vessel B->C D Inert Gas Purging C->D Transfer to Reaction Setup E Introduction of Hydrogen Source D->E F Heating and Stirring E->F G Reaction Monitoring (TLC, GC, HPLC) F->G H Catalyst Removal (Filtration/Centrifugation) G->H Reaction Completion I Solvent Evaporation H->I J Purification (e.g., Chromatography) I->J K Product Characterization (NMR, MS) J->K

Caption: General workflow for a catalytic hydrogenation experiment.

Detailed Experimental Protocols

Heterogeneous Hydrogenation using Pd/C

This protocol is a representative example for the hydrogenation of an allylic alcohol using a palladium on carbon catalyst.

  • Materials: 10% Pd/C catalyst, allylic alcohol (e.g., cinnamyl alcohol), solvent (e.g., ethanol or ethyl acetate), hydrogen gas.

  • Procedure:

    • To a round-bottom flask or a pressure vessel, add the allylic alcohol (1.0 mmol) and the solvent (10 mL).

    • Carefully add the 10% Pd/C catalyst (5-10 mol% of Pd relative to the substrate).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

    • Evacuate the vessel and backfill with hydrogen gas from a balloon or a pressurized cylinder. Repeat this cycle three times.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm from a balloon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Homogeneous Transfer Hydrogenation with an Iron Catalyst

This protocol describes a transfer hydrogenation using an iron complex and isopropanol as the hydrogen source.[5][6]

  • Materials: (Cyclopentadienone)iron(0) carbonyl complex (precatalyst), allylic alcohol, potassium carbonate (K₂CO₃), and isopropanol.

  • Procedure:

    • In an oven-dried vial equipped with a magnetic stir bar, combine the allylic alcohol (1.0 mmol), the iron precatalyst (e.g., 4 mol%), and K₂CO₃ (e.g., 4 mol%).

    • Add isopropanol (as both solvent and hydrogen donor, e.g., 2 mL).

    • Seal the vial and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for the specified time (e.g., 24 hours).

    • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the saturated alcohol.

Biocatalytic Reduction of an α,β-Unsaturated Carbonyl Compound

This protocol provides a general method for the biocatalytic synthesis of an allylic alcohol from the corresponding aldehyde, which can be adapted for the reduction of the C=C bond.[7][8]

  • Materials: Ene-reductase or a suitable whole-cell biocatalyst (e.g., baker's yeast), allylic alcohol precursor (e.g., cinnamaldehyde), buffer solution (e.g., potassium phosphate buffer, pH 7.0), and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Procedure:

    • In a reaction vessel, prepare a buffered solution containing the biocatalyst.

    • If using an isolated enzyme, add the components of the cofactor regeneration system.

    • Add the substrate (e.g., cinnamaldehyde), often dissolved in a water-miscible co-solvent like DMSO to improve solubility.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC or GC analysis of aliquots.

    • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycle for Transfer Hydrogenation

The following diagram illustrates a simplified catalytic cycle for the transfer hydrogenation of an allylic alcohol using a metal catalyst and an alcohol as the hydrogen donor.

G cluster_cycle Catalytic Cycle catalyst [M]-H (Active Catalyst) A Allylic Alcohol Dehydrogenation catalyst->A + Allylic Alcohol precatalyst [M] (Precatalyst) precatalyst->catalyst Activation (+ H-donor) B α,β-Unsaturated Carbonyl Formation A->B - [M]-H C Hydrogenation of C=C Bond B->C + [M]-H D Saturated Carbonyl Intermediate C->D E Hydrogenation of C=O Bond D->E + [M]-H E->catalyst - Saturated Alcohol

Caption: Simplified catalytic cycle for transfer hydrogenation.

References

A Comparative Guide to the Enantioselective Synthesis of 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to enantiopure 1-Cyclohexyl-2-buten-1-ol, a chiral allylic alcohol with potential applications as a building block in pharmaceutical synthesis. The document outlines and contrasts key methodologies, presenting available experimental data to inform the selection of an optimal synthetic strategy based on desired yield, enantioselectivity, and reaction conditions.

Comparison of Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several established methods for asymmetric carbon-carbon bond formation or reduction. The primary strategies involve the enantioselective addition of a vinyl nucleophile to cyclohexanecarboxaldehyde or the asymmetric reduction of the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-buten-1-one. Below is a summary of quantitative data for relevant synthetic approaches, including data from analogous reactions where specific data for the target molecule is not available.

Method Catalyst/Reagent Substrate Yield (%) Enantiomeric Excess (ee %) Reference
Asymmetric Vinylation (S)-3,3'-Dimethyl BINOL / MgAldehydesUp to 63% ee for benzaldehyde63[1]
Asymmetric Alkylzirconium Addition Ph-BINMOL / Ti(OiPr)₄ / ZnBr₂Cyclohexanecarboxaldehyde3368[2]
Asymmetric Reduction In-situ generated oxazaborolidine catalyst from chiral lactam alcohol and borane1-Cyclohexylpropan-2-oneHighHigh[3]

Note: The data presented for Asymmetric Vinylation and Asymmetric Reduction are for analogous substrates and indicate the potential efficacy of these methods for the synthesis of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols adapted for the synthesis of enantiopure this compound based on established methodologies.

Method 1: Asymmetric Vinylation using a Chiral BINOL-Magnesium Catalyst

This protocol is adapted from the enantioselective vinylation of aldehydes using a vinyl Grignard reagent catalyzed by a magnesium complex of a chiral BINOL derivative.[1]

Materials:

  • (S)-3,3'-Dimethyl-1,1'-bi-2-naphthol ((S)-3,3'-Dimethyl BINOL)

  • n-Butyllithium (in hexanes)

  • Magnesium bromide (MgBr₂)

  • Cyclohexanecarboxaldehyde

  • Vinylmagnesium bromide (in THF)

  • Bis(2-[N,N'-dimethylamino]ethyl) ether (BDMAEE)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a solution of (S)-3,3'-dimethyl BINOL (0.1 mmol) in anhydrous toluene (2 mL) at 0 °C under an inert atmosphere, add n-butyllithium (0.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of MgBr₂ (0.1 mmol) in anhydrous diethyl ether (1 mL) and stir for another 30 minutes at room temperature.

  • Vinylation Reaction: Cool the catalyst solution to -78 °C. Add cyclohexanecarboxaldehyde (1.0 mmol) followed by the dropwise addition of a pre-mixed solution of vinylmagnesium bromide (1.2 mmol) and BDMAEE (1.2 mmol) in anhydrous THF.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford enantiopure this compound.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Method 2: Asymmetric Reduction of 1-Cyclohexyl-2-buten-1-one

This protocol is based on the asymmetric reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst.[3]

Materials:

  • Chiral lactam alcohol (e.g., (1R,5S)-(+)-2-azabicyclo[3.3.0]octan-3-one-derived alcohol)

  • Borane-tetrahydrofuran complex (BH₃-THF)

  • 1-Cyclohexyl-2-buten-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: In a dry, nitrogen-flushed flask, dissolve the chiral lactam alcohol (0.1 mmol) in anhydrous THF (5 mL) and cool to 0 °C. Slowly add 1 M BH₃-THF solution (0.3 mL, 0.3 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst in situ.

  • Asymmetric Reduction: In a separate flask, dissolve 1-Cyclohexyl-2-buten-1-one (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst solution at 0 °C over 15 minutes.

  • Reductant Addition: Slowly add 1 M BH₃-THF solution (1.2 mL, 1.2 mmol) to the reaction mixture at 0 °C. Stir at 0 °C for 2 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow dropwise addition of methanol (2 mL) at 0 °C. Warm the mixture to room temperature and stir for 30 minutes. Add 1 M HCl (5 mL) and stir for an additional 15 minutes.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and validation of enantiopure this compound.

G Workflow for Synthesis of Enantiopure this compound cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Validation Start Starting Materials (Cyclohexanecarboxaldehyde or 1-Cyclohexyl-2-buten-1-one) Reaction Asymmetric Synthesis (e.g., Vinylation or Reduction) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Chromatographic Purification (e.g., Flash Column) Workup->Purification Yield Yield Determination Purification->Yield Enantiopurity Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) Purification->Enantiopurity Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Final Enantiopure This compound Yield->Final Enantiopurity->Final Characterization->Final

Caption: A generalized workflow for the synthesis and validation of enantiopure this compound.

The logical flow for selecting a synthetic route is also a critical consideration for researchers. The following diagram outlines key decision-making factors.

G Decision Matrix for Synthetic Route Selection cluster_criteria Evaluation Criteria cluster_routes Synthetic Routes Start Define Synthetic Goals Yield Desired Yield? Start->Yield Enantioselectivity Required Enantiopurity (ee%)? Start->Enantioselectivity Reagents Reagent Availability & Cost? Start->Reagents Conditions Reaction Condition Constraints? Start->Conditions Vinylation Asymmetric Vinylation Yield->Vinylation High Reduction Asymmetric Reduction Yield->Reduction Potentially High Enantioselectivity->Vinylation Moderate to High Enantioselectivity->Reduction High Reagents->Vinylation Specialized (Chiral Ligands) Reagents->Reduction Readily Available (Borane, Chiral Alcohols) Conditions->Vinylation Cryogenic Temps Conditions->Reduction Mild (0 °C) Decision Select Optimal Route Vinylation->Decision Reduction->Decision Other Other Methods Other->Decision

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the fields of pharmaceuticals and natural product synthesis, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to achieve high levels of stereocontrol. The ideal chiral auxiliary is not only effective in inducing high stereoselectivity but is also readily available, easily attached and removed, and recoverable for reuse.

This guide provides an objective comparison of the performance of several widely used chiral auxiliaries in key asymmetric reactions. Supported by experimental data, this document aims to equip researchers with the necessary information to select the most appropriate chiral auxiliary for their specific synthetic challenges.

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is performed, wherein the chiral auxiliary directs the formation of one diastereomer in excess.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery of the auxiliary.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Diastereoselective_Reaction Enantiomerically_Enriched_Product Enantiomerically Enriched Product Diastereoselective_Reaction->Enantiomerically_Enriched_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereoselective_Reaction->Recovered_Auxiliary Cleavage

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best evaluated by its performance in specific chemical transformations. The following sections provide a comparative analysis of prominent chiral auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. Evans' oxazolidinones and Myers' pseudoephedrine amides are two of the most reliable and widely used classes of chiral auxiliaries for this purpose.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)N-propionyl imideAllyl Iodide98:261-77[1]
N-propionyl imideBenzyl Bromide>99:192[1]
Pseudoephedrine Amide N-propionyl amideMethyl Iodide91:9-
N-propionyl amideBenzyl Bromide99:1-
N-propionyl amiden-Butyl Iodide90:10 (crude)83
Pseudoephenamine Amide *N-propionyl amideMethyl Iodide98:2 (crude)84
N-propionyl amideBenzyl Bromide≥99:1 (crude)99

*Pseudoephenamine is a closely related and often superior alternative to pseudoephedrine.

Key Insights: Both Evans' oxazolidinones and pseudoephedrine-based auxiliaries consistently deliver high levels of diastereoselectivity in asymmetric alkylation reactions.[1] Pseudoephenamine, an analog of pseudoephedrine, has been shown to provide even higher selectivity in some cases. The choice between these auxiliaries may depend on factors such as the specific substrate, desired cleavage conditions, and regulatory considerations for pseudoephedrine.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinones are particularly renowned for their exceptional performance in boron-mediated aldol reactions.

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)N-propionyl imide (Boron enolate)Isobutyraldehyde>99:1 (syn)80-95
Sulfur-based Auxiliary (Thiazolidinethione)N-acetyl imide (Titanium enolate)Benzaldehyde>98:2 (syn)85

Key Insights: Evans' oxazolidinones, in conjunction with boron enolates, reliably produce the syn-aldol product with exceptionally high diastereoselectivity, which is rationalized by the Zimmerman-Traxler transition state model. Sulfur-based auxiliaries, such as thiazolidinethiones, are also highly effective, particularly for acetate enolates, and can offer complementary selectivity.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a fundamental cycloaddition for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryDienophileDieneendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-Phenylmenthol AcrylateCyclopentadiene-99%100%
Oppolzer's Camphorsultam AcryloylCyclopentadiene93:799%74%
Evans' Oxazolidinone N-acryloylCyclopentadiene96:491%85%

Key Insights: Both Oppolzer's camphorsultam and (-)-8-phenylmenthol are highly effective in promoting stereoselective Diels-Alder reactions, leading predominantly to the endo adduct with high diastereomeric excess. The rigid conformational control imposed by these auxiliaries provides excellent shielding of one face of the dienophile. Evans' oxazolidinones also offer good levels of stereocontrol in this transformation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. The following sections provide representative protocols for the attachment of the auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary.

Attachment of Chiral Auxiliaries

Protocol 1: Attachment of Evans' Oxazolidinone to a Carboxylic Acid

This procedure describes the acylation of an Evans' oxazolidinone with an acid chloride.

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 equiv).

  • Slowly add the desired acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-acyloxazolidinone can be purified by column chromatography or recrystallization.

Protocol 2: Attachment of Pseudoephedrine to a Carboxylic Acid

This protocol details the formation of a pseudoephedrine amide from an acid chloride.

  • Dissolve (+)-pseudoephedrine (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C.

  • Slowly add pyridine (1.2 equiv) followed by the dropwise addition of the acid chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the amide, which can be purified by recrystallization.

Diastereoselective Reactions

Protocol 3: Asymmetric Alkylation of an Evans' Oxazolidinone

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The product can be purified by column chromatography.

Protocol 4: Asymmetric Aldol Reaction with an Evans' Oxazolidinone

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C to form the boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Concentrate the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Cleavage of Chiral Auxiliaries

Protocol 5: Cleavage of Evans' Oxazolidinone with Lithium Hydroperoxide

This method yields the corresponding carboxylic acid.

  • Dissolve the alkylated or aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with DCM after basification.

Protocol 6: Reductive Cleavage of a Pseudoephedrine Amide to an Alcohol

  • To a solution of the alkylated pseudoephedrine amide (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) portion-wise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting white suspension vigorously for 30 minutes and then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • The filtrate contains the chiral alcohol and the recovered pseudoephedrine auxiliary, which can be separated by column chromatography or acid-base extraction.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is governed by the formation of well-defined, rigid transition states that minimize steric interactions.

G cluster_0 Stereocontrol in Evans' Aldol Reaction Z_Enolate Formation of (Z)-Boron Enolate Chelated_TS Chelated Six-Membered Chair-like Transition State (Zimmerman-Traxler Model) Z_Enolate->Chelated_TS Aldehyde_Approach Aldehyde Approaches from the Less Hindered Face Chelated_TS->Aldehyde_Approach Syn_Product Favored Formation of the syn-Aldol Product Aldehyde_Approach->Syn_Product

Logical flow for stereocontrol in the Evans' aldol reaction.

G cluster_1 Stereocontrol in Pseudoephedrine Alkylation Z_Enolate Formation of (Z)-Lithium Enolate Chelated_TS Rigid Chelated Structure with Li+ Z_Enolate->Chelated_TS Steric_Shielding Auxiliary's Methyl Group Blocks One Face Chelated_TS->Steric_Shielding Anti_Attack Electrophile Attacks from the Opposite, Less Hindered Face Steric_Shielding->Anti_Attack Major_Diastereomer Formation of the Major Diastereomer Anti_Attack->Major_Diastereomer

Stereochemical rationale for pseudoephedrine-directed alkylations.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, pseudoephedrine amides, 8-phenylmenthol, and Oppolzer's camphorsultam each offer distinct advantages and have demonstrated exceptional efficacy in a range of stereoselective transformations. By considering the quantitative data on their performance, the practicality of their attachment and cleavage, and the underlying mechanistic principles, researchers can make an informed choice to achieve their desired stereochemical outcomes with high fidelity. This guide serves as a foundational resource to aid in this selection process, providing both a comparative overview and practical experimental guidance.

References

Diastereoselectivity comparison of different substrates in allylic alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving allylic alcohols is of paramount importance in synthetic chemistry, particularly in the construction of complex molecules such as natural products and pharmaceuticals. The hydroxyl group of an allylic alcohol can exert significant directing effects, leading to high levels of diastereoselectivity. This guide provides a comparative analysis of the diastereoselectivity observed in three key reactions of allylic alcohols: Rh(III)-catalyzed cyclopropanation, meta-chloroperoxybenzoic acid (m-CPBA) epoxidation, and Sharpless asymmetric epoxidation. We present quantitative data from cited experiments, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of substrate-reagent interactions and their impact on stereocontrol.

Data Presentation: Diastereoselectivity Comparison

The following table summarizes the diastereoselectivity observed for different allylic alcohol substrates in the three aforementioned reactions. The diastereomeric ratio (d.r.) indicates the ratio of the major diastereomer to the minor diastereomer(s).

ReactionSubstrateDiastereomeric Ratio (d.r.)
Rh(III)-Catalyzed Cyclopropanation trans-2-Hexen-1-olHn-PrH>20:1
Crotyl alcohol (trans-2-Buten-1-ol)HMeH>20:1
Methallyl alcohol (2-Methyl-2-propen-1-ol)MeHH7.0:1
Prenyl alcohol (3-Methyl-2-buten-1-ol)HMeMe>20:1
Cinnamyl alcohol (trans-3-Phenyl-2-propen-1-ol)HPhH>20:1
m-CPBA Epoxidation 2-Cyclohexen-1-ol---9:1 (syn:anti)
trans-2-Hexen-1-olHn-PrHHigh syn-selectivity
cis-2-Hexen-1-oln-PrHHHigh syn-selectivity
Sharpless Asymmetric Epoxidation Allyl alcoholHHHHigh ee (>90%)
trans-2-Hexen-1-olHn-PrHHigh ee (>95%)
GeraniolHCH₂CH₂C(CH₃)=CH₂CH₃High ee (>95%)

Note: For Sharpless Asymmetric Epoxidation, the primary measure of stereoselectivity is enantiomeric excess (ee), which is typically very high. The diastereoselectivity in this reaction is substrate-dependent and influenced by the chiral catalyst.

Experimental Protocols

Rh(III)-Catalyzed Cyclopropanation of Allylic Alcohols

This protocol is adapted from the work of Rovis and coworkers.[1][2]

Materials:

  • [Cp*Rh(CF₃COO)₂]₂ (catalyst)

  • N-Enoxyphthalimide

  • Allylic alcohol substrate

  • Potassium pivalate (KOPiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Anhydrous solvent (e.g., TFE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar is added [Cp*Rh(CF₃COO)₂]₂ (2.5 mol%), N-enoxyphthalimide (1.0 equiv.), and KOPiv (20 mol%).

  • The vial is sealed and purged with an inert atmosphere.

  • Anhydrous TFE is added, and the mixture is stirred at room temperature.

  • The allylic alcohol (1.2 equiv.) is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.

m-CPBA Epoxidation of Allylic Alcohols

This is a general procedure for the diastereoselective epoxidation of allylic alcohols using m-CPBA.[3]

Materials:

  • Allylic alcohol substrate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • The allylic alcohol is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.1-1.5 equivalents) is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is then cooled to 0 °C and quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution to remove excess peroxide, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the epoxy alcohol.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis.

Sharpless Asymmetric Epoxidation

This protocol is a general procedure for the enantioselective epoxidation of prochiral allylic alcohols.[4][5]

Materials:

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • Allylic alcohol substrate

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves.

  • Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.

  • L-(+)-DET or D-(-)-DET (0.1-0.2 equivalents) is added, followed by the dropwise addition of Ti(Oi-Pr)₄ (0.1 equivalents). The mixture is stirred for 30 minutes at -20 °C.

  • The allylic alcohol (1.0 equivalent) is added to the catalyst mixture.

  • TBHP (1.5-2.0 equivalents) is added dropwise, while maintaining the internal temperature below -20 °C.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water or 10% aqueous NaOH solution.

  • The mixture is warmed to room temperature and stirred vigorously for at least 1 hour to precipitate the titanium salts.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the chiral epoxy alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.

Mandatory Visualization: Reaction Mechanisms

The diastereoselectivity in these reactions is governed by the specific interactions between the substrate and the reagent or catalyst in the transition state. The following diagrams, created using the DOT language, illustrate the proposed mechanisms.

Rh_Cyclopropanation [Cp*Rh(III)] [Cp*Rh(III)] Rh-Enolate Rh-Enolate [Cp*Rh(III)]->Rh-Enolate N-Enoxy- phthalimide Rh-Carbenoid Rh-Carbenoid Rh-Enolate->Rh-Carbenoid C-H Activation Transition_State [Rh-Carbenoid---Allylic Alcohol] Transition State Rh-Carbenoid->Transition_State + Allylic Alcohol Product Cyclopropyl Ketone Transition_State->Product Diastereoselective [2+1] Annulation Product->[Cp*Rh(III)] Catalyst Regeneration

Caption: Proposed catalytic cycle for Rh(III)-catalyzed diastereoselective cyclopropanation.

Caption: Mechanism of m-CPBA epoxidation of an allylic alcohol.

Sharpless_Epoxidation Catalyst_Formation [Ti(OiPr)4] + Chiral Tartrate (e.g., (+)-DET) Active_Catalyst Chiral Ti-Tartrate Complex Catalyst_Formation->Active_Catalyst Substrate_Binding Allylic Alcohol + TBHP Binding Active_Catalyst->Substrate_Binding Transition_State Diastereomeric Transition State Substrate_Binding->Transition_State Product_Release Product Release Transition_State->Product_Release Product_Release->Active_Catalyst Epoxy_Alcohol Chiral Epoxy Alcohol Product_Release->Epoxy_Alcohol Catalyst_Regeneration Catalyst Regeneration

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Cyclohexyl-2-buten-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 1-Cyclohexyl-2-buten-1-ol, focusing on procedural steps to minimize risk and ensure regulatory adherence.

Safety and Hazard Profile

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. This information is critical for conducting a thorough risk assessment and implementing appropriate safety controls.

Hazard InformationDescription
Physical Hazards May be a combustible liquid.
Health Hazards Causes skin and serious eye irritation. May also cause respiratory irritation.
Environmental Hazards General guidance suggests avoiding release into the environment, as it may be harmful to aquatic life.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety goggles or face shield), and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines a generalized procedure for the safe disposal of this compound. Note: All waste disposal activities must be conducted in strict accordance with local, regional, national, and international regulations. Always consult your institution's specific safety guidelines and a licensed waste disposal contractor.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name and relevant hazard symbols.
  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

2. Handling and Collection:

  • All handling of this compound for disposal should be performed in a well-ventilated area, such as a chemical fume hood, while wearing the appropriate PPE.
  • Carefully transfer the waste chemical into the designated, labeled container. Avoid splashing or generating aerosols.
  • For small residues in empty containers, triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as hazardous waste.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.
  • For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
  • Do not use combustible materials like paper towels to absorb the spill.
  • Collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
  • For large spills, contact your institution's emergency response team immediately.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials, heat, and sources of ignition.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal contractor.
  • Provide the contractor with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
  • Maintain all records of waste disposal as required by your institution and regulatory agencies.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_final Final Disposal start Start: Have this compound for Disposal ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood identify_waste Identify and Segregate Waste fume_hood->identify_waste transfer_waste Transfer Waste to Labeled Container identify_waste->transfer_waste spill_check Spill Occurred? transfer_waste->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes store_waste Store Waste Container Securely spill_check->store_waste No collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->store_waste contact_disposal Contact Licensed Waste Disposal Contractor store_waste->contact_disposal document Complete Waste Manifest and Documentation contact_disposal->document end_point End: Waste Collected for Disposal document->end_point

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling 1-Cyclohexyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Cyclohexyl-2-buten-1-ol

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all sources, and existing information presents some contradictions. While some suppliers classify it as non-hazardous, GHS classifications from other sources indicate potential hazards.[1] Therefore, this guide adopts a precautionary approach, incorporating safety measures based on available data for this compound and structurally similar chemicals like cyclohexanol and other unsaturated alcohols.[2][3] A thorough risk assessment should be conducted by researchers before commencing any work.

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling this compound.

Hazard Identification and Classification

Based on available GHS classifications, this compound is anticipated to present the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: While not consistently reported for this specific compound, structurally similar chemicals are flammable or combustible liquids.[3][4] Therefore, it should be treated as potentially flammable.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles and face shieldGoggles provide a seal to protect against splashes and vapors.[4][5] A face shield offers broader protection for the entire face.[6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against skin contact and irritation.[6] For prolonged contact or handling larger quantities, butyl rubber gloves should be considered.[7]
Body Protection Flame-retardant lab coatA flame-retardant lab coat should be worn to protect against accidental splashes and potential fire hazards.[6]
Respiratory Protection Use in a chemical fume hoodAll handling of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation of vapors.[6][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Operational Plan: Step-by-Step Handling Protocol

1. Pre-Handling Preparations:

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and immediately accessible.
  • Don PPE: Put on all required PPE as specified in the table above before entering the handling area.

2. Handling the Chemical:

  • Grounding: When transferring from a larger container, ensure proper grounding and bonding to prevent static discharge, which could be an ignition source.[8]
  • Aliquotting/Transfer: Use only non-sparking tools for transfers.[4][9] Perform all transfers slowly and carefully to minimize splashing or aerosol generation.
  • Storage: Keep containers tightly closed when not in use.[4][7] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate the work area after handling is complete.
  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.
  • PPE Removal: Remove PPE carefully, avoiding contamination of skin or personal clothing.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[6]
  • The container should be made of a material compatible with flammable organic liquids.
  • Do not mix with incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases.[4][6]

2. Waste Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste.[6]
  • The storage area should be away from sources of ignition.[6]

3. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]
  • Provide them with complete information about the waste, including its composition and known hazards.

Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Remove all sources of ignition.[4] Ventilate the area. Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[6] Collect the absorbed material into a sealed container for hazardous waste disposal.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Workflow for Safe Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_transfer Transfer/Aliquot Chemical prep_area->handle_transfer Proceed to Handling handle_use Perform Experiment handle_transfer->handle_use emergency Emergency Occurs (Spill, Exposure) handle_transfer->emergency handle_store Store Properly handle_use->handle_store disp_collect Collect Hazardous Waste handle_use->disp_collect handle_use->emergency clean_area Decontaminate Work Area handle_store->clean_area End of Work disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Safely disp_label->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact disp_contact->clean_area clean_ppe Remove PPE clean_area->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash spill_response Spill Response Protocol emergency->spill_response exposure_response First Aid/Medical Attention emergency->exposure_response

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.